Tetradecyltrimethylammonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
IUPAC Name |
trimethyl(tetradecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRFDZFCGOPDTD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-92-0 (Parent) | |
| Record name | Tetradonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0044367 | |
| Record name | Tetradonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Sigma-Aldrich MSDS], White solid; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cetrimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12873 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Tetradonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17410 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1119-97-7, 8044-71-1 | |
| Record name | Tetradecyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradonium bromide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Tetradecanaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetradonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.993 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cetrimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRADONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8483H94W1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tetradecyltrimethylammonium Bromide (TTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyltrimethylammonium bromide, commonly abbreviated as TTAB, is a quaternary ammonium (B1175870) salt.[1] It is classified as a cationic surfactant due to its molecular structure, which consists of a long, hydrophobic 14-carbon alkyl chain (tetradecyl) and a hydrophilic, positively charged trimethylammonium headgroup.[2] This amphiphilic nature allows TTAB to reduce surface and interfacial tension, making it valuable in a wide range of applications. It is frequently used as a surfactant, emulsifier, disinfectant, and antiseptic.[2] In research and pharmaceutical settings, TTAB serves as a versatile organic building block, a reagent in biochemical assays, a template for nanomaterial synthesis, and a surface-active agent in capillary electrophoresis.[2][3]
This guide provides a comprehensive overview of the primary synthesis pathway for TTAB, detailed experimental protocols, and relevant quantitative data to support laboratory and developmental applications.
Core Synthesis Pathway: Quaternization
The most common and direct method for synthesizing this compound is through a quaternization reaction, a type of nucleophilic substitution. This specific pathway involves the alkylation of a tertiary amine (trimethylamine) with a long-chain alkyl halide (1-bromotetradecane).[4]
The reaction proceeds as follows: The lone pair of electrons on the nitrogen atom of trimethylamine (B31210) acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromotetradecane (B124005) that is bonded to the bromine atom. This forms a new carbon-nitrogen bond, resulting in the quaternary ammonium cation, with the bromide ion serving as the counter-ion.
Overall Reaction:
(CH₃)₃N + CH₃(CH₂)₁₃Br → [CH₃(CH₂)₁₃N(CH₃)₃]⁺Br⁻
-
Reactants: Trimethylamine and 1-Bromotetradecane (Myristyl Bromide)[4]
-
Product: this compound (TTAB)
Caption: The synthesis of TTAB via the quaternization of trimethylamine with 1-bromotetradecane.
Quantitative Data Summary
For ease of reference, the key physical, chemical, and reaction-specific data for TTAB synthesis are summarized in the tables below.
Table 1: Physicochemical Properties of TTAB
| Property | Value | Citation(s) |
| CAS Number | 1119-97-7 | [1] |
| Molecular Formula | C₁₇H₃₈BrN | [1] |
| Molecular Weight | 336.39 g/mol | [4] |
| Appearance | White to off-white solid or powder | [2] |
| Melting Point | 245-250 °C | [1][5] |
| Solubility (in water) | 100 g/L (at 20 °C) | [1] |
| Bulk Density | ~600 kg/m ³ | [1] |
Table 2: Reaction Parameters for TTAB Synthesis
| Parameter | Details | Citation(s) |
| Reactants | ||
| Alkyl Halide | 1-Bromotetradecane | [4] |
| Tertiary Amine | Trimethylamine | [4] |
| Conditions | ||
| Solvent | Acetonitrile (B52724) (commonly used for similar reactions) | |
| Temperature | Reflux or controlled temperature (e.g., 0 °C) | |
| Reaction Time | Typically several hours (e.g., 24 hours) | |
| Outcome | ||
| Reported Yield | Can be ≥ 74% | |
| Purity (Post-Purification) | ≥ 98% |
Experimental Protocols
The following sections provide a detailed methodology for the synthesis and purification of TTAB, compiled from established procedures for quaternary ammonium salt synthesis.
This protocol describes the reaction between 1-bromotetradecane and trimethylamine.
Materials and Equipment:
-
1-Bromotetradecane (1.0 equivalent)
-
Trimethylamine (solution in a suitable solvent like ethanol (B145695) or THF, or condensed gas; ~1.1-1.5 equivalents)
-
Anhydrous acetonitrile or another suitable polar aprotic solvent
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon gas)
-
Heating mantle or oil bath
Procedure:
-
Set up the reaction apparatus under an inert atmosphere to prevent side reactions with atmospheric moisture.
-
In the round-bottom flask, dissolve 1-bromotetradecane in the chosen anhydrous solvent.
-
Cool the solution in an ice bath (if using condensed trimethylamine) or maintain at room temperature.
-
Slowly add the trimethylamine solution to the stirred solution of 1-bromotetradecane. If using gaseous trimethylamine, it can be bubbled through the solution. The reaction is exothermic; maintain temperature control.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours) to ensure the reaction goes to completion. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be a solid or a viscous oil.
Purification is critical to remove unreacted starting materials and any side products.
Materials and Equipment:
-
Crude TTAB product
-
Methanol (B129727) or Ethanol (optional, if mixed solvent system is needed)
-
Diethyl ether (for washing)
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolve the crude TTAB product in a minimum amount of hot acetone. If solubility is an issue, a mixed solvent system of acetone with a small amount (>5%) of methanol or ethanol can be used.[5]
-
Once fully dissolved, allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize the precipitation of the purified product.
-
Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with cold diethyl ether to remove any remaining soluble impurities.[5]
-
Dry the purified product in a vacuum oven at approximately 60 °C until a constant weight is achieved.[5]
Caption: A typical workflow for the synthesis and subsequent purification of TTAB.
Product Characterization
To confirm the identity, structure, and purity of the synthesized TTAB, a combination of standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure by showing the characteristic peaks for the tetradecyl chain and the trimethylammonium headgroup protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the functional groups present, primarily the C-H stretches of the alkyl chain and C-N bond vibrations.
-
Mass Spectrometry (MS): This technique can be used to confirm the molecular weight of the TTAB cation ([C₁₇H₃₈N]⁺).
-
Melting Point Analysis: A sharp melting point range consistent with literature values (245-250 °C) indicates high purity.[1][5]
By following the detailed synthesis and purification protocols and confirming the product's identity with these analytical methods, researchers can reliably produce high-purity this compound for their specific applications.
References
what is the critical micelle concentration of TTAB
An In-Depth Technical Guide to the Critical Micelle Concentration of Tetradecyltrimethylammonium Bromide (TTAB)
Introduction
This compound (TTAB), a quaternary ammonium (B1175870) salt, is a cationic surfactant widely utilized in various scientific and industrial applications, including as a template for nanoparticle synthesis, a component in drug delivery systems, and a stabilizer in colloidal solutions. Its amphiphilic nature—possessing a hydrophilic quaternary ammonium head group and a hydrophobic 14-carbon alkyl tail—drives its self-assembly in aqueous solutions to form micelles.
The Critical Micelle Concentration (CMC) is the minimum concentration at which surfactant monomers spontaneously aggregate to form stable micelles. This parameter is fundamental to understanding and optimizing the physicochemical behavior of TTAB in solution. At concentrations below the CMC, TTAB exists primarily as individual monomers. Above the CMC, the solution contains both monomers (at a concentration approximately equal to the CMC) and micelles. This transition profoundly alters solution properties such as surface tension, conductivity, and solubilization capacity. This guide provides a comprehensive overview of the CMC of TTAB, methods for its determination, and factors that influence its value, tailored for researchers and professionals in drug development and chemical sciences.
Critical Micelle Concentration (CMC) of TTAB: Quantitative Data
The CMC of TTAB is not a single, fixed value but is highly dependent on the experimental conditions and the measurement technique employed. The table below summarizes reported CMC values for TTAB in aqueous solutions under various conditions.
| Temperature (°C) | Method | Additives | CMC (mM) | Reference |
| 25 | Surface Tensiometry | None | 3.56 | [1] |
| 25 | Conductivity | None | 3.56 | [1] |
| 25 | Fluorescence (Pyrene) | None | > 3.56 | [1] |
| 25 | Contact Angle | None | 1.91 | [1][2] |
| 25 | Maximum Bounding Height | None | 2.32 | [1][2] |
| 25 | UV-Vis Spectrophotometry | n-butanol (0.1 M) | Lower than in pure water | [3] |
| 25 | UV-Vis Spectrophotometry | NaCl (0.01 M) | Lower than in pure water | [3] |
| 20 | Conductivity | Formamide (10% v/v) | ~4.5 | [4] |
| 25 | Conductivity | Formamide (10% v/v) | ~4.8 | [4] |
| 30 | Conductivity | Formamide (10% v/v) | ~5.1 | [4] |
| 27 | Conductivity | 0.5M Methanol | > CMC in pure water | [5] |
| 40 | Conductivity | 0.5M Methanol | > CMC in pure water | [5] |
Note: The CMC value is often observed to have a U-shaped dependence on temperature for ionic surfactants, decreasing to a minimum before increasing again[6]. The presence of electrolytes (salts) typically decreases the CMC of ionic surfactants by screening the electrostatic repulsion between the charged head groups, facilitating micelle formation[3][7].
Methodologies for CMC Determination
Several physical and chemical methods are employed to determine the CMC of surfactants. The principle common to all is the detection of an abrupt change in a concentration-dependent property of the surfactant solution.
Surface Tensiometry
Principle: Below the CMC, surfactant monomers adsorb at the air-water interface, significantly reducing the surface tension of the solution. As the concentration increases, the interface becomes saturated with monomers. Above the CMC, additional surfactant molecules form micelles in the bulk solution rather than further populating the interface, causing the surface tension to remain relatively constant. The CMC is identified as the concentration at which the plot of surface tension versus the logarithm of surfactant concentration shows a distinct break[8][9].
Experimental Protocol:
-
Solution Preparation: Prepare a series of aqueous TTAB solutions of varying concentrations, typically spanning a range from well below to well above the expected CMC (e.g., 0.1 mM to 10 mM). Use high-purity water.
-
Instrumentation: Calibrate a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions.
-
Measurement: For each concentration, measure the surface tension of the solution at a constant, controlled temperature (e.g., 25.0 ± 0.1 °C). Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to remove contaminants.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the TTAB concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions[8].
Conductometry
Principle: This method is suitable for ionic surfactants like TTAB. In solution, TTAB dissociates into tetradecyltrimethylammonium cations (CTA+) and bromide anions (Br-). Below the CMC, the specific conductivity increases linearly with concentration as more charge carriers are added. Upon micelle formation, the mobility of the aggregated CTA+ ions is significantly reduced compared to free monomers, and a fraction of the counterions (Br-) becomes associated with the micelle surface. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is the concentration at the breakpoint of these two linear segments[10][11][12].
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of TTAB in deionized, high-purity water. Prepare a series of dilutions from the stock solution in a thermostated vessel.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement: Start with a known volume of pure water in the measurement cell. Measure the initial conductivity. Add small, precise aliquots of the concentrated TTAB stock solution into the cell with continuous stirring. Allow the system to equilibrate and record the conductivity after each addition.
-
Data Analysis: Plot the specific conductivity (κ) versus the molar concentration of TTAB. The resulting graph will exhibit two lines with different slopes. The intersection of these two lines corresponds to the CMC[9][13].
Fluorescence Probe Spectroscopy
Principle: This technique utilizes a fluorescent probe, typically a hydrophobic molecule like pyrene (B120774), whose fluorescence characteristics are sensitive to the polarity of its microenvironment[14][15]. In an aqueous solution below the CMC, pyrene resides in a highly polar environment. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles[14]. This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum. Specifically, the ratio of the intensity of the third vibronic peak (I3 at ~383 nm) to the first vibronic peak (I1 at ~372 nm) is highly sensitive to polarity. A significant increase in the I3/I1 ratio indicates the transfer of pyrene into the nonpolar micellar core.
Experimental Protocol:
-
Solution Preparation: Prepare a series of TTAB solutions at various concentrations. Add a very small, constant amount of a pyrene stock solution (e.g., dissolved in ethanol) to each TTAB solution, ensuring the final pyrene concentration is low (e.g., ~0.2-1.0 µM) to avoid excimer formation[15][16].
-
Instrumentation: Use a spectrofluorometer. Set the excitation wavelength to ~334 nm and record the emission spectrum from approximately 350 nm to 450 nm[16].
-
Measurement: Record the fluorescence emission spectrum for each TTAB solution after a brief incubation period to ensure equilibration of the probe.
-
Data Analysis: From each spectrum, determine the intensities of the I1 (~372 nm) and I3 (~383 nm) peaks. Plot the intensity ratio (I3/I1) against the TTAB concentration. The data is typically fitted to a sigmoidal (Boltzmann) function, and the CMC is often taken as the concentration at the inflection point of the resulting curve[16][17].
Visualizations: Workflows and Conceptual Models
General Experimental Workflow for CMC Determination
The following diagram illustrates the generalized workflow for determining the CMC using a property-based measurement technique.
Conceptual Model of Micellization
This diagram illustrates the relationship between surfactant concentration and the state of aggregation, highlighting the transition at the critical micelle concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. scialert.net [scialert.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ache.org.rs [ache.org.rs]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. usc.gal [usc.gal]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
physical and chemical properties of tetradecyltrimethylammonium bromide
An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecyltrimethylammonium Bromide (TTAB)
Introduction
This compound (TTAB), also known as Myristyltrimethylammonium bromide (MTAB), is a quaternary ammonium (B1175870) compound and a well-characterized cationic surfactant.[1][2][3] Its amphiphilic nature, consisting of a long hydrophobic alkyl chain (tetradecyl) and a hydrophilic quaternary ammonium head group, allows it to significantly reduce surface tension and form micelles in aqueous solutions.[1] These properties make TTAB a versatile compound with applications in drug delivery, as a disinfectant, in the synthesis of nanomaterials, and as a laboratory reagent.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for their determination, and logical workflows for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
The fundamental properties of TTAB are summarized below. It typically appears as a white to off-white crystalline powder.[1][4][5] It is stable under normal conditions but is hygroscopic and incompatible with strong oxidizing agents.[2]
Table 1: General Physicochemical Properties of TTAB
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₈BrN | [1][6][7] |
| Molecular Weight | 336.4 g/mol | [3][6][7] |
| CAS Number | 1119-97-7 | [3][7] |
| Appearance | White to almost white crystalline powder | [4][5][8] |
| Melting Point | 245-250 °C | [2][9] |
| Bulk Density | ~600 kg/m ³ | [9] |
| Purity | Typically ≥98% or >99% | [4][7] |
Solubility
TTAB is readily soluble in water.[1] Its solubility is a critical factor for its function as a surfactant. The solubility in various common laboratory solvents has also been documented.
Table 2: Solubility of TTAB in Various Solvents
| Solvent | Solubility | Source |
| Water | 20 g/100 mL (200 g/L) at 20 °C | |
| Ethanol | 33 mg/mL | [7][9] |
| DMSO | 16 mg/mL | [7][9] |
| DMF | 2 mg/mL | [7][9] |
| PBS (pH 7.2) | 5 mg/mL | [7][9] |
Surfactant Properties
As a surfactant, the most critical properties of TTAB relate to its behavior at interfaces and its ability to self-assemble into micelles in solution. This self-assembly occurs above a specific concentration known as the Critical Micelle Concentration (CMC).
Critical Micelle Concentration (CMC)
The CMC is the concentration of surfactant above which micelles spontaneously form. It is a key parameter that indicates the efficiency of a surfactant; a lower CMC means less surfactant is needed to saturate interfaces and form micelles.[10] The CMC of TTAB is influenced by factors such as temperature and the presence of electrolytes.[10][11][12]
Table 3: Critical Micelle Concentration (CMC) of TTAB in Aqueous Solutions
| Temperature (°C) | CMC (mM) | Conditions | Source |
| 25 | ~3.56 | Pure Water | [12] |
| 25 | ~1.0 | In 0.01 M KBr | [11] |
| 25 - 40 | 3.74 - 4.39 | Pure Water | [13] |
| 30 | Varies with co-surfactant | Mixed micellar systems | [14] |
Surface Tension
TTAB significantly lowers the surface tension of water. As the concentration of TTAB increases, the surface tension decreases until the CMC is reached, after which it remains relatively constant.[15][16]
Table 4: Surface Tension Properties of TTAB
| Property | Value | Conditions | Source |
| Minimum Surface Tension (γ_cmc) | ~36.0 mN/m | In 0.01 M KBr at 25 °C | [11] |
| Minimum Surface Area per Molecule (A_min) | 42 Ų | Calculated via Gibbs equation | [11] |
Krafft Point
The Krafft point (or Krafft temperature) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the solubility of the surfactant is too low for the concentration to reach the CMC. The Krafft temperature of TTAB is affected by the presence of different ions in the solution.[17] For instance, strong kosmotropes (ions that promote water structure) and moderate chaotropes (ions that disrupt water structure) can decrease the Krafft point of TTAB.[17][18]
Logical and Experimental Workflows
The following diagrams illustrate the fundamental structure-property relationship of TTAB and the experimental workflows for determining its key surfactant properties.
Caption: Figure 1: Structure-Property Relationship of TTAB.
Experimental Protocols
Accurate determination of surfactant properties like the CMC is crucial for research and application. Several well-established methods are used, each relying on the detection of a sharp change in a physical property of the solution at the micellar transition point.[15]
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined using various techniques, including conductivity measurements, surface tensiometry, and fluorescence spectroscopy.[19][20]
Protocol 6.1.1: CMC Determination by Conductivity
This method is suitable for ionic surfactants like TTAB.[21] The principle is based on the change in molar conductivity as surfactant monomers aggregate into less mobile micelles.
-
Preparation: Prepare a series of aqueous solutions of TTAB with concentrations spanning the expected CMC (e.g., from 0.1 mM to 10 mM). Use high-purity water.
-
Measurement: Calibrate a conductivity meter. Measure the specific conductance of each solution at a constant, controlled temperature.
-
Data Analysis: Plot the specific conductance as a function of the TTAB concentration.
-
CMC Determination: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[21] The change in slope occurs because the micelles, along with their bound counterions, have a lower mobility than the free monomeric ions.[21]
Caption: Figure 2: Workflow for CMC Determination by Conductivity.
Protocol 6.1.2: CMC Determination by Surface Tension
This is a classic and widely applicable method for all types of surfactants.[15][21]
-
Preparation: Prepare a series of TTAB solutions in high-purity water, with concentrations spanning the expected CMC.
-
Measurement: Using a tensiometer (employing the Wilhelmy plate or du Noüy ring method), measure the surface tension of each solution at a constant temperature.[22][23][24] Ensure the measuring probe is thoroughly cleaned before each measurement.
-
Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the TTAB concentration (log C).
-
CMC Determination: The plot will show a sharp decrease in surface tension followed by a plateau. The concentration at which the curve breaks and becomes horizontal is the CMC.[15][24] Above this point, the interface is saturated with monomers, and additional surfactant molecules form micelles in the bulk solution.[15]
Caption: Figure 3: Workflow for CMC Determination by Surface Tension.
Protocol 6.1.3: CMC Determination by Fluorescence Spectroscopy
This sensitive method utilizes a fluorescent probe, such as pyrene, whose spectral properties change upon partitioning from the aqueous environment to the hydrophobic core of a micelle.[25]
-
Preparation: Prepare a series of TTAB solutions spanning the expected CMC. To each solution, add a small, constant amount of a stock solution of a hydrophobic fluorescent probe (e.g., pyrene) to achieve a final probe concentration in the micromolar range.
-
Measurement: Excite the solutions at an appropriate wavelength for the probe (for pyrene, ~335 nm) and record the fluorescence emission spectrum.
-
Data Analysis: Analyze the change in the fluorescence spectrum as a function of TTAB concentration. For pyrene, a common method is to plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃). This ratio is sensitive to the polarity of the probe's microenvironment.
-
CMC Determination: The I₁/I₃ ratio will be high in the polar aqueous environment and will decrease significantly as the probe moves into the nonpolar micellar core. The CMC is determined from the midpoint of the sigmoidal transition in the plot of the I₁/I₃ ratio versus surfactant concentration.[25]
Applications in Drug Development
The properties of TTAB make it a valuable excipient in pharmaceutical formulations.
-
Solubilizing Agent: TTAB micelles can encapsulate poorly water-soluble drugs in their hydrophobic cores, increasing their apparent solubility and bioavailability.
-
Permeation Enhancer: As a cationic surfactant, TTAB can interact with negatively charged biological membranes, transiently increasing their permeability to facilitate drug absorption.
-
Antimicrobial Agent: Its quaternary ammonium structure gives it inherent antimicrobial properties, making it useful as a preservative in topical and ophthalmic formulations.[1]
-
Nanoparticle Formulation: TTAB can be used as a stabilizer or templating agent in the synthesis of drug-loaded nanoparticles and other drug delivery systems.[2]
Safety and Handling
TTAB is harmful if swallowed and causes skin and serious eye irritation.[5][26] It may also cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[5][26] It is very toxic to aquatic life with long-lasting effects.[5][8] Therefore, appropriate personal protective equipment (gloves, safety glasses) should be used when handling the powder.[26] It should be stored in a well-ventilated place, below +30°C, and kept dry.[2][9]
References
- 1. CAS 1119-97-7: this compound [cymitquimica.com]
- 2. This compound | 1119-97-7 [chemicalbook.com]
- 3. This compound | 1119-97-7 | FT32264 [biosynth.com]
- 4. This compound [sorachim.com]
- 5. This compound 1119-97-7 | TCI AMERICA [tcichemicals.com]
- 6. This compound | C17H38N.Br | CID 14250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound 1119-97-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 1119-97-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Salt-Induced Modulation of the Krafft Temperature and Critical Micelle Concentration of Benzyldimethylhexadecylammonium Chloride | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 22. clearsolutionsusa.com [clearsolutionsusa.com]
- 23. Tensiometer for surface tension measurement | Infrastructure database [resources.faru.edu.pl]
- 24. commons.erau.edu [commons.erau.edu]
- 25. agilent.com [agilent.com]
- 26. This compound CAS 1119-97-7 | 840006 [merckmillipore.com]
The Dance of Charge and Chain: A Technical Guide to the Interaction of Tetradecyltrimethylammonium Bromide with DNA
For Immediate Release
This whitepaper provides a comprehensive technical overview of the intricate molecular interactions between the cationic surfactant tetradecyltrimethylammonium bromide (TTAB) and deoxyribonucleic acid (DNA). Aimed at researchers, scientists, and professionals in drug development, this guide delves into the binding mechanisms, thermodynamic profiles, and key experimental methodologies used to characterize this interaction, which is pivotal for applications ranging from gene delivery to the development of novel antimicrobial agents.
Introduction: The Significance of Surfactant-DNA Interactions
The study of interactions between cationic surfactants and DNA is a field of immense interest, driven by the potential to manipulate and condense the genetic material. TTAB, a quaternary ammonium (B1175870) compound with a 14-carbon alkyl chain, serves as a model cationic surfactant. Its positively charged headgroup and hydrophobic tail are the primary drivers of its interaction with the negatively charged phosphate (B84403) backbone and the complex topology of the DNA double helix. Understanding this interaction at a molecular level is crucial for the rational design of non-viral gene vectors, the formulation of DNA-based nanomaterials, and the development of new therapeutic strategies.
The Molecular Mechanism: A Two-Step Process
The binding of TTAB to DNA is not a simple electrostatic attachment but rather a cooperative, multi-step process. The initial interaction is driven by the electrostatic attraction between the positively charged trimethylammonium headgroup of TTAB and the negatively charged phosphate groups on the exterior of the DNA duplex. This is followed by a cooperative binding phase, where hydrophobic interactions between the tetradecyl chains of adjacent, bound TTAB molecules become significant. This cooperative binding leads to the neutralization of the DNA's charge and a significant conformational change, often resulting in the condensation of the DNA into compact, nanoparticle-like structures.
Quantitative Analysis of Binding
The interaction between TTAB and DNA can be quantitatively described by various thermodynamic parameters. While specific data for TTAB is limited in the literature, extensive studies on its close homologs, dodecyltrimethylammonium (B156365) bromide (DTAB, C12 chain) and cetyltrimethylammonium bromide (CTAB, C16 chain), provide valuable insights. The binding affinity and thermodynamic profile are typically determined using techniques such as Isothermal Titration Calorimetry (ITC).
| Parameter | DTAB (C12) | CTAB (C16) | Expected Trend for TTAB (C14) |
| Binding Constant (K_b) | ~10^4 M⁻¹ | 8.7 x 10^4 M⁻¹[1] | Intermediate to higher, due to increased hydrophobicity |
| Enthalpy (ΔH) | Endothermic | +3.3 kJ/mol (cooperative binding)[1] | Likely endothermic, driven by entropy |
| Entropy (ΔS) | Positive | Positive and large | Positive and large, due to counter-ion release and hydrophobic effects |
| Gibbs Free Energy (ΔG) | Negative | Negative | Negative, indicating a spontaneous process |
Note: The thermodynamic values are highly dependent on experimental conditions such as buffer composition, ionic strength, and temperature.
Key Experimental Methodologies
A suite of biophysical techniques is employed to elucidate the details of the TTAB-DNA interaction. Below are detailed protocols for the most common and informative methods.
// Nodes Prep [label="Sample Preparation\n(DNA and TTAB solutions in buffer)", fillcolor="#F1F3F4", fontcolor="#202124"]; UVVis [label="UV-Vis Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fluorescence [label="Fluorescence Spectroscopy\n(Ethidium Bromide Displacement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CD [label="Circular Dichroism", fillcolor="#FBBC05", fontcolor="#202124"]; ITC [label="Isothermal Titration\nCalorimetry (ITC)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Prep -> UVVis; Prep -> Fluorescence; Prep -> CD; Prep -> ITC;
// Sub-nodes for outputs UVVis_out [label="Binding Constant (Kb)\nStoichiometry", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Fluorescence_out [label="Competitive Binding\nBinding Affinity", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; CD_out [label="DNA Conformational Changes\n(B-form to Ψ-form)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ITC_out [label="Thermodynamic Profile\n(ΔH, ΔS, ΔG, Kb)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
UVVis -> UVVis_out; Fluorescence -> Fluorescence_out; CD -> CD_out; ITC -> ITC_out; } DOT Caption: A flowchart of the common experimental techniques used to study TTAB-DNA interactions.
UV-Visible Spectroscopy
This technique is used to monitor the changes in the absorbance of DNA upon the addition of TTAB, which can indicate complex formation and allow for the calculation of the binding constant.
Experimental Protocol:
-
Preparation: Prepare stock solutions of calf thymus DNA and TTAB in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the DNA concentration by measuring the absorbance at 260 nm.
-
Titration: In a quartz cuvette, place a fixed concentration of DNA solution. Record the initial UV-Vis spectrum from 200 to 320 nm.
-
Data Acquisition: Sequentially add small aliquots of the TTAB stock solution to the DNA solution. After each addition, mix thoroughly and record the UV-Vis spectrum.
-
Analysis: Monitor the changes in the absorbance of DNA at around 260 nm. A hyperchromic or hypochromic shift indicates an interaction. The binding constant (K_b) can be calculated by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation.
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This assay is used to investigate the competitive binding of TTAB to DNA, using ethidium (B1194527) bromide (EtBr) as a fluorescent probe that intercalates into the DNA.
Experimental Protocol:
-
Preparation: Prepare a solution of DNA pre-saturated with EtBr in a buffer. The concentration of EtBr should be such that its fluorescence is significantly enhanced upon binding to DNA.
-
Titration: Place the DNA-EtBr complex solution in a fluorometer cuvette. Record the initial fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).
-
Data Acquisition: Add increasing concentrations of TTAB to the cuvette. After each addition, incubate for a few minutes to reach equilibrium and then record the fluorescence spectrum.
-
Analysis: The displacement of EtBr from the DNA by TTAB will result in a quenching of the fluorescence intensity. The extent of quenching is used to determine the binding affinity of TTAB to DNA, often by calculating the Stern-Volmer quenching constant.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring conformational changes in DNA upon interaction with ligands like TTAB.
Experimental Protocol:
-
Preparation: Prepare solutions of DNA and TTAB in a CD-compatible buffer (low in chloride ions).
-
Data Acquisition: Record the CD spectrum of the DNA solution alone in the far-UV range (typically 200-320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Titration: Add aliquots of TTAB to the DNA solution and record the CD spectrum after each addition.
-
Analysis: The binding of TTAB and subsequent DNA compaction can induce a significant change in the CD spectrum, often leading to the appearance of a psi-type (ψ) spectrum, which is characterized by a large negative band above 260 nm. This change is indicative of the formation of highly ordered, condensed DNA structures.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile of the TTAB-DNA complex formation.
Experimental Protocol:
-
Preparation: Prepare precisely concentrated solutions of DNA and TTAB in the same dialysis buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the DNA solution into the sample cell of the ITC instrument and the TTAB solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the TTAB solution into the DNA solution while monitoring the heat released or absorbed.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of TTAB to DNA and fitted to a suitable binding model to determine the binding constant (K_b), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Conclusion and Future Directions
The interaction of this compound with DNA is a complex process governed by a delicate interplay of electrostatic and hydrophobic forces. The ability of TTAB to condense DNA into compact structures makes it a valuable tool in molecular biology and a promising component in the design of gene delivery systems. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers working in this area.
Future research will likely focus on the fine-tuning of surfactant-DNA complexes for enhanced delivery efficiency and reduced cytotoxicity. The use of advanced imaging techniques, such as cryo-electron microscopy, will provide higher-resolution structural insights into the condensed DNA-TTAB nanoparticles. Furthermore, a deeper understanding of the influence of the cellular environment on the stability and disassembly of these complexes will be crucial for their successful in vivo applications.
References
An In-depth Technical Guide to the Safe Laboratory Handling of Tetradecyltrimethylammonium Bromide (TTAB)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetradecyltrimethylammonium bromide (TTAB), also known as Myristyltrimethylammonium bromide, is a quaternary ammonium (B1175870) salt widely used in laboratory settings as a cationic surfactant, disinfectant, and in various applications including drug delivery and molecular biology.[1] While effective in these roles, TTAB presents significant health and environmental hazards that necessitate strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the hazards, safety precautions, and emergency procedures associated with TTAB to ensure a safe laboratory environment for all personnel.
Hazard Identification and Classification
TTAB is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] The primary hazards are associated with its toxicity, corrosivity, and environmental impact.
-
Human Health Hazards: TTAB is harmful if swallowed and can cause severe skin irritation and serious eye damage.[2][3][4] It may also cause respiratory irritation upon inhalation of dust particles.[2][5] Prolonged or repeated exposure, particularly through ingestion, may cause damage to organs, specifically the gastrointestinal tract.[3]
-
Environmental Hazards: The substance is very toxic to aquatic life, with long-lasting effects, making proper disposal and spill containment critical.[3][6]
The signal word for TTAB is "Danger".[2][3][5]
Quantitative Safety and Property Data
A thorough understanding of the physical, chemical, and toxicological properties of TTAB is fundamental to its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties of TTAB
| Property | Value | Reference(s) |
| CAS Number | 1119-97-7 | [2][3][5] |
| Molecular Formula | C₁₇H₃₈BrN | [2][3] |
| Molecular Weight | 336.39 g/mol | [2][7] |
| Appearance | White, fine crystalline powder or solid.[1][7] | |
| Melting Point | 245 - 250 °C | [1][2][8] |
| Density | ~1.13 g/cm³ | [1][2] |
| Bulk Density | 600 kg/m ³ | [8] |
| Water Solubility | 20 g/100 mL | [1] |
| Special Properties | Hygroscopic (absorbs moisture from the air).[1][3][9] |
Table 2: Toxicological Data
| Metric | Value | Species | Reference(s) |
| Acute Oral LD50 | 390 mg/kg | Rat | [4][6] |
| Acute Dermal LD50 | 4.3 mL/kg | Rabbit | [4] |
| Intraperitoneal LD50 | 358 mg/kg | Mouse | [6] |
| Inhalation LOEC | 1.8 mg/m³ | Mouse | [4] |
Table 3: Ecotoxicity Data
| Metric | Value | Species | Reference(s) |
| Toxicity to Fish (LC50, 96h) | >1.81 mg/L | Danio rerio (Zebra fish) | [4] |
| Toxicity to Daphnia (LC10, 48h) | 18 µg/L | Daphnia magna | [4] |
| Toxicity to Algae (EC50, 72h) | 5.38 µg/L | Pseudokirchneriella subcapitata | [4] |
Table 4: Protective Action Criteria for Chemicals (PACs)
| PAC Level | Concentration | Description | Reference(s) |
| PAC-1 | 12 mg/m³ | Mild, transient health effects. | [6] |
| PAC-2 | 130 mg/m³ | Irreversible or other serious health effects that could impair the ability to take protective action. | [6] |
| PAC-3 | 770 mg/m³ | Life-threatening health effects. | [6] |
Safe Handling, Storage, and Experimental Protocols
Adherence to prescribed handling and storage protocols is the most effective way to mitigate the risks associated with TTAB.
Engineering Controls
-
Ventilation: Always handle TTAB in a well-ventilated area.[2][10] Use of a chemical fume hood or other local exhaust ventilation is required to keep airborne concentrations of dust below exposure limits.[2][10]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][4]
-
Hand Protection: Use impermeable and chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[9][11] Always inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[2][3]
-
Respiratory Protection: If dust formation is unavoidable or if ventilation is inadequate, a NIOSH/MSHA-approved dust respirator should be used.[3][10]
Handling Protocols
-
Do not eat, drink, or smoke in areas where TTAB is handled or stored.[2][4]
-
Wash hands thoroughly after handling the material and before breaks.[5][11]
Storage Conditions
-
Keep containers tightly sealed to prevent contamination and moisture absorption, as the material is hygroscopic.[2][3][5]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[2][3][9]
Diagram 1: Standard workflow for safely handling TTAB in a laboratory setting.
Emergency Procedures
Rapid and correct response during an emergency is crucial to minimizing harm.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention from an ophthalmologist.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water.[2][6] If skin irritation persists, consult a physician.[5][9]
-
Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult or symptoms occur, seek medical attention.[2][3]
-
Ingestion: Rinse mouth thoroughly with water.[4][5] Do NOT induce vomiting.[2][10] Call a physician or poison control center immediately.[2][6]
Spill Response Protocol
In the event of a spill, the individual who caused the spill is responsible for cleanup, provided it can be done safely.
-
Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[13][14] Control all ignition sources if the spill involves a flammable solvent used with TTAB.[14]
-
Containment: Wear full personal protective equipment, including respiratory protection.[2][10] Prevent the spill from entering drains or waterways.[3][5][6] Use spill socks or other barriers to contain the spill.[14]
-
Cleanup: For solid spills, carefully sweep or scoop up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[3] For solutions, use an inert absorbent material like diatomite or universal binders.[2]
-
Decontamination: Clean the affected area thoroughly with a suitable cleaning agent (e.g., soap and water) and dispose of all contaminated materials (absorbents, PPE) as hazardous waste.[2][14]
Diagram 2: Emergency response workflow for a TTAB chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][9] A solid water stream may be inefficient.[6]
-
Hazards from Combustion: Thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[3][9]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5]
Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of TTAB with household garbage or allow it to reach the sewage system.[6] Uncleaned containers should be treated as the product itself. All spill cleanup materials should be collected and disposed of as hazardous waste.[14]
Conclusion
This compound is a valuable laboratory chemical that demands respect and careful handling. Its potential to cause serious harm to personnel and the environment can be effectively managed through the consistent application of the protocols outlined in this guide. By prioritizing engineering controls, correct use of PPE, and preparedness for emergencies, researchers can utilize TTAB safely and effectively in their work.
References
- 1. This compound | 1119-97-7 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | C17H38N.Br | CID 14250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
An In-depth Technical Guide to the Amphiphilic Nature of Tetradecyltrimethylammonium Bromide (TTAB)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetradecyltrimethylammonium bromide, commonly known as TTAB, is a cationic quaternary ammonium (B1175870) surfactant of significant interest in various scientific and industrial fields, including drug delivery, materials science, and biotechnology.[1][2] Its utility stems directly from its amphiphilic nature—a molecular architecture comprising both a water-loving (hydrophilic) and a water-fearing (hydrophobic) component. This dual characteristic governs its behavior in aqueous solutions, leading to spontaneous self-assembly into organized structures known as micelles above a certain concentration. This guide provides a detailed examination of the core physicochemical properties of TTAB, outlines key experimental protocols for its characterization, and discusses its relevance in the context of drug development.
The Amphiphilic Core of TTAB
The fundamental properties of TTAB are rooted in its molecular structure. It consists of a long, nonpolar hydrocarbon tail and a polar, positively charged head group.[1][3]
-
Hydrophobic Tail: A 14-carbon alkyl chain (tetradecyl group) that is insoluble in water and readily interacts with other nonpolar molecules.
-
Hydrophilic Head: A positively charged trimethylammonium group (-N+(CH₃)₃) associated with a bromide counter-ion (Br⁻), which is highly soluble in water.
This distinct separation of polarity within a single molecule is the defining feature of its amphiphilicity.
Figure 1: Schematic of the amphiphilic structure of TTAB.
Self-Assembly and Micellization
In an aqueous environment, TTAB monomers initially adsorb at the air-water interface to reduce the system's free energy by orienting their hydrophobic tails away from the water. As the concentration of TTAB increases, the interface becomes saturated. Further addition of monomers forces them to self-assemble in the bulk solution into spherical aggregates called micelles.[4][5] In these structures, the hydrophobic tails form a nonpolar core, shielded from the water by a shell of hydrophilic head groups.
The concentration at which this phenomenon begins is a critical parameter known as the Critical Micelle Concentration (CMC) .[6] Below the CMC, TTAB exists primarily as individual monomers. Above the CMC, monomers are in equilibrium with micelles.
Figure 2: Logical flow of TTAB micelle formation.
Quantitative Physicochemical Properties
The amphiphilic behavior of TTAB is characterized by several key quantitative parameters. These values are sensitive to environmental conditions such as temperature and the presence of electrolytes.
Table 1: Critical Micelle Concentration (CMC) of TTAB in Aqueous Solutions
| Temperature (°C) | Medium | CMC (mmol/L) | Reference |
|---|---|---|---|
| 25 | Pure Water | 3.56 | [7] |
| 25 | Pure Water | ~3.80 | [8] |
| 35 | Pure Water | ~3.99 | [9] |
| 45 | Pure Water | ~4.21 | [9] |
| 55 | Pure Water | ~4.39 | [9] |
| 25 | 0.01 M NaBr | 2.20 | [7] |
| 25 | 0.10 M NaBr | 0.85 |[10] |
Table 2: Krafft Temperature (Tₖ) of TTAB in the Presence of Electrolytes The Krafft temperature is the point at which surfactant solubility equals the CMC.
| Electrolyte | Concentration (mol/L) | Krafft Temperature (°C) | Reference |
|---|---|---|---|
| None | 0 | ~24.5 | [11] |
| NaF | 0.0025 | ~23.0 | [11] |
| NaCl | 0.0025 | ~23.5 | [11] |
| NaBr | 0.0025 | ~22.0 | [11] |
| NaI | 0.0025 | ~19.5 | [11] |
| Na₂SO₄ | 0.0025 | ~22.5 |[11] |
Table 3: Aggregation Number (Nₐgg) of TTAB The aggregation number is the average number of monomers per micelle.
| Method | Conditions | Aggregation Number (Nₐgg) | Reference |
|---|---|---|---|
| Theoretical Calculation | Aqueous Solution | ~75 | |
| Time-Resolved Fluorescence | Vesicle System* | ~8.33 x 10⁴ (for vesicles) | [6] |
*Note: The high aggregation number corresponds to vesicles, not spherical micelles, formed under specific dehydration-rehydration conditions. In this system, TTAB was found to exist mainly as vesicles, with micelles present in very low fractions.[6]
Experimental Protocols for Characterization
Accurate characterization of TTAB's properties is essential for its application. The following are standard experimental methodologies.
A. Conductivity Measurement
-
Principle: This method is suitable for ionic surfactants like TTAB. The specific conductivity of the solution increases linearly with monomer concentration. Above the CMC, the rate of increase in conductivity with concentration lessens because micelles are less mobile charge carriers than individual ions. The CMC is identified as the breakpoint in the plot of conductivity versus concentration.[5][6]
-
Methodology:
-
Prepare a stock solution of TTAB in deionized water at a concentration well above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a range both below and above the expected CMC.
-
Equilibrate each solution to a constant temperature (e.g., 25°C).
-
Measure the specific conductivity of each solution using a calibrated conductivity meter.
-
Plot specific conductivity (κ) as a function of TTAB concentration.
-
The plot will show two linear regions with different slopes. The intersection of the lines fitted to these regions corresponds to the CMC.[8]
-
Figure 3: Workflow for CMC determination via conductivity.
B. Surface Tensiometry
-
Principle: Surface tension decreases as the concentration of a surfactant increases, due to the adsorption of monomers at the air-water interface. Once the surface is saturated and micelles begin to form (at the CMC), the monomer concentration in the bulk remains relatively constant, and thus the surface tension plateaus.
-
Methodology:
-
Prepare a series of TTAB solutions of varying concentrations.
-
Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., with a Wilhelmy plate or via drop shape analysis).
-
Plot surface tension (γ) versus the logarithm of the TTAB concentration.
-
The plot will show a sharp decrease followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the curve.[6]
-
A. Steady-State Fluorescence Quenching
-
Principle: This technique relies on the distribution of a fluorescent probe (e.g., pyrene) and a quencher molecule within the micelles. Assuming a Poisson distribution, the degree of fluorescence quenching is related to the average number of quenchers per micelle, which in turn depends on the total micelle concentration.
-
Methodology:
-
Prepare a series of TTAB solutions at a concentration significantly above the CMC.
-
Add a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene) to each solution. The probe will preferentially partition into the micellar cores.
-
Create a second set of solutions identical to the first, but also containing a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).
-
Measure the steady-state fluorescence intensity of the probe in the absence (I₀) and presence (I) of the quencher.
-
The aggregation number (Nₐgg) can be calculated using the Turro-Yekta equation: ln(I₀ / I) = Nₐgg * [Quencher] / ([TTAB] - CMC)
-
By plotting ln(I₀ / I) against [Quencher], Nₐgg can be determined from the slope.
-
Figure 4: Workflow for Nₐgg determination via fluorescence quenching.
A. Dynamic Light Scattering (DLS)
-
Principle: DLS measures the time-dependent fluctuations in light scattered from particles undergoing Brownian motion. Smaller particles diffuse faster than larger ones. The diffusion coefficient is calculated from these fluctuations and then used in the Stokes-Einstein equation to determine the hydrodynamic diameter of the micelles.[4]
-
Methodology:
-
Prepare a dust-free solution of TTAB above its CMC. This is typically achieved by filtering the solution through a sub-micron filter (e.g., 0.22 µm) into a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to thermally equilibrate.
-
Perform the measurement, where a laser illuminates the sample and a detector measures the scattered light intensity fluctuations over time.
-
The instrument's software uses a correlation function to analyze the fluctuations and calculate the diffusion coefficient and, subsequently, the hydrodynamic diameter (size) and polydispersity index (PDI).
-
Relevance in Drug Development
The amphiphilic nature of TTAB makes it a valuable excipient in pharmaceutical formulations, particularly for addressing challenges related to drug solubility and delivery.
-
Solubilization of Hydrophobic Drugs: The nonpolar core of TTAB micelles provides a microenvironment capable of encapsulating poorly water-soluble drug molecules. This increases the apparent solubility of the drug in the aqueous formulation, which can enhance its bioavailability.[5]
-
Stabilization of Formulations: As a surfactant, TTAB can stabilize emulsions and suspensions by adsorbing at the oil-water or solid-water interface, preventing coalescence or aggregation.[1]
-
Permeation Enhancement: The positive charge of the TTAB head group can interact with negatively charged biological membranes. This interaction can transiently disrupt the membrane structure, potentially enhancing the permeation of co-administered drugs.
-
Antimicrobial Activity: Quaternary ammonium compounds like TTAB are known for their antimicrobial properties, which can be beneficial for preserving formulations or for applications in topical antiseptics.[1]
Conclusion
This compound (TTAB) is a classic cationic surfactant whose utility is fundamentally derived from its amphiphilic structure. Its tendency to self-assemble into micelles above a critical concentration is a defining characteristic that enables a wide range of applications, from fundamental colloid science to advanced drug delivery systems. A thorough understanding and precise measurement of its core properties—including the CMC, aggregation number, and Krafft temperature—using techniques such as conductometry, tensiometry, fluorescence spectroscopy, and dynamic light scattering are crucial for optimizing its performance in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K [mdpi.com]
- 4. Aggregation numbers and fluorescence quenching kinetics of simple single-tailed amphiphilic vesicles of alkyltrimethylammonium bromides in water - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Tetradecyltrimethylammonium Bromide (TTAB)
An Official Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetradecyltrimethylammonium Bromide (TTAB), a cationic surfactant of significant interest in various scientific and pharmaceutical domains. This document clarifies the compound's nomenclature, detailing its physicochemical properties, biological activities, and key applications, with a focus on its role in drug development. Detailed experimental protocols for the characterization of its fundamental properties and the evaluation of its biological effects are provided, alongside visual diagrams of its mechanism of action to facilitate a deeper understanding. All quantitative data has been summarized in structured tables for ease of comparison and reference.
Introduction: Clarification of Nomenclature
This compound (TTAB) is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant. It is crucial to note that this compound is known by several synonyms in scientific literature and commercial databases. The most common synonyms are Myristyltrimethylammonium Bromide (MTAB) and Cetrimide (though Cetrimide can also refer to a mixture of different quaternary ammonium salts, with TTAB being a primary component). The terms "tetradecyl" and "myristyl" both refer to a 14-carbon alkyl chain, making the names chemically identical. For clarity and consistency, this guide will use the abbreviation TTAB.
Key Identifiers:
-
Chemical Name: N,N,N-Trimethyl-1-tetradecanaminium bromide
Physicochemical Properties
TTAB is a white crystalline powder that is soluble in water.[3] Its amphiphilic nature, consisting of a long hydrophobic tetradecyl tail and a hydrophilic quaternary ammonium headgroup, dictates its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.
Table 1: Summary of Physicochemical Properties of this compound (TTAB)
| Property | Value | Conditions |
| Melting Point | 245-250 °C | - |
| Solubility in Water | 100 g/L | - |
| Critical Micelle Concentration (CMC) | 3.5 - 5 mM | In pure water, 20-25 °C |
| Surface Tension at CMC | ~36.0 mN/m | In 0.01 M KBr |
| Aggregation Number | ~80 | - |
Note: CMC and surface tension values can be influenced by temperature, pressure, and the presence of electrolytes.[4]
Biological Activity and Mechanism of Action
Antimicrobial Activity
As a quaternary ammonium compound (QAC), TTAB exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[5] The primary mechanism of action involves the disruption of the microbial cell membrane.
The positively charged quaternary ammonium headgroup of TTAB electrostatically interacts with the negatively charged components of the microbial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[6] This initial binding is followed by the insertion of the hydrophobic tetradecyl tail into the lipid bilayer. This process disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[5][6] At higher concentrations, TTAB can cause the solubilization of the cell membrane.[5]
Diagram 1: General Antimicrobial Mechanism of TTAB
Caption: General mechanism of TTAB's antimicrobial action.
Cytotoxicity and Inhibition of Dynamin
Beyond its antimicrobial effects, TTAB is known to exhibit cytotoxicity towards eukaryotic cells, a property that is being explored for its anticancer potential. One of the key molecular mechanisms underlying its cellular effects is the inhibition of dynamin.[3][7][8]
Dynamins are GTPases that play a crucial role in endocytosis, a fundamental cellular process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[3][7][8] TTAB acts as a dynamin inhibitor by targeting the interaction between dynamin and phospholipids (B1166683) in the cell membrane.[3][7][8] Specifically, it has been shown to have a Ki of approximately 940 nM for dynamin GTPase activity.[3][7][8] By disrupting this interaction, TTAB effectively blocks dynamin-mediated endocytosis, including receptor-mediated endocytosis of growth factors like EGF.[3][7][8] This inhibition of endocytosis can disrupt cellular signaling pathways that are critical for cell proliferation and survival, leading to cell cycle arrest and apoptosis.[9]
Diagram 2: TTAB as a Dynamin Inhibitor
Caption: TTAB inhibits dynamin, blocking endocytosis and downstream signaling.
Applications in Drug Development
The unique properties of TTAB make it a versatile tool in pharmaceutical research and development.
Drug Delivery Systems
TTAB is widely used as a stabilizer in the formulation of nanoparticles for drug delivery.[10] Its cationic nature allows it to coat negatively charged drug-loaded nanoparticles, preventing their aggregation and improving their stability in suspension.[11] This surface modification can also enhance the interaction of nanoparticles with negatively charged cell membranes, potentially increasing cellular uptake of the encapsulated drug.
Diagram 3: TTAB in Nanoparticle Formulation
Caption: Workflow for TTAB stabilization of drug-loaded nanoparticles.
Antimicrobial Formulations
Given its potent antimicrobial properties, TTAB is an active ingredient in various disinfectant and antiseptic formulations.[6] Its ability to disrupt microbial membranes makes it effective against a broad range of pathogens.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC) by Conductivity
Principle: The conductivity of an ionic surfactant solution changes with its concentration. Below the CMC, the surfactant exists as monomers, and conductivity increases linearly. Above the CMC, micelles form, which are less mobile and have a lower charge density than the individual monomers. This leads to a change in the slope of the conductivity versus concentration plot, and the intersection of the two linear portions indicates the CMC.[12][13][14]
Methodology:
-
Preparation of Solutions: Prepare a stock solution of TTAB in deionized water. Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., 0.1 mM to 10 mM).
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement: a. Measure the conductivity of the deionized water as a baseline. b. Rinse the conductivity probe thoroughly with deionized water and then with the next solution to be measured. c. Measure the conductivity of each TTAB solution, starting from the lowest concentration. Allow the reading to stabilize before recording.
-
Data Analysis: a. Plot the specific conductivity (κ) as a function of the TTAB concentration. b. Identify the two linear regions in the plot. c. Perform a linear regression for each region to obtain two equations. d. The concentration at which the two lines intersect is the CMC.
Evaluation of Cytotoxicity by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of TTAB in a suitable cell culture medium. Replace the old medium with the medium containing different concentrations of TTAB. Include a vehicle control (medium without TTAB).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the TTAB concentration. d. Determine the IC₅₀ value (the concentration of TTAB that inhibits 50% of cell growth) from the dose-response curve.
Conclusion
This compound (TTAB), also known as Myristyltrimethylammonium Bromide, is a cationic surfactant with well-defined physicochemical properties and significant biological activities. Its potent antimicrobial action, coupled with its ability to inhibit dynamin-mediated endocytosis, makes it a compound of considerable interest for applications ranging from disinfectants to novel anticancer therapies and as a crucial component in advanced drug delivery systems. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational resource for researchers and professionals in the field of drug development and material science. Further research into the specific downstream effects of dynamin inhibition by TTAB and its in vivo efficacy and safety in various formulations will be crucial for translating its potential into clinical applications.
References
- 1. Gemini Surfactants: Advances in Applications and Prospects for the Future [mdpi.com]
- 2. Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II? : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Myristyl trimethyl ammonium bromide and octadecyl trimethyl ammonium bromide are surface-active small molecule dynamin inhibitors that block endocytosis mediated by dynamin I or dynamin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic study of this compound Pt-C14TAB nanoparticles: structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. eajbsc.journals.ekb.eg [eajbsc.journals.ekb.eg]
- 15. Evaluation of minimum inhibitory concentration and minimum bactericidal concentration of royal jelly against Enterococcus faecalis, Staphylococcus aureus, and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review and revisit of nanoparticles for antimicrobial drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle-Based Drug Delivery Systems Enhance Treatment of Cognitive Defects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: High-Quality Genomic DNA Extraction from Plant Tissues Using the Cetyltrimethylammonium Bromide (CTAB) Method
Introduction
Isolating high-quality genomic DNA from plant tissues is a critical first step for a wide range of molecular biology applications, including PCR, DNA sequencing, and genetic transformation.[1] Plant cells, however, present unique challenges due to their rigid cell walls and the presence of secondary metabolites like polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions.[2][3] The Cetyltrimethylammonium Bromide (CTAB) method is a robust and widely adopted protocol designed to overcome these challenges.[1][3] CTAB, a cationic detergent, effectively lyses cell membranes, denatures proteins, and, in high-salt conditions, separates polysaccharides from the DNA solution, ensuring a purer final product.[2][4]
This document provides a detailed protocol for genomic DNA extraction from plant tissues using the CTAB method. It is intended for researchers, scientists, and drug development professionals.
Principle of the Method
The CTAB method leverages the chemical properties of the cationic detergent CTAB to isolate DNA. The process begins with the mechanical disruption of plant cell walls, often cryogenically with liquid nitrogen.[3] A heated CTAB extraction buffer is then added to lyse the cells and solubilize membranes. This buffer contains a high concentration of salt (NaCl), which helps to remove polysaccharides.[2] Additives like β-mercaptoethanol and polyvinylpyrrolidone (B124986) (PVP) are often included to denature proteins and remove polyphenols, respectively.[2][5] An organic extraction using chloroform:isoamyl alcohol is performed to separate proteins and other cellular debris from the aqueous phase containing the DNA.[3] Finally, the DNA is precipitated from the aqueous phase using isopropanol (B130326) or ethanol (B145695), washed to remove salts, and resuspended in a suitable buffer.[3][6]
Experimental Protocol
This protocol is a synthesis of several common variations of the CTAB method.[2][6][7][8] Researchers may need to optimize certain steps, such as incubation times or reagent concentrations, for specific plant species or tissue types.[1]
Materials and Reagents:
-
CTAB Extraction Buffer:
-
2% (w/v) CTAB
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP) (Optional)
-
Add just before use: 0.2% (v/v) β-mercaptoethanol (handle in a fume hood)[9]
-
-
Chloroform:Isoamyl Alcohol (24:1, v/v)[7]
-
Cold Isopropanol[6]
-
Cold 70% (v/v) Ethanol[6]
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)[2]
-
RNase A (10 mg/mL)[2]
-
Liquid Nitrogen[3]
-
Mortar and Pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Microcentrifuge
-
Water bath or heating block
Procedure:
-
Sample Preparation and Grinding: a. Weigh out 10-100 mg of fresh or freeze-dried plant tissue. For fresh tissue, it is crucial to process it quickly or flash-freeze it in liquid nitrogen and store at -80°C to prevent DNA degradation.[10][11] b. Place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a very fine powder using a pestle.[3][4] c. Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Cell Lysis: a. Add 500 µL of pre-warmed (60-65°C) CTAB Extraction Buffer (with β-mercaptoethanol added) to the powdered tissue.[2][4][6] b. Vortex thoroughly to create a homogeneous lysate. c. Incubate the tube in a water bath at 60-65°C for 30-90 minutes.[2][8] Invert the tube occasionally to ensure proper mixing.
-
Purification (Chloroform Extraction): a. After incubation, allow the tube to cool briefly to room temperature. b. Add an equal volume (e.g., 500 µL) of chloroform:isoamyl alcohol (24:1).[7] c. Mix by inverting the tube for 5-10 minutes to form a milky emulsion.[4] d. Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature.[2][4][6] This will separate the mixture into three phases: a top aqueous phase (containing DNA), a middle interface (with cellular debris), and a bottom organic phase.[7]
-
DNA Precipitation: a. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Be extremely careful not to disturb the interface layer, as this contains contaminants.[4][7] For cleaner DNA, this purification step can be repeated.[4] b. Add 0.7 volumes (e.g., if you transferred 400 µL, add 280 µL) of cold isopropanol.[2] c. Mix gently by inverting the tube several times. A stringy white precipitate of DNA should become visible. d. Incubate at -20°C for at least 30 minutes to facilitate precipitation.[6] For higher yields, this incubation can be extended to overnight.[7]
-
Pelleting and Washing: a. Centrifuge at 13,000-14,000 x g for 10-30 minutes to pellet the DNA.[6] b. Carefully decant or pipette off the supernatant without disturbing the DNA pellet, which may be translucent and difficult to see.[5] c. Add 500 µL of cold 70% ethanol to wash the pellet. This step removes residual salts and CTAB.[6] d. Centrifuge at 7,000-14,000 x g for 5 minutes.[6] e. Carefully decant the ethanol. Repeat the wash step if necessary.[4]
-
Drying and Resuspension: a. Remove any remaining ethanol by air-drying the pellet for 5-15 minutes at room temperature.[4] Do not over-dry the pellet, as this can make it difficult to dissolve. b. Resuspend the DNA pellet in 50-100 µL of TE buffer.[7] To aid dissolution, you can incubate at 55-65°C for 10 minutes or let it sit overnight in the refrigerator.[8][12] c. (Optional) Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 15-30 minutes to remove RNA contamination.[2][13]
-
Storage: a. Store the purified DNA at -20°C for long-term use.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published CTAB protocols. These values can be used as a starting point for optimization.
| Parameter | Range of Values | Common Value | Reference(s) |
| Starting Tissue | 10 mg - 1500 mg | 100 mg | [2][7][14] |
| CTAB Buffer Volume | 500 µL - 800 µL | 500 µL | [2][7][8] |
| Lysis Incubation Temp. | 55°C - 65°C | 65°C | [4][6][7] |
| Lysis Incubation Time | 30 min - Overnight | 60 min | [2][4][6][7] |
| Chloroform Volume | Equal to lysate volume | 500 µL | [6][7] |
| Purification Centrifugation | 12,000 x g - 20,000 x g | 14,000 x g | [2][4][8] |
| Purification Centrifugation Time | 5 min - 15 min | 10-15 min | [2][6][7][8] |
| Precipitation Agent | Isopropanol / Ethanol | Isopropanol | [2][6] |
| Precipitation Agent Volume | 0.7 - 1.0 volumes | 0.7 volumes | [2] |
| Precipitation Incubation | 15 min - Overnight | 30 min | [2][6][7] |
| Pelleting Centrifugation | 13,000 x g - 20,000 x g | 13,000 rpm (~16,000 x g) | [6][8] |
| Pelleting Centrifugation Time | 10 min - 30 min | 20-30 min | [6][8] |
| Wash Solution | 70% Ethanol | 70% Ethanol | [2][6][7] |
| Resuspension Volume | 20 µL - 200 µL | 50-100 µL | [2][6][8] |
Experimental Workflow Diagram
Caption: Workflow for genomic DNA extraction using the CTAB method.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low DNA Yield | Incomplete cell lysis. | Ensure thorough grinding of tissue to a fine powder. Increase lysis buffer volume or reduce starting material amount. | [4][10] |
| Insufficient DNA precipitation. | Use ice-cold isopropanol or ethanol. Increase precipitation incubation time (e.g., overnight at -20°C). | [4] | |
| Loss of DNA pellet during washing. | Be careful when decanting supernatant as the pellet can be loose. After pouring off, do a quick spin and pipette off the remaining liquid. | [4][8] | |
| Brown or Gelatinous Pellet | Polysaccharide contamination. | Ensure NaCl concentration in the lysis buffer is at least 1.4 M. An additional high-salt precipitation step can be included. | [4][15] |
| Polyphenol contamination. | Add PVP to the CTAB buffer. Ensure β-mercaptoethanol is fresh and added just before use. | [2][9][15] | |
| Degraded DNA | Nuclease activity. | Process fresh samples immediately or flash-freeze in liquid nitrogen and store at -80°C. Work quickly and keep samples on ice when possible. | [10][11] |
| Downstream Inhibition (e.g., PCR fails) | Contamination with polysaccharides, polyphenols, or ethanol. | Repeat the chloroform:isoamyl alcohol extraction step. Ensure the pellet is properly washed with 70% ethanol. Make sure the pellet is completely dry before resuspension. | [4] |
References
- 1. The CTAB Method: A Robust Approach to Plant Genomic DNA Isolation [greenskybio.com]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. zymoresearch.com [zymoresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. ccb.ucr.edu [ccb.ucr.edu]
- 7. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
- 8. CTAB DNA extraction [ryaneckert.github.io]
- 9. mpbio.com [mpbio.com]
- 10. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 11. neb.com [neb.com]
- 12. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 13. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Extraction & Human PCR Troubleshooting Guide [edvotek.com]
Application Notes and Protocols for Tetradecyltrimethylammonium Bromide (TTAB) Solution in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetradecyltrimethylammonium bromide (TTAB), also known as Myristyltrimethylammonium bromide (MiTMAB), is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant.[1] Its amphiphilic nature, consisting of a hydrophilic trimethylammonium head group and a hydrophobic 14-carbon alkyl chain, allows it to form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[2][3] In the field of drug development and cell biology, TTAB is notably utilized as a potent inhibitor of dynamin, a large GTPase essential for clathrin-mediated endocytosis and other forms of vesicle trafficking.[4] By disrupting dynamin function, TTAB provides a valuable tool for studying the mechanisms of endocytosis and its role in various cellular processes, including receptor signaling and nutrient uptake.
These application notes provide detailed protocols for the preparation and use of TTAB solutions in a laboratory setting, with a specific focus on a cell-based assay for monitoring the inhibition of endocytosis.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate solution preparation and safe handling.
| Property | Value | References |
| Chemical Formula | C₁₇H₃₈BrN | [4][5] |
| Molecular Weight | 336.39 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 245-250 °C | [4][6] |
| Solubility in Water | 100 g/L | [4] |
| Solubility in PBS (pH 7.2) | 5 mg/mL | [7] |
| Solubility in Ethanol | 33 mg/mL | [7] |
| Critical Micelle Concentration (CMC) in pure water | Approximately 3.7 mM | [3] |
| LD₅₀ (oral, rat) | 3900 mg/kg | [5] |
Safety Precautions:
This compound is classified as a hazardous substance.[8][9] It is harmful if swallowed, causes skin irritation, and serious eye damage.[8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling the solid compound and its solutions.[8][9] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1] Refer to the Safety Data Sheet (SDS) for complete safety information.[1][4][6][8][9][10]
Experimental Protocols
Preparation of a 10 mM TTAB Stock Solution in Sterile Water
This protocol describes the preparation of a 10 mM stock solution of TTAB, which can be further diluted to desired working concentrations for cell culture experiments.
Materials:
-
This compound (TTAB) powder (MW: 336.39 g/mol )
-
Sterile, deionized, or distilled water
-
Sterile 50 mL conical tube
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: To prepare 50 mL of a 10 mM TTAB stock solution, calculate the required mass of TTAB:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.050 L x 336.39 g/mol = 0.1682 g (or 168.2 mg)
-
-
Weighing: Carefully weigh out 168.2 mg of TTAB powder using an analytical balance.
-
Dissolution:
-
Transfer the weighed TTAB powder into a sterile 50 mL conical tube.
-
Add approximately 40 mL of sterile water to the tube.
-
Vortex the solution vigorously for 1-2 minutes to dissolve the powder.
-
If the powder does not dissolve completely, gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution.[8]
-
-
Volume Adjustment: Once the TTAB is completely dissolved, add sterile water to bring the final volume to 50 mL.
-
Sterilization:
-
Draw the TTAB solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile 50 mL conical tube to ensure sterility for cell culture applications.[8]
-
-
Aliquoting and Storage:
-
Aliquot the sterile 10 mM TTAB stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 1 month).[8] Avoid repeated freeze-thaw cycles.
-
Application: Inhibition of Clathrin-Mediated Endocytosis in a Cell-Based Assay
This protocol details the use of a TTAB solution to inhibit dynamin-dependent endocytosis in a human cell line (e.g., HeLa or A549). The inhibition is assessed by monitoring the uptake of fluorescently labeled transferrin, a common marker for clathrin-mediated endocytosis.
Materials:
-
HeLa or A549 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Sterile phosphate-buffered saline (PBS)
-
10 mM TTAB stock solution (prepared as in Protocol 3.1)
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor™ 488)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
24-well plate with sterile glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa or A549 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Serum Starvation:
-
On the day of the experiment, gently wash the cells twice with warm PBS.
-
Replace the complete medium with pre-warmed serum-free medium and incubate for 1-2 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare working solutions of TTAB by diluting the 10 mM stock solution in serum-free medium to final concentrations ranging from 1 µM to 20 µM. A vehicle control (medium with the same final concentration of the solvent, in this case, water) should also be prepared. For some cell lines, an IC₅₀ of approximately 15 µM has been observed for transferrin uptake inhibition.[11]
-
Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of TTAB or the vehicle control.
-
Pre-incubate the cells for 30 minutes at 37°C.
-
-
Transferrin Uptake:
-
During the last 15-30 minutes of the inhibitor incubation, add fluorescently labeled transferrin to each well to a final concentration of 25 µg/mL.
-
Incubate at 37°C to allow for endocytosis.
-
-
Stopping Uptake and Fixation:
-
To stop the uptake, place the plate on ice and wash the cells three times with ice-cold PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
Carefully mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the internalized transferrin (e.g., green fluorescence) and the nuclei (e.g., blue fluorescence).
-
Quantify the amount of internalized transferrin per cell by measuring the fluorescence intensity within the cell boundaries.
-
Compare the fluorescence intensity in TTAB-treated cells to the vehicle-treated control cells to determine the extent of endocytosis inhibition.
-
Visualizations
The following diagrams illustrate the experimental workflow for preparing the TTAB solution and the signaling pathway affected by its inhibitory action.
Caption: Workflow for preparing a sterile TTAB stock solution.
Caption: Inhibition of dynamin-mediated endocytosis by TTAB.
References
- 1. A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Dynamin inhibition causes context-dependent cell death of leukemia and lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for synthesis | 1119-97-7 [sigmaaldrich.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dynamin Inhibitors Impair Endocytosis and Mitogenic Signaling of PDGF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute Dynamin Inhibition Dissects Synaptic Vesicle Recycling Pathways That Drive Spontaneous and Evoked Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USE OF DYNASORE, THE SMALL MOLECULE INHIBITOR OF DYNAMIN, IN THE REGULATION OF ENDOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
using TTAB for high molecular weight DNA isolation from plants
An Application Note on High Molecular Weight DNA Isolation from Plants using Cetyltrimethylammonium Bromide (CTAB)
Introduction
The isolation of high-quality, high molecular weight (HMW) deoxyribonucleic acid (DNA) is a critical prerequisite for a multitude of applications in plant molecular biology, genomics, and drug development. Such applications, including long-read sequencing, optical mapping, and the construction of large-insert genomic libraries, demand intact DNA of substantial length. Plant tissues, however, present unique challenges to DNA isolation due to the presence of a rigid cell wall and high concentrations of secondary metabolites such as polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. The Cetyltrimethylammonium Bromide (CTAB) method has been a cornerstone for plant DNA extraction since its development in the 1980s, proving to be a robust and versatile technique for overcoming these challenges.[1][2] This application note provides a detailed overview of the CTAB-based methodology for isolating HMW DNA from various plant species.
Principle of the CTAB Method
The CTAB method is a chemical-based DNA extraction technique that relies on the properties of the cationic detergent, CTAB.[3][4] The key principles of this method are:
-
Cell Lysis : The process begins with the mechanical disruption of the tough plant cell wall, typically by grinding frozen tissue in liquid nitrogen.[1][2] Following this, the CTAB extraction buffer is added. CTAB, being a detergent, solubilizes the cell and nuclear membranes, releasing the cellular contents, including DNA.[4][5]
-
Removal of Polysaccharides : Polysaccharides are a major contaminant in plant DNA extractions. In a high-salt buffer, CTAB forms complexes with proteins and most acidic polysaccharides, which can then be removed during the chloroform (B151607) extraction. At high salt concentrations (e.g., 1.4 M NaCl), CTAB keeps DNA in solution while precipitating polysaccharides.[3]
-
Inactivation of Polyphenols : Oxidized polyphenols can irreversibly bind to DNA, degrading its quality. The CTAB extraction buffer often includes antioxidants like β-mercaptoethanol or polyvinylpyrrolidone (B124986) (PVP) to prevent the oxidation of these compounds.[6]
-
Protein Removal : Proteins are denatured and removed by emulsifying the aqueous cell lysate with an organic solvent, typically a mixture of phenol, chloroform, and isoamyl alcohol.[1][3] Centrifugation separates the mixture into a lower organic phase (containing lipids and proteins), an upper aqueous phase (containing DNA), and an interphase with precipitated proteins.
-
DNA Precipitation : The HMW DNA is recovered from the aqueous phase by precipitation with isopropanol (B130326) or ethanol (B145695).[1] The salt in the buffer neutralizes the negative charge on the DNA backbone, allowing it to precipitate out of solution.
-
Washing and Resuspension : The DNA pellet is washed with 70% ethanol to remove residual salts and other impurities.[1] After drying, the purified DNA is resuspended in a suitable buffer like TE (Tris-EDTA).
Applications
High molecular weight DNA isolated using the CTAB method is suitable for a wide range of downstream applications, including:
-
Long-read sequencing (e.g., PacBio and Oxford Nanopore).[7][8]
-
Genome mapping and assembly.
-
Southern blotting and RFLP analysis.
-
Construction of Bacterial Artificial Chromosome (BAC) and Yeast Artificial Chromosome (YAC) libraries.
-
Genotyping and marker-assisted selection in plant breeding programs.[9]
Data Presentation
The yield and purity of DNA extracted using the CTAB method can vary depending on the plant species, tissue type, and the specific protocol modifications used. The following tables summarize representative quantitative data from various studies.
Table 1: DNA Yield from Various Plant Species using CTAB Method
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | Reference |
| Sorghum | Young Leaves | 250 | [9] |
| Pearl millet | Young Leaves | 350 | [9] |
| Groundnut | Young Leaves | 600 | [9] |
| Chickpea | Young Leaves | 450 | [9] |
| Pigeonpea | Young Leaves | 250 | [9] |
| Saccharum officinarum | Leaves | 119,300 ng/µl (from 1g) | [10][11] |
| Cymbopogon citratus | Leaves | 110,950 ng/µl (from 1g) | [10][11] |
Table 2: DNA Purity from Various Plant Species using CTAB Method
| Plant Species | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Sorghum | 1.65 - 1.80 | - | [9] |
| Pearl millet | 1.65 - 1.80 | - | [9] |
| Groundnut | 1.70 - 1.80 | - | [9] |
| Chickpea | 1.70 - 1.80 | - | [9] |
| Pigeonpea | 1.65 - 1.90 | - | [9] |
| Ferns (various species) | > 1.8 | > 1.8 | [12] |
| Spathoglottis aurea | 1.78 - 1.98 | - | [10] |
Experimental Protocols
Protocol 1: Standard CTAB Method for High Molecular Weight DNA Isolation
This protocol is a standard method suitable for a wide range of plant species.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
β-mercaptoethanol
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/ml)
-
Liquid Nitrogen
-
Mortar and Pestle
Procedure:
-
Tissue Preparation:
-
Lysis:
-
First Organic Extraction:
-
Cool the sample to room temperature.
-
Add an equal volume (1 ml) of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.[1][3]
-
-
Second Organic Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mix gently by inversion for 5 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Washing:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 1 ml of ice-cold 70% ethanol.[1]
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Decant the ethanol and repeat the wash step.
-
-
Drying and Resuspension:
-
After the final wash, carefully remove all residual ethanol with a pipette.
-
Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry the pellet as it will be difficult to dissolve.[7]
-
Resuspend the DNA pellet in 50-100 µl of TE buffer.
-
Incubate at 37°C for 30 minutes with 1 µl of RNase A (10 mg/ml) to remove RNA contamination.[3][6]
-
Store the DNA at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Modified CTAB with Nuclei Isolation for Enhanced Purity
This modified protocol incorporates a nuclei isolation step to reduce organellar DNA contamination and is particularly useful for obtaining HMW nuclear DNA.[13]
Materials:
-
All materials from Protocol 1
-
Nuclei Isolation Buffer (specific composition can be found in cited literature)[13]
-
Triton X-100
Procedure:
-
Tissue Grinding and Nuclei Isolation:
-
Grind 2g of fresh leaf tissue in liquid nitrogen to a fine powder.[13]
-
Resuspend the powder in 20 ml of cold Nuclei Isolation Buffer.
-
Add Triton X-100 and mix by inversion.
-
Filter the homogenate through layers of cheesecloth or miracloth.
-
Centrifuge the filtrate at a low speed (e.g., 2,000 x g) for 15 minutes at 4°C to pellet the nuclei.
-
-
Lysis of Nuclei:
-
Discard the supernatant and resuspend the nuclei pellet in pre-warmed CTAB Extraction Buffer.
-
Proceed with the lysis step as described in Protocol 1 (Step 2).
-
-
DNA Extraction, Precipitation, and Resuspension:
-
Continue with the organic extractions, DNA precipitation, washing, and resuspension steps as detailed in Protocol 1 (Steps 3-7).
-
Visualizations
Experimental Workflow for CTAB DNA Isolation
Caption: Workflow for HMW DNA isolation using the CTAB method.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low DNA Yield | Insufficient grinding of tissue. | Ensure tissue is ground to a very fine powder without thawing. |
| Old or low-quality starting material. | Use young, fresh leaf tissue whenever possible. | |
| Brown/Discolored DNA Pellet | Polyphenol contamination. | Increase the concentration of β-mercaptoethanol or add PVP to the extraction buffer.[6] |
| Gelatinous, Insoluble Pellet | Polysaccharide contamination. | Perform an additional high-salt precipitation step or a modified CTAB protocol. |
| DNA is Sheared (Low Molecular Weight) | Excessive mechanical force (e.g., vortexing). | Mix gently by inversion instead of vortexing, especially after adding organic solvents. |
| RNA Contamination | Incomplete RNase A digestion. | Increase incubation time or concentration of RNase A. |
| DNA Fails to Amplify in PCR | Presence of inhibitors (polysaccharides, polyphenols). | Re-precipitate and wash the DNA pellet, or use a commercial clean-up kit. |
References
- 1. zymoresearch.de [zymoresearch.de]
- 2. zymoresearch.com [zymoresearch.com]
- 3. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 4. quora.com [quora.com]
- 5. Essential Tools for CTAB DNA Extraction from Plants [plantextractwholesale.com]
- 6. DNA Isolation from Plant Tissue Using CTAB Method â Complete Guide | BioTech Beacons [biotechbeacon.com]
- 7. protocols.io [protocols.io]
- 8. Total High Molecular Weight DNA Extraction from plant tissues for Long Read Sequencing [protocols.io]
- 9. oar.icrisat.org [oar.icrisat.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High‐molecular‐weight DNA extraction for long‐read sequencing of plant genomes: An optimization of standard methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fungal DNA Extraction using Tetradecyltrimethylammonium Bromide (TTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of high-quality genomic DNA from fungi is a critical first step for a wide range of molecular applications, including polymerase chain reaction (PCR), sequencing, and phylogenetic analysis. Fungal cell walls, rich in polysaccharides like chitin (B13524) and glucans, present a significant challenge for efficient cell lysis and DNA purification. Cationic detergents, such as tetradecyltrimethylammonium bromide (TTAB), are effective agents for disrupting fungal cell membranes and separating DNA from contaminating polysaccharides.
This document provides a detailed protocol for fungal DNA extraction using a TTAB-based method. While many established protocols utilize the closely related compound cetyltrimethylammonium bromide (CTAB), TTAB, with its 14-carbon alkyl chain, can also be effectively employed. The underlying principle of both methods is the ability of the cationic detergent to form complexes with proteins and most polysaccharides, which can then be removed from the solution, leaving the DNA to be precipitated. This protocol is adapted from well-established CTAB methods for fungal DNA extraction.[1][2][3][4][5][6][7][8]
Principle of the Method
The TTAB-based DNA extraction method relies on the lytic action of the cationic detergent TTAB in a high-salt buffer. The buffer helps to maintain the stability of the DNA and aids in the removal of proteins and other cellular debris. TTAB solubilizes cell membranes and forms insoluble complexes with most polysaccharides and proteins at low salt concentrations. By adjusting the salt concentration, DNA can be selectively precipitated. The protocol involves cell lysis, removal of contaminants with an organic extraction, and precipitation and washing of the DNA.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from fungal DNA extraction protocols using cationic detergents like CTAB, which are expected to be comparable when using TTAB. The actual yield and purity can vary depending on the fungal species, the age of the culture, and the starting material (mycelia vs. spores).
| Parameter | Typical Range | Notes |
| DNA Yield | 60 µg – 230 µg per 200 mg of wet fungal mass[5] | Yield can be significantly influenced by the efficiency of cell wall disruption. |
| DNA Purity (A260/A280) | 1.8 – 2.0 | A ratio of ~1.8 is generally considered pure for DNA. Lower ratios may indicate protein contamination. |
| DNA Purity (A260/A230) | > 2.0 | Ratios lower than 2.0 may indicate contamination with polysaccharides or other organic compounds. |
| Processing Time | 2.5 – 4 hours | The duration can vary based on incubation times and the number of samples being processed.[5] |
Experimental Protocol
This protocol is a comprehensive guide for extracting high-quality genomic DNA from fungal mycelium using a TTAB-based lysis buffer.
Materials and Reagents
-
Fungal Mycelium: Freshly harvested or stored at -80°C.
-
Liquid Nitrogen: For grinding frozen mycelium.
-
Sterile Mortar and Pestle
-
Microcentrifuge Tubes (1.5 mL and 2.0 mL)
-
Microcentrifuge
-
Water Bath or Heating Block (65°C)
-
Pipettes and Sterile Pipette Tips
-
TTAB Extraction Buffer:
-
2% (w/v) this compound (TTAB)
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
1% (w/v) Polyvinylpyrrolidone (PVP) (optional, aids in removing polyphenols)
-
Prepare fresh and pre-heat to 65°C before use.
-
-
2-Mercaptoethanol (B42355) (add to TTAB buffer just before use to a final concentration of 0.2% v/v)
-
Chloroform:Isoamyl Alcohol (24:1 v/v)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (pH 8.0):
-
10 mM Tris-HCl (pH 8.0)
-
1 mM EDTA (pH 8.0)
-
-
RNase A (10 mg/mL)
Procedure
-
Sample Preparation and Cell Lysis:
-
Harvest approximately 100-200 mg of fresh or frozen fungal mycelium.
-
Freeze the mycelium in liquid nitrogen and immediately grind it into a fine powder using a pre-chilled sterile mortar and pestle.
-
Transfer the powdered mycelium to a 2.0 mL microcentrifuge tube.
-
Add 700 µL of pre-heated (65°C) TTAB Extraction Buffer (with 2-mercaptoethanol added).
-
Vortex briefly to mix and incubate at 65°C for 30-60 minutes in a water bath or heating block. Invert the tubes every 10-15 minutes to ensure thorough mixing.
-
-
Organic Extraction:
-
After incubation, cool the tubes to room temperature.
-
Add an equal volume (700 µL) of chloroform:isoamyl alcohol (24:1).
-
Mix gently by inverting the tubes for 5-10 minutes to form an emulsion. Caution: Do not vortex vigorously as this can shear the genomic DNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube, avoiding the protein layer at the interface and the lower organic phase.
-
-
DNA Precipitation:
-
Add 0.7 volumes (approximately 490 µL) of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inverting the tube until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
-
DNA Washing and Resuspension:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet as it can be difficult to resuspend.
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer. To aid in resuspension, you can incubate the tube at 55-60°C for 10 minutes.
-
(Optional) For applications sensitive to RNA contamination, add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
-
DNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm, 280 nm, and 230 nm.
-
Visualize the integrity of the DNA by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a single, sharp band.
-
Visualizations
Experimental Workflow
Caption: Workflow for Fungal DNA Extraction using TTAB.
Logical Relationship of TTAB Method Components
Caption: Mechanism of TTAB-based DNA purification.
References
- 1. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. transiom.co.in [transiom.co.in]
- 4. High-molecular weight DNA extraction from challenging fungi using CTAB and gel purification [protocols.io]
- 5. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid extraction of fungal DNA from clinical s... - Pergamos [pergamos.lib.uoa.gr]
- 8. static.igem.org [static.igem.org]
Application Note: High-Yield Genomic DNA Extraction from Gram-Positive Bacteria using Tetradecyltrimethylammonium Bromide (TTAB)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolation of high-quality, high-molecular-weight genomic DNA from Gram-positive bacteria is a critical first step for a multitude of molecular applications, including whole-genome sequencing, PCR, and qPCR.[1][2][3] The robust and complex cell wall of Gram-positive bacteria, characterized by a thick peptidoglycan layer, presents a significant challenge to efficient cell lysis and DNA release.[4][5] This protocol details a method utilizing the cationic detergent Tetradecyltrimethylammonium Bromide (TTAB), a compound closely related to the more commonly cited Cetyltrimethylammonium Bromide (CTAB), to effectively isolate genomic DNA.[6] The principle of this method relies on enzymatic digestion of the cell wall followed by TTAB-mediated lysis of the cell membrane and removal of contaminants. TTAB is a cationic detergent that solubilizes cell membranes and forms complexes with proteins and polysaccharides, facilitating their separation from nucleic acids in a high-salt buffer.[7][8] This procedure is designed to minimize DNA degradation and remove common inhibitors, yielding DNA suitable for sensitive downstream applications.
Principle of the Method
The protocol employs a multi-step approach for optimal DNA recovery:
-
Enzymatic Pre-Lysis: An initial incubation with enzymes such as Lysozyme (and Lysostaphin for Staphylococcus species) is crucial to degrade the rigid peptidoglycan cell wall of Gram-positive bacteria.[4][9][10] This enzymatic digestion weakens the cell envelope, making the DNA accessible.
-
Detergent-Based Lysis: The TTAB/CTAB extraction buffer, containing the cationic detergent, is added along with Proteinase K. At elevated temperatures, TTAB disrupts the cell membrane. Proteinase K degrades cellular proteins, including nucleases, which prevents the degradation of the genomic DNA.
-
Purification: An organic extraction using chloroform:isoamyl alcohol is performed. This step removes the TTAB-protein-polysaccharide complexes, which precipitate and form a layer at the aqueous-organic interface.
-
Precipitation: The genomic DNA is recovered from the aqueous phase by precipitation with isopropanol (B130326).[6] The DNA is then washed with ethanol (B145695) to remove residual salts and other impurities before being resuspended in a suitable buffer.
Experimental Protocols
I. Required Materials and Reagents
Reagents:
-
TE Buffer (pH 8.0): 10 mM Tris-HCl, 1 mM EDTA. Autoclave to sterilize.
-
Lysozyme Solution: 20-25 mg/mL in sterile water or 10 mM Tris-HCl, pH 8.0. Prepare fresh or store at -20°C.[9]
-
Proteinase K Solution: 20 mg/mL in sterile water. Store in aliquots at -20°C.
-
TTAB/CTAB Lysis Buffer:
-
2% (w/v) TTAB or CTAB
-
100 mM Tris-HCl (pH 8.0)
-
20 mM EDTA (pH 8.0)
-
1.4 M NaCl
-
Note: Gently heat to 65°C while stirring to dissolve the TTAB/CTAB.[10]
-
-
5 M NaCl Solution
-
Chloroform:Isoamyl Alcohol (24:1, v/v)
-
Isopropanol (100%), room temperature
-
Ethanol (70%), room temperature
-
Sterile Nuclease-Free Water or TE Buffer (for final resuspension)
Equipment:
-
Microcentrifuge
-
Incubator or water bath (37°C, 56°C, and 65°C)
-
Vortex mixer
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes
-
Pipettes and sterile, nuclease-free tips
II. Step-by-Step DNA Extraction Protocol
1. Cell Harvesting and Pre-treatment a. Inoculate a single colony of the Gram-positive bacterium into 5-10 mL of appropriate liquid medium and grow overnight at the optimal temperature (e.g., 37°C).[4] b. Pellet the cells from 1.5 mL of the saturated culture by centrifuging at >10,000 x g for 2 minutes. Discard the supernatant. c. Wash the cell pellet by resuspending in 1 mL of TE buffer and centrifuging again. Discard the supernatant. This step helps remove media components that can inhibit downstream reactions.
2. Enzymatic Lysis of Cell Wall a. Resuspend the washed bacterial pellet in 500 µL of an enzymatic lysis solution (e.g., TE buffer containing 20% sucrose (B13894) for osmotic stability).[4] b. Add 50 µL of Lysozyme solution (20 mg/mL). For tough-to-lyse bacteria like Staphylococcus aureus, add Lysostaphin (e.g., 5 µL of 2 mg/mL solution).[10] c. Vortex briefly and incubate at 37°C for at least 30-60 minutes.[4] For some species, a longer incubation may be necessary.
3. TTAB Lysis and Protein Digestion a. Add 70 µL of 10% SDS (Sodium Dodecyl Sulfate) and 10 µL of Proteinase K (20 mg/mL). Mix gently by inverting the tube. Note: This is a modification for tougher cells; alternatively, proceed directly to the TTAB buffer step. b. Add 100 µL of 5 M NaCl and mix thoroughly. c. Add 80 µL of the pre-warmed (65°C) TTAB/CTAB solution. Vortex gently to mix. d. Incubate the lysate at 65°C for 10-20 minutes. The solution should become viscous.
4. Purification of DNA a. Add an equal volume (~700-800 µL) of chloroform:isoamyl alcohol (24:1) to the tube. b. Mix thoroughly by inverting the tube for 2-5 minutes until a milky emulsion is formed. Do not vortex vigorously as this can shear the high-molecular-weight DNA. c. Centrifuge at >12,000 x g for 10 minutes at 4°C to separate the phases. d. Carefully transfer the upper, viscous aqueous phase to a new sterile microcentrifuge tube. Avoid disturbing the white interface, which contains precipitated proteins and cell debris.
5. DNA Precipitation and Washing a. Add 0.6-0.7 volumes of room-temperature isopropanol (e.g., 360-420 µL for a 600 µL aqueous phase) to the recovered supernatant. b. Mix gently by inverting the tube several times until a white, thread-like precipitate of DNA is visible. c. Incubate at room temperature for 10 minutes or at -20°C for 1 hour to facilitate precipitation. d. Pellet the DNA by centrifuging at >12,000 x g for 15-30 minutes. e. Carefully decant the supernatant without disturbing the DNA pellet. f. Wash the pellet by adding 1 mL of 70% ethanol. This removes residual salts. g. Centrifuge at >12,000 x g for 10 minutes. Carefully decant the ethanol. h. Air-dry the pellet for 5-10 minutes to remove any remaining ethanol. Do not over-dry, as this can make the DNA difficult to dissolve.
6. DNA Resuspension and Storage a. Resuspend the DNA pellet in 50-100 µL of sterile nuclease-free water or TE buffer. b. Incubate at 60°C for 10 minutes or at 4°C overnight to aid in complete resuspension. c. Store the purified genomic DNA at 4°C for short-term use or at -20°C for long-term storage.
Data Presentation
The quality and quantity of extracted DNA are critical parameters. The following table summarizes representative data from studies comparing the CTAB/TTAB method with other techniques.
| Extraction Method | Bacterial Type | DNA Yield (ng/µL) | A260/A280 Ratio (Purity) | A260/A230 Ratio (Purity) | Reference |
| CTAB Method | Gram-Negative Mix | High Yield | ~1.8 | ~1.44 | |
| QIAamp DNA Mini Kit | Gram-Negative Mix | Medium Yield | ~1.8 | ~2.0 | |
| CTAB Method | Rumen Bacteria | 153.30 | 1.97 | 1.56 | [2] |
| QIAamp DNA Stool Kit | Rumen Bacteria | 226.00 | 2.15 | 2.10 | [2] |
Note: An A260/A280 ratio of ~1.8 is generally considered pure DNA. An A260/A230 ratio between 1.8-2.2 indicates minimal contamination from polysaccharides or phenol. The CTAB/TTAB method provides a high DNA yield, although purity ratios may indicate some residual polysaccharide contamination, which can often be mitigated with additional washing steps.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the TTAB-based DNA extraction protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. ijsr.net [ijsr.net]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. protocols.io [protocols.io]
- 7. coleman-lab.org [coleman-lab.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of three DNA extraction methods for feed products and four amplification methods for the 5'-junction fragment of Roundup Ready soybean - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of Tetradecyltrimethylammonium Bromide (TTAB) in Gold Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanotechnology research, offering unique optical, electronic, and catalytic properties.[1] Their application in biomedical fields, including drug delivery, diagnostics, and therapeutics, is particularly promising.[1][2] The synthesis of AuNPs with controlled size and shape is paramount to harnessing these properties. This control is often achieved through the use of capping or structure-directing agents.[3][4] Tetradecyltrimethylammonium bromide (TTAB), a cationic surfactant, is a crucial agent in this process, particularly for the synthesis of anisotropic structures like gold nanorods. While much of the foundational literature refers to the closely related cetyltrimethylammonium bromide (CTAB), TTAB functions under the same principles and is often used interchangeably or in combination to fine-tune nanoparticle dimensions.
Mechanism of TTAB in Anisotropic Gold Nanoparticle Synthesis
The most prevalent method for synthesizing gold nanorods (AuNRs) is the seed-mediated growth approach.[5][6][7] In this method, small, spherical gold "seeds" are first synthesized and then introduced into a "growth solution." This solution contains a gold salt (e.g., HAuCl₄), a weak reducing agent (typically ascorbic acid), and TTAB.
TTAB's primary role is to direct the anisotropic growth of the gold seeds into rod shapes. The mechanism involves the formation of a dynamic bilayer of TTAB molecules on the surface of the growing nanoparticle.[8]
-
Micelle Formation: In an aqueous solution above its critical micelle concentration, TTAB self-assembles into elongated, rod-like micelles.
-
Preferential Binding: The positively charged headgroups of the TTAB molecules interact with the gold surface. It is proposed that bromide ions (from TTAB) form a complex with gold ions (Au⁺) from the precursor, which then preferentially adsorbs onto specific crystallographic faces of the gold nanocrystal seeds (specifically the {110} and {100} facets).[9]
-
Anisotropic Growth: This dense TTAB bilayer acts as a soft template or physical barrier on the sides of the growing nanoparticle.[8] It sterically hinders the deposition of additional gold atoms on these facets. The ends of the nanorod (the {111} facets) have a less dense TTAB packing, making them more accessible for the deposition of gold atoms reduced by the ascorbic acid. This preferential growth along one axis results in the formation of a rod-shaped nanoparticle.[9]
Control of Nanoparticle Properties
The concentration of TTAB and other additives in the growth solution provides a powerful means to control the final dimensions of the AuNPs.
-
Aspect Ratio: The aspect ratio (length divided by width) of AuNRs is a critical parameter that determines their longitudinal surface plasmon resonance (LSPR) peak, which is key for applications in the near-infrared (NIR) region.[7] By carefully adjusting the concentration of TTAB, often in conjunction with silver ions (from AgNO₃), researchers can tune the aspect ratio of the resulting nanorods.
-
Shape and Purity: While TTAB is a premier agent for nanorod synthesis, variations in its concentration and purity, along with other reactants, can influence the final particle morphology and the yield of nanorods versus spherical nanoparticles.[7][10]
Applications in Drug and Gene Delivery
The TTAB bilayer on the surface of AuNPs imparts a strong positive surface charge (zeta potential).[4] This positive charge is highly advantageous for biomedical applications, particularly for the delivery of therapeutic biomolecules.
-
Gene Delivery: Negatively charged genetic material, such as plasmid DNA and siRNA, can be complexed with TTAB-capped AuNPs through electrostatic interactions.[11][12] The resulting nanocomplex can protect the nucleic acid from enzymatic degradation and facilitate its entry into cells.[1][11]
-
Drug Delivery: While the inherent cytotoxicity of free TTAB is a concern, this can be mitigated by surface modification post-synthesis.[9] The TTAB layer can be replaced with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce toxicity and improve circulation times in vivo.[9] The underlying gold nanoparticle serves as a stable scaffold for attaching drug molecules.[2]
Quantitative Data Summary
The following table summarizes typical relationships between synthesis parameters and the resulting gold nanorod characteristics. Note that absolute values can vary based on the full protocol, including seed quality and reagent purity.
| Parameter Varied | Effect on Nanorod Dimensions | Effect on Longitudinal SPR Peak | Reference |
| Increasing AgNO₃ Concentration | Increases aspect ratio (length increases more than width) | Red-shifts to longer wavelengths (e.g., >850 nm) | |
| Increasing Seed Solution Volume | Decreases aspect ratio (shorter, wider rods) | Blue-shifts to shorter wavelengths | [5] |
| Increasing TTAB/CTAB Concentration | Can influence aspect ratio and monodispersity | Affects the position and sharpness of the peak | [10][13] |
| Using Binary Surfactant (CTAB/BDAC) | Allows for the synthesis of higher aspect ratio rods (>4.5) | Enables tuning to longer wavelengths (>850 nm) |
Experimental Protocols
Protocol 1: Seed-Mediated Synthesis of Gold Nanorods
This protocol is a standard method adapted from the work of Nikoobakht and El-Sayed, which is a foundational technique in the field.[13]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TTAB) or Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (B1222165) (NaBH₄), ice-cold
-
L-Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water (18.2 MΩ·cm)
Procedure:
Part A: Synthesis of Gold Seed Solution
-
Prepare a 0.2 M solution of TTAB in deionized water.
-
In a test tube, mix 5.0 mL of the 0.2 M TTAB solution with 5.0 mL of 0.5 mM HAuCl₄.
-
To this mixture, rapidly inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution.
-
The solution color will change from yellow to brownish-yellow.
-
Stir the solution gently for 2 minutes and then keep it undisturbed at 25-30°C for at least 30 minutes to allow for the decomposition of excess NaBH₄. This is the seed solution.
Part B: Synthesis of Gold Nanorod Growth Solution
-
Prepare the growth solution by adding the following to a flask in order:
-
95 mL of 0.2 M TTAB solution
-
4.0 mL of 4 mM AgNO₃
-
5.0 mL of 10 mM HAuCl₄
-
-
Gently mix the solution by inversion until it becomes a light brownish-yellow.
-
Add 0.7 mL of 100 mM ascorbic acid. The solution will turn colorless as Au³⁺ is reduced to Au¹⁺.[7]
-
Immediately after the solution becomes colorless, add 0.12 mL of the aged seed solution from Part A.
-
Mix by gentle inversion for 10 seconds and then leave the solution undisturbed overnight at 25-30°C. The solution color will gradually develop, indicating nanorod formation.
Part C: Purification
-
The resulting nanorod solution often contains excess TTAB and spherical byproducts.
-
Centrifuge the solution (e.g., at 10,000 rpm for 15 minutes) to pellet the nanorods.
-
Carefully decant the supernatant, which contains most of the excess TTAB and smaller spherical particles.
-
Re-disperse the nanorod pellet in a small volume of deionized water. Repeat the centrifugation and re-dispersion steps at least twice to further purify the sample.
Visualizations
Caption: Workflow for the seed-mediated synthesis of gold nanorods.
Caption: Role of the TTAB bilayer in directing anisotropic nanorod growth.
References
- 1. mdpi.com [mdpi.com]
- 2. The promising potentials of capped gold nanoparticles for drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessapps.amdi.usm.my [accessapps.amdi.usm.my]
- 7. azom.com [azom.com]
- 8. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of Gold Nanorods Using C12EDMAB as a Less Toxic, Alternative Growth-Directing Agent [digitalcommons.georgiasouthern.edu]
- 9. nanohybrids.net [nanohybrids.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of CTAB coated gold nanoparticles as a potential carrier for gene delivery [tips.sums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Seeded Growth of Large Gold Nanorods Modulated by Halide-Mediated Kinetics [sciltp.com]
Application Notes: High-Quality Genomic DNA Isolation from Polysaccharide-Rich Samples using Cationic Detergents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isolation of high-quality genomic DNA is a critical prerequisite for a wide array of molecular biology applications, including polymerase chain reaction (PCR), sequencing, and library construction. However, many organisms, particularly plants and fungi, are rich in polysaccharides and secondary metabolites that can co-precipitate with DNA, inhibiting downstream enzymatic reactions and compromising the integrity of research data. This application note details a robust method utilizing the cationic detergent Cetyltrimethylammonium Bromide (CTAB) for the efficient extraction of pure, high-molecular-weight DNA from such challenging samples. While the closely related tetradecyltrimethylammonium bromide (TTAB) may also be employed based on similar principles, CTAB-based protocols are extensively validated and documented.
Principle of the Method
The CTAB method is particularly effective for samples with high polysaccharide content due to the differential solubility of nucleic acids and polysaccharides in the presence of CTAB and varying salt concentrations. CTAB is a cationic detergent that forms complexes with both nucleic acids and acidic polysaccharides in low-ionic-strength solutions. However, at higher salt concentrations (typically >0.5 M NaCl), the CTAB-nucleic acid complexes remain soluble while most polysaccharides and other contaminants precipitate and can be removed by centrifugation.[1][2] The addition of other agents like polyvinylpyrrolidone (B124986) (PVP) helps in the removal of polyphenolic compounds by binding to them.[3][4] Subsequent purification steps involving organic solvents like chloroform:isoamyl alcohol further remove proteins and other cellular debris, yielding high-purity DNA.
Experimental Workflow
Caption: Workflow for DNA isolation using the CTAB method.
Materials and Reagents
Equipment:
-
Mortar and pestle
-
Microcentrifuge
-
Water bath or heating block (60-65°C)
-
Vortex mixer
-
Spectrophotometer (for DNA quantification)
-
Gel electrophoresis system
Reagents:
-
CTAB Extraction Buffer:
-
Chloroform:Isoamyl alcohol (24:1, v/v)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
-
RNase A (10 mg/mL)
-
Liquid nitrogen
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization depending on the specific sample type.
1. Sample Preparation:
-
Weigh approximately 100-200 mg of fresh or freeze-dried sample material.
-
Freeze the sample with liquid nitrogen and immediately grind it to a fine powder using a pre-chilled mortar and pestle.[5]
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
2. Cell Lysis:
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol) to the powdered sample.[6]
-
Vortex thoroughly to ensure the powder is completely suspended.
-
Incubate the mixture in a water bath at 60-65°C for 30-60 minutes with occasional gentle mixing.[2][5]
3. Purification:
-
After incubation, add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the lysate.[5]
-
Mix gently by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature to separate the phases.[1]
-
Carefully transfer the upper aqueous phase to a new sterile microcentrifuge tube, avoiding the protein layer at the interface.
-
(Optional but recommended) Repeat the chloroform:isoamyl alcohol extraction until the interface is clean.
4. DNA Precipitation:
-
Add 0.6-0.7 volumes of ice-cold isopropanol to the aqueous phase.[2]
-
Mix gently by inversion until a white, stringy DNA precipitate becomes visible.
-
Incubate at -20°C for at least 1 hour to enhance precipitation.[1]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
5. Washing and Resuspension:
-
Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol and gently inverting the tube several times.[2]
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet as it may become difficult to dissolve.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.
-
(Optional) To remove contaminating RNA, add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30 minutes.
6. Quality and Quantity Assessment:
-
Determine the DNA concentration and purity using a spectrophotometer by measuring the absorbance at 260 nm, 280 nm, and 230 nm.
-
Assess the integrity of the isolated DNA by running an aliquot on a 1% agarose (B213101) gel. High-molecular-weight DNA should appear as a sharp, distinct band.
Expected Results and Data Presentation
The CTAB method is expected to yield high-quality DNA suitable for most downstream molecular applications. The quantity and quality of the extracted DNA can vary depending on the sample type and condition.
Table 1: Representative DNA Yield and Purity from Polysaccharide-Rich Samples using CTAB-based Methods
| Sample Type | DNA Yield (µg/g of starting material) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Mangrove and Salt Marsh Species | 8,800 - 9,900 ng/µL (concentration) | 1.78 - 1.84 | >2.0 | [1] |
| Simarouba glauca DC | 233.93 ± 61.52 ng/µl (concentration) | 1.47 ± 0.2 | Not Reported | [7] |
| Yam (Dioscorea spp.) | 287.40 ± 2.23 ng/µl (concentration) | 2.19 ± 0.04 | Not Reported | |
| Banana (Musa spp.) | 424.95 ± 1.85 ng/µl (concentration) | 2.10 ± 0.05 | Not Reported | |
| Schizophyllum commune (Fungus) | >30 | >1.8 | >2.0 | [8] |
Note: An A260/A280 ratio of ~1.8 is generally considered pure for DNA. An A260/A230 ratio between 2.0 and 2.2 indicates minimal contamination with polysaccharides and other compounds that absorb at 230 nm.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DNA Yield | Incomplete cell lysis | Ensure thorough grinding of the sample. Increase incubation time or temperature during lysis. |
| DNA degradation | Work quickly and keep samples on ice when not in use. Ensure all solutions are sterile. | |
| Viscous, slimy pellet | Polysaccharide contamination | Increase NaCl concentration in the extraction buffer to 1.5 M or higher.[1] Perform an additional chloroform:isoamyl alcohol extraction. Consider a high-salt TE buffer for resuspension followed by reprecipitation.[5] |
| Low A260/A280 ratio (<1.7) | Protein contamination | Repeat the chloroform:isoamyl alcohol extraction. Ensure the interface is not disturbed when collecting the aqueous phase. |
| Low A260/A230 ratio (<1.8) | Polysaccharide or polyphenol contamination | Ensure PVP is included in the extraction buffer for polyphenol-rich samples. Perform an additional 70% ethanol wash of the DNA pellet. |
| DNA does not resuspend easily | Over-dried pellet | Avoid complete drying of the pellet. Warm the TE buffer to 55-65°C before adding to the pellet and incubate for a longer period. |
| DNA is not suitable for downstream applications | Residual contaminants (e.g., CTAB, ethanol) | Ensure the DNA pellet is thoroughly washed with 70% ethanol. Air-dry the pellet sufficiently to remove all traces of ethanol. |
Conclusion
The described CTAB-based protocol provides a reliable and efficient method for isolating high-quality genomic DNA from a variety of polysaccharide-rich samples. The key to success lies in the effective removal of polysaccharides and other inhibitors through the specific action of CTAB in a high-salt environment and subsequent purification steps. By following this protocol and considering the troubleshooting guidelines, researchers can obtain DNA of sufficient purity and integrity for sensitive downstream applications, thereby advancing research and development in their respective fields.
References
- 1. scispace.com [scispace.com]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing a modified cetyltrimethylammonium bromide protocol for fungal DNA extraction: Insights from multilocus gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rootmicrobiomeunl.wordpress.com [rootmicrobiomeunl.wordpress.com]
- 6. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. [CTAB-PEG DNA Extraction from Fungi with High Contents of Polysaccharides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleic Acid Precipitation using Tetradecyltrimethylammonium Bromide (TTAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleic acid precipitation is a fundamental technique in molecular biology for the concentration and purification of DNA and RNA. While alcohol-based precipitation is common, the use of cationic detergents such as Tetradecyltrimethylammonium Bromide (TTAB) offers distinct advantages, particularly for samples rich in polysaccharides and other contaminants that can inhibit downstream enzymatic reactions. TTAB, a quaternary ammonium (B1175870) salt, effectively precipitates nucleic acids from crude lysates, leaving many common contaminants in solution. This document provides a detailed guide to the principles and practice of nucleic acid precipitation using TTAB, with protocols adaptable for various research and drug development applications. While protocols using the closely related Cetyltrimethylammonium Bromide (CTAB) are more extensively documented in scientific literature, the principles and steps are largely interchangeable due to their similar chemical properties.[1][2][3][4][5]
Principle of TTAB-Mediated Nucleic Acid Precipitation
TTAB is a cationic detergent that interacts with the negatively charged phosphate (B84403) backbone of nucleic acids (DNA and RNA).[1][2] In solutions with low ionic strength (low salt concentration), this interaction leads to the formation of an insoluble nucleic acid-TTAB complex, which precipitates out of the solution.[1][3][4] Most proteins and polysaccharides, particularly neutral polysaccharides, do not form such complexes and remain soluble.[4][5]
The solubility of the nucleic acid-TTAB complex is dependent on the salt concentration. At high salt concentrations (e.g., >0.5 M NaCl), the complex becomes soluble again.[1] This property is exploited to first precipitate the nucleic acid away from contaminants and then, after redissolving, to separate the nucleic acid from the TTAB by precipitating the nucleic acid with alcohol (e.g., ethanol (B145695) or isopropanol).[1][2]
Applications
The TTAB precipitation method is particularly advantageous for:
-
Plant and Fungal Samples: These organisms contain high levels of polysaccharides that can co-precipitate with nucleic acids in standard alcohol precipitation protocols, leading to viscous pellets and inhibition of downstream applications like PCR and sequencing.[2][5][6]
-
Selective Precipitation: Under controlled conditions, TTAB can be used for the fractional precipitation of different types of nucleic acids, such as separating plasmid DNA from genomic DNA and RNA.[7]
-
Purification from Crude Lysates: TTAB is effective in purifying nucleic acids directly from complex mixtures, removing proteins, RNA, and endotoxins.[7]
Experimental Protocols
The following protocol is a general guideline for nucleic acid precipitation using TTAB. Optimal conditions may vary depending on the source and nature of the nucleic acid.
Reagents and Buffers
-
TTAB Precipitation Solution (Low Salt):
-
1% (w/v) TTAB
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
0.4 M NaCl
-
-
TTAB Solubilization Solution (High Salt):
-
100 mM Tris-HCl, pH 8.0
-
20 mM EDTA, pH 8.0
-
1.2 M NaCl
-
-
Isopropanol (B130326) or Ethanol (100%)
-
70% Ethanol
-
TE Buffer:
-
10 mM Tris-HCl, pH 8.0
-
1 mM EDTA, pH 8.0
-
Protocol 1: General Nucleic Acid Precipitation from a Lysate
This protocol is suitable for purifying total nucleic acids from a cell lysate.
-
Initial Lysate Preparation: Start with a cleared cell lysate from which cellular debris has been removed by centrifugation.
-
TTAB Precipitation: Add 0.1 volumes of the TTAB Precipitation Solution to your lysate. Mix gently by inversion.
-
Incubation: Incubate at room temperature for 10-15 minutes. A precipitate should become visible.
-
Pelleting: Centrifuge at 10,000-12,000 x g for 10 minutes at room temperature to pellet the nucleic acid-TTAB complex.
-
Supernatant Removal: Carefully decant the supernatant, which contains soluble contaminants.
-
Washing (Optional but Recommended): Gently wash the pellet with 1 mL of the TTAB Precipitation Solution (without the sample) and centrifuge again for 5 minutes. This helps remove any remaining soluble impurities.
-
Resuspension: Resuspend the pellet in a minimal volume of the TTAB Solubilization Solution (High Salt). The pellet should readily dissolve.
-
Alcohol Precipitation: Add 0.7-1 volume of isopropanol or 2-2.5 volumes of cold 100% ethanol to the resuspended solution.[8][9] Mix gently until a precipitate of nucleic acid is visible.
-
Incubation for Alcohol Precipitation: Incubate at -20°C for at least 30 minutes. For low concentrations of nucleic acid, overnight incubation may improve yield.[10]
-
Final Pelleting: Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the purified nucleic acid.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of cold 70% ethanol to remove residual salts and TTAB.[6] Centrifuge at ≥12,000 x g for 5 minutes.
-
Drying and Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the clean nucleic acid pellet in an appropriate volume of TE buffer or nuclease-free water.
Data Presentation
The following table summarizes key quantitative parameters for nucleic acid precipitation, primarily derived from CTAB-based protocols which are analogous to TTAB methods.
| Parameter | Typical Range | Notes |
| TTAB/CTAB Concentration in Lysis Buffer | 1% - 3% (w/v) | Higher concentrations can aid in lysing difficult cell walls. |
| NaCl Concentration for Precipitation | 0.4 M - 0.5 M | Low salt concentration is critical for forming the insoluble nucleic acid-detergent complex.[1][3] |
| NaCl Concentration for Solubilization | 1.2 M - 1.5 M | High salt concentration is required to dissolve the nucleic acid-detergent complex.[11] |
| Incubation Temperature (TTAB Precipitation) | Room Temperature or 60-65°C | Higher temperatures can enhance lysis in some protocols. |
| Incubation Time (TTAB Precipitation) | 10 - 60 minutes | Longer times generally do not significantly improve yield after initial precipitation.[6] |
| Centrifugation Speed | 7,500 - 14,000 x g | Sufficient to pellet the nucleic acid complex.[10] |
| Alcohol for Final Precipitation | 0.7-1 vol Isopropanol or 2-2.5 vol Ethanol | Isopropanol is more effective for large volumes, while ethanol is better for small volumes and low temperatures to avoid salt co-precipitation.[8][9][12] |
| Incubation for Alcohol Precipitation | -20°C for 30 min to overnight | Longer incubation at low temperatures can increase the yield of small nucleic acid fragments.[10] |
Visualizations
Caption: Experimental workflow for nucleic acid precipitation using TTAB.
Caption: Logical diagram of TTAB's interaction with cellular components.
References
- 1. Re: how DNA precipitates during isolation of DNA by CTAB method? [madsci.org]
- 2. The CTAB Method: A Robust Approach to Plant Genomic DNA Isolation [greenskybio.com]
- 3. High purity, high molecular weight DNA extraction from rust spores via CTAB based DNA precipitation for lon... [protocols.io]
- 4. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 7. Fractional precipitation of plasmid DNA from lysate by CTAB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. science.smith.edu [science.smith.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Total DNA isolation protocol [primerdigital.com]
- 12. abyntek.com [abyntek.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DNA Yield with TTAB Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low DNA yield when using the Tetradecyltrimethylammonium Bromide (TTAB) or Cetyltrimethylammonium Bromide (CTAB) extraction method.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low DNA yield with the TTAB/CTAB method?
Low DNA yield in TTAB/CTAB extractions can be attributed to several factors:
-
Incomplete Cell Lysis: Insufficient disruption of cell walls and membranes prevents the release of DNA.[1][2] This can be due to inadequate grinding of the tissue or using an insufficient volume of lysis buffer for the starting material.[3]
-
Contamination: Co-precipitation of contaminants like polysaccharides and polyphenols, which are abundant in many plant and fungal tissues, can interfere with DNA precipitation and quantification.[3]
-
Suboptimal Phase Separation: In protocols that include a phenol-chloroform extraction step, poor separation of the aqueous and organic phases can lead to the loss of the DNA-containing aqueous phase.[3][4]
-
Inefficient DNA Precipitation: This may result from using incorrect volumes of isopropanol (B130326) or ethanol, insufficient incubation times, or suboptimal temperatures during the precipitation step.[1][3]
-
Loss of DNA Pellet: The DNA pellet can be small and easily lost, especially during washing steps.[3]
Q2: How does the quality of the starting material affect DNA yield?
The quality and type of the initial sample are crucial for a successful DNA extraction.
-
Tissue Type: Young, actively growing tissues like fresh leaves or buds generally yield higher quality and quantities of DNA because they have a higher nucleus-to-cytoplasm ratio.[1]
-
Sample Age and Storage: Old or improperly stored tissues may contain degraded DNA or higher concentrations of secondary metabolites that can inhibit the extraction process.[1] It is recommended to process samples immediately after collection or store them appropriately at low temperatures (e.g., -80°C) or in a stabilizing agent.[1][5]
Q3: Can the concentration of TTAB/CTAB in the lysis buffer impact the DNA yield?
Yes, the concentration of CTAB is a critical factor. An incorrect concentration may not be effective for your specific sample type, leading to inefficient cell lysis and DNA release.[3] The optimal concentration can vary depending on the organism and tissue being processed.
Q4: What is the role of Proteinase K in the TTAB/CTAB extraction method?
Proteinase K is an enzyme that aids in the breakdown of proteins, including nucleases that can degrade DNA.[3] Its addition to the lysis buffer helps to improve cell lysis and ultimately increases the purity and yield of the extracted DNA by removing protein contaminants.[3]
Troubleshooting Guide for Low DNA Yield
This guide provides a systematic approach to identifying and resolving the root causes of low DNA yield.
Problem 1: Consistently Low or No DNA Yield
| Possible Cause | Recommendation & Solution |
| Incomplete Cell Lysis | - Mechanical Disruption: Ensure the sample is thoroughly ground to a fine powder, often with the aid of liquid nitrogen.[3] For tough tissues, consider using bead beating. - Lysis Buffer Volume: Increase the volume of the lysis buffer or reduce the amount of starting material.[3] - Enzymatic Digestion: Add Proteinase K to the lysis buffer to aid in the breakdown of cellular proteins and improve lysis.[3] - Incubation: Ensure the lysis incubation is performed at the optimal temperature (typically 65°C) for a sufficient duration (e.g., 60 minutes) with occasional gentle inversion.[3] |
| Inefficient DNA Precipitation | - Alcohol Volume: Use the correct volume of ice-cold isopropanol (0.7 volumes) or ethanol.[3] - Incubation Time & Temperature: Increase the precipitation time by incubating overnight at -20°C.[3] - Salt Concentration: Add a salt solution, such as sodium acetate, to aid in precipitation.[3] |
| Loss of DNA Pellet | - Visualization: After centrifugation, the DNA pellet may be translucent and difficult to see. Be careful when decanting the supernatant. - Centrifugation: Ensure centrifugation is performed at a sufficient speed and for an adequate duration to form a firm pellet. |
| Degraded DNA | - Sample Handling: Minimize the time between sample collection and extraction. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store it at -80°C.[5] - Nuclease Activity: Add EDTA to the lysis buffer, as it inhibits many nucleases by chelating their cofactors.[3] |
Problem 2: DNA Yield is Low and Purity is Poor (Low A260/280 or A260/230 ratios)
| Possible Cause | Recommendation & Solution |
| Polysaccharide Contamination | - Modified Buffer: Some protocols suggest modifications to the CTAB buffer, such as adding NaCl to help remove polysaccharides. - Purification Steps: Include an additional purification step, such as a high-salt precipitation, to remove co-precipitated polysaccharides. |
| Polyphenol Contamination | - Additives to Lysis Buffer: Incorporate agents like polyvinylpyrrolidone (B124986) (PVP) or 2-mercaptoethanol (B42355) into the lysis buffer to bind and remove polyphenols.[6] - Repeat Purification: For samples with high polyphenol content, repeating the chloroform:isoamyl alcohol wash step can significantly improve purity.[6] |
| Protein Contamination (Low A260/280) | - Proteinase K: Ensure Proteinase K is active and used at the correct concentration. Prepare it fresh if necessary.[7] - Phenol-Chloroform Extraction: Perform an additional phenol:chloroform:isoamyl alcohol (25:24:1) extraction to remove residual proteins.[6][8] |
| RNA Contamination (High A260/280) | - RNase Treatment: Add RNase A to the lysis buffer or during the resuspension step to digest RNA.[6] |
Experimental Protocol: Optimized TTAB/CTAB DNA Extraction
This protocol is a generalized method and may require optimization for specific sample types.
Materials:
-
TTAB/CTAB Lysis Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
2-Mercaptoethanol (add to lysis buffer just before use to a final concentration of 0.2%)
-
Proteinase K (20 mg/mL)
-
RNase A (10 mg/mL)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Ice-cold Isopropanol
-
70% Ethanol
-
TE Buffer or Nuclease-free Water
Procedure:
-
Sample Preparation: Freeze approximately 100 mg of fresh tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[3]
-
Lysis: Transfer the powdered sample to a 2 mL microcentrifuge tube. Add 1 mL of pre-warmed (65°C) TTAB lysis buffer with 2-mercaptoethanol. Add 5 µL of Proteinase K. Vortex thoroughly to mix. Incubate at 65°C for 60 minutes with occasional gentle inversion.[3]
-
First Purification: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion. Centrifuge at 12,000 x g for 15 minutes at 4°C.[3]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube, avoiding the interface. For cleaner DNA, this step can be repeated.[3]
-
RNase Treatment: Add 2 µL of RNase A and incubate at 37°C for 30 minutes.
-
Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a precipitate of DNA becomes visible. Incubate at -20°C for at least 1 hour to overnight to increase yield.[3]
-
Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.[3]
-
Washing: Carefully decant the supernatant. Wash the pellet with 1 mL of 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C. Carefully decant the ethanol. Repeat the wash step if necessary.[3]
-
Drying and Resuspension: Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry. Resuspend the DNA in 50-100 µL of sterile, nuclease-free water or TE buffer.[3]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting low DNA yield in TTAB/CTAB extractions.
References
- 1. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 5. neb.com [neb.com]
- 6. An optimized CTAB method for genomic DNA extraction from green seaweeds (Ulvophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edvotek.com [edvotek.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing CTAB Concentration for Plant DNA Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Cetyltrimethylammonium Bromide (CTAB) concentration for DNA extraction from various plant species.
Frequently Asked Questions (FAQs)
Q1: What is the role of CTAB in plant DNA extraction?
A1: CTAB (Cetyltrimethylammonium Bromide) is a cationic detergent crucial for isolating DNA from plant tissues.[1][2][3][4] Its primary functions include:
-
Cell Lysis: CTAB disrupts cell walls and membranes by solubilizing their lipid and protein components, which releases the cellular contents, including DNA.[1][3][5]
-
Contaminant Removal: It effectively removes common contaminants in plant extracts, such as polysaccharides and polyphenols.[1][2] In the presence of high salt concentrations, CTAB forms complexes with most polysaccharides and proteins, allowing for their separation from the DNA.[5]
-
DNA Protection: CTAB complexes with the released DNA, protecting it from degradation by nucleases.[3]
Q2: What is a standard CTAB concentration, and when should I adjust it?
A2: A typical CTAB concentration in the extraction buffer ranges from 1% to 3% (w/v).[3] However, the optimal concentration depends on the plant species and tissue type.[3][6] Adjustments may be necessary for:
-
High Polysaccharide/Secondary Metabolite Content: For plants rich in these compounds, increasing the CTAB concentration may be beneficial.[3]
-
Different Tissue Types: A modified protocol suggests using 2% CTAB for freeze-dried tissue and 3% for vegetative and reproductive tissues.[6]
Q3: How do other components of the CTAB buffer contribute to DNA extraction?
A3: Besides CTAB, the extraction buffer contains several key ingredients:
-
Tris-HCl: Maintains a stable pH (usually around 8.0) to ensure DNA stability.[7]
-
EDTA: Chelates divalent cations like Mg2+, which are cofactors for nucleases that can degrade DNA.[7]
-
NaCl: A high salt concentration (typically 1.4 M) helps in removing polysaccharides, as they are insoluble under these conditions.[2][5][8]
-
β-mercaptoethanol: An antioxidant that prevents the oxidation of polyphenols, which can otherwise bind to and damage DNA.[8]
-
Polyvinylpyrrolidone (PVP): Binds to phenolic compounds, preventing them from interfering with the DNA extraction process.[2][4][9]
Troubleshooting Guide
Problem 1: Low DNA Yield
-
Possible Cause: Incomplete cell lysis.
-
Solution: Ensure thorough grinding of the plant tissue to a fine powder, often aided by liquid nitrogen.[5][10][11] The volume of the lysis buffer may also be insufficient for the amount of starting material.[5] A general guideline is to use 500 µl of CTAB buffer for every 100 mg of homogenized tissue.[2]
-
Possible Cause: Suboptimal CTAB concentration.
-
Solution: The CTAB concentration may not be ideal for your specific plant tissue.[5] Experiment with different concentrations within the 1-3% range.[3]
-
Possible Cause: Inefficient DNA precipitation.
-
Solution: This can result from using incorrect volumes of isopropanol (B130326) or ethanol (B145695), or insufficient incubation times.[5] Typically, 0.7 volumes of ice-cold isopropanol are added to the aqueous phase, followed by incubation at -20°C for at least 15 minutes to precipitate the DNA.[2]
Problem 2: Brown and Gelatinous DNA Pellet
-
Possible Cause: Significant contamination with polysaccharides and polyphenols.[5]
-
Solution:
-
Increase Salt Concentration: A high concentration of NaCl (1.4 M or higher) in the lysis buffer helps precipitate polysaccharides.[5][8]
-
Add PVP: Polyvinylpyrrolidone (PVP) can be added to the lysis buffer to help remove phenolic compounds.[5][9]
-
Additional Washes: After precipitating the DNA, perform one or two washes with 70% ethanol to remove co-precipitated salts and other impurities.[2]
-
Problem 3: Viscous Lysate that is Difficult to Pipette
-
Possible Cause: High levels of polysaccharides in the plant tissue.[9]
-
Solution:
-
Optimize CTAB and Salt Concentration: Ensure your CTAB buffer has a sufficiently high salt concentration (e.g., 1.4 M NaCl) to keep polysaccharides insoluble.[2]
-
Pre-wash with Sorbitol Buffer: For particularly difficult tissues, a pre-wash step with a sorbitol buffer can help remove polysaccharides before the main CTAB extraction.[9]
-
Data Presentation
Table 1: Recommended CTAB Concentrations for Different Sample Types
| Sample Type | Recommended CTAB Concentration (% w/v) | Reference |
| Freeze-dried fungal mycelia | 2% | [6] |
| Plant vegetative and reproductive tissue (leaves, roots) | 3% | [6] |
| Plant seeds | 3% | [6] |
| Fresh fungal mycelia | 3% | [6] |
| Nematodes and arthropods | 3% | [6] |
| Mammalian hair follicles and sperm | 4% | [6] |
Table 2: Common Additives in CTAB Buffer and Their Functions
| Additive | Typical Concentration | Function | References |
| β-mercaptoethanol | 0.2% - 0.5% (v/v) | Antioxidant; prevents oxidation of polyphenols. | [6][8] |
| Polyvinylpyrrolidone (PVP) | 1% (w/v) | Binds to and removes phenolic compounds. | [5][9] |
| RNase A | 10 mg/mL (stock) | Degrades RNA to prevent co-precipitation with DNA. | [2][7] |
Experimental Protocols
Standard CTAB DNA Extraction Protocol
This protocol is a general guideline and may require optimization for specific plant species.
-
Tissue Preparation: Grind approximately 100 mg of fresh or freeze-dried plant tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.[6][10]
-
Lysis:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (60-65°C) 2% or 3% CTAB extraction buffer.[5][6] The buffer should contain 100 mM Tris-HCl (pH 8.0), 1.4 M NaCl, 20 mM EDTA, and 0.2% β-mercaptoethanol (added just before use).[6]
-
Vortex thoroughly and incubate at 60-65°C for 60 minutes with occasional gentle inversion.[5][6]
-
-
Purification:
-
Precipitation:
-
Washing and Resuspension:
-
Centrifuge at 14,000 x g for 10 minutes to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of ice-cold 70% ethanol.[2]
-
Centrifuge at 12,000 x g for 5 minutes.
-
Decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.[5]
-
Resuspend the DNA in 50-100 µL of sterile, nuclease-free water or TE buffer.[5]
-
Visualizations
Caption: Standard workflow for CTAB-based plant DNA extraction.
Caption: Troubleshooting guide for low DNA yield in CTAB extractions.
Caption: Troubleshooting guide for contaminated DNA pellets.
References
- 1. quora.com [quora.com]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. CTAB Plant DNA Extraction: An Overview and Methodology [plantextractwholesale.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. benchchem.com [benchchem.com]
- 6. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 7. Essential Tools for CTAB DNA Extraction from Plants [plantextractwholesale.com]
- 8. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing the lysis step in CTAB DNA extractions of silica‐dried and herbarium leaf tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zymoresearch.com [zymoresearch.com]
- 11. zymoresearch.de [zymoresearch.de]
Technical Support Center: Troubleshooting Nanoparticle Aggregation with TTAB Stabilizer
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address issues with nanoparticle aggregation when using Tetradecyltrimethylammonium Bromide (TTAB) as a stabilizer.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems encountered during the synthesis and handling of TTAB-stabilized nanoparticles.
Initial Assessment of Nanoparticle Aggregation
A common preliminary indicator of nanoparticle aggregation is a visible change in the color of the colloidal solution. For instance, a stable gold nanoparticle solution typically appears ruby red, while aggregation can cause a shift to a purple or blue hue. This color change is due to a red-shift in the surface plasmon resonance (SPR) peak.
Workflow for Troubleshooting Aggregation
This workflow provides a step-by-step process to identify the root cause of nanoparticle aggregation.
Caption: Initial troubleshooting workflow for nanoparticle aggregation.
Frequently Asked Questions (FAQs)
This section provides answers to specific questions you may have about using TTAB as a nanoparticle stabilizer.
Q1: What is the primary mechanism by which TTAB stabilizes nanoparticles?
TTAB, being a cationic surfactant, stabilizes nanoparticles primarily through electrostatic repulsion.[1][2] The positively charged trimethylammonium headgroups of the TTAB molecules adsorb onto the nanoparticle surface, forming a positively charged layer. This creates repulsive forces between the nanoparticles, preventing them from coming into close contact and aggregating.
Mechanism of TTAB Stabilization
The following diagram illustrates the electrostatic stabilization mechanism.
Caption: Electrostatic repulsion between TTAB-stabilized nanoparticles.
Q2: My nanoparticle solution aggregated. What are the most common causes?
Several factors can lead to the aggregation of TTAB-stabilized nanoparticles:
-
Insufficient TTAB Concentration: If the concentration of TTAB is too low, the nanoparticle surface will not be adequately covered, leading to insufficient electrostatic repulsion to overcome the attractive van der Waals forces between particles.
-
High Ionic Strength: The presence of salts in the solution can compress the electrical double layer around the nanoparticles, reducing the effectiveness of the electrostatic repulsion and leading to aggregation.[3]
-
Inappropriate pH: Changes in pH can affect the surface charge of the nanoparticles and the stability of the TTAB layer, potentially leading to aggregation.[3][4]
-
Improper Synthesis Conditions: Factors such as the rate of addition of the reducing agent, temperature, and stirring speed can all influence the final stability of the nanoparticles. A too-rapid reduction can lead to the formation of larger, less stable particles.
Q3: What is a typical concentration range for TTAB in nanoparticle synthesis?
The optimal concentration of TTAB can vary depending on the specific nanoparticle system (e.g., gold, silver), the desired particle size, and the other reagents used in the synthesis. It is crucial to determine the optimal concentration empirically for your specific experiment. However, based on literature for the similar surfactant CTAB, concentrations can range from millimolar (mM) to higher concentrations.
Illustrative Example: Effect of CTAB Concentration on Gold Nanoparticle Properties
The following table, adapted from data on the similar surfactant CTAB, illustrates how concentration can affect nanoparticle characteristics. Note that these values should be considered as a starting point, and optimization for TTAB is necessary.
| CTAB Concentration (mM) | Nanoparticle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| 5 | 45 ± 5 | +35 ± 4 | 0.35 |
| 10 | 30 ± 4 | +42 ± 3 | 0.28 |
| 20 | 22 ± 3 | +48 ± 3 | 0.21 |
| 50 | 18 ± 2 | +55 ± 2 | 0.15 |
Data is illustrative and based on studies using CTAB.
Q4: How can I characterize the stability of my TTAB-stabilized nanoparticles?
Several techniques are essential for characterizing the stability of your nanoparticle suspension:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles in solution. An increase in size or a high PDI can indicate aggregation.
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. For TTAB-stabilized particles, a sufficiently high positive zeta potential (typically > +30 mV) is indicative of good stability.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and aggregation state.
-
UV-Vis Spectroscopy: Monitors the surface plasmon resonance (SPR) peak of the nanoparticles. A broadening or red-shift of this peak is a strong indicator of aggregation.
Experimental Protocols
This section provides a general protocol for the synthesis of metallic nanoparticles using a cationic surfactant like TTAB. This should be adapted and optimized for your specific research needs.
Protocol: Synthesis of Gold Nanoparticles using a Seed-Mediated Growth Method with TTAB
This protocol is a modified version of the well-established seed-mediated growth method, adapted for the use of TTAB.
Workflow for Seed-Mediated Gold Nanoparticle Synthesis
Caption: Workflow for seed-mediated synthesis of gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (TTAB)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Preparation of Seed Solution:
-
Prepare a solution of HAuCl₄ and TTAB in deionized water.
-
In a separate container, prepare a fresh, ice-cold solution of NaBH₄.
-
While vigorously stirring the HAuCl₄/TTAB solution, rapidly inject the NaBH₄ solution.
-
The solution should quickly change color, indicating the formation of small gold nanoparticle seeds. Continue stirring for a few minutes.
-
-
Preparation of Growth Solution:
-
In a separate flask, prepare a solution containing HAuCl₄, TTAB, and a small amount of AgNO₃. The silver nitrate helps to control the shape of the resulting nanoparticles.
-
Add ascorbic acid to the growth solution. The solution should become colorless as the Au(III) is reduced to Au(I).
-
-
Nanoparticle Growth:
-
Gently mix the growth solution.
-
Add a small volume of the seed solution to the growth solution.
-
The solution will gradually change color as the larger nanoparticles form.
-
Allow the reaction to proceed for a set amount of time to achieve the desired nanoparticle size.
-
-
Purification:
-
Centrifuge the nanoparticle solution to remove excess reactants.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in a fresh TTAB solution of appropriate concentration to maintain stability.
-
Note: This is a generalized protocol. The exact concentrations of reagents, reaction times, and temperatures will need to be optimized for your specific application to control the final size, shape, and stability of the nanoparticles.
References
preventing phase separation in TTAB-based extraction buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase separation in tetradecyltrimethylammonium bromide (TTAB)-based extraction buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TTAB and why is it used in extraction buffers?
This compound (TTAB) is a cationic surfactant. In molecular biology, it is used in lysis buffers, particularly for the extraction of nucleic acids from challenging samples like plants. Its primary functions are to disrupt cell membranes by solubilizing lipids and proteins, denature proteins (including nucleases that could degrade the target molecules), and help remove contaminants such as polysaccharides.
Q2: What is phase separation in the context of TTAB buffers?
Phase separation is the undesirable separation of the TTAB buffer into two or more distinct liquid phases or the precipitation of TTAB out of the solution. This can manifest as cloudiness, the formation of a separate layer, or a solid precipitate. This phenomenon can lead to the loss of the sample, low yield of the target molecule, and contamination of the final extract.
Q3: What are the primary causes of phase separation in TTAB-based extraction buffers?
Several factors can contribute to phase separation in TTAB buffers:
-
Temperature: TTAB has a critical temperature below which it may precipitate.
-
Concentration of TTAB: Using a concentration of TTAB that is too high for the given conditions (temperature, salt concentration) can lead to precipitation.
-
Salt Concentration: The concentration of salts, such as sodium chloride (NaCl), significantly impacts the solubility of TTAB. While some salt is necessary for the extraction process, excessively high or low concentrations can cause phase separation.
-
pH: The pH of the buffer can influence the stability of the solution and the interactions between TTAB and other molecules.
-
Contaminants from the Sample: High concentrations of polysaccharides and polyphenols from the biological sample can interact with TTAB and cause it to precipitate.
Q4: How does temperature affect the stability of TTAB buffers?
Low temperatures are a common cause of TTAB precipitation. It is crucial to perform the extraction at a temperature that maintains the solubility of the TTAB. Pre-warming the buffer and maintaining the temperature during the lysis step (e.g., in a 60-65°C water bath) is a common practice to prevent this issue.
Q5: What is the role of NaCl in TTAB extraction buffers and how does it affect phase separation?
Sodium chloride (NaCl) is a critical component of TTAB buffers. It helps to keep DNA in solution while promoting the removal of polysaccharides complexed with TTAB. However, the concentration of NaCl must be optimized. High salt concentrations (e.g., 1.4 M) are often used to increase the removal of polysaccharides. Conversely, incorrect salt concentrations can negatively impact TTAB solubility.
Q6: Can additives help prevent phase separation?
Yes, certain additives can improve the stability of TTAB buffers and the overall quality of the extraction:
-
Polyvinylpyrrolidone (PVP): PVP is often included to remove phenolic compounds, which are common in plant extracts and can interfere with the extraction process and subsequent applications. It works by forming hydrogen bonds with these phenolic compounds.
-
β-Mercaptoethanol: This is a reducing agent that helps to prevent the oxidation of polyphenols and denatures proteins by breaking disulfide bonds.
Troubleshooting Guide
Issue 1: The TTAB extraction buffer is cloudy or has a precipitate before use.
| Possible Cause | Troubleshooting Step |
| Low Temperature | Gently warm the buffer solution in a water bath (e.g., 55-65°C) with occasional swirling until the precipitate dissolves. Store the buffer at room temperature, not in the cold. |
| Incorrect Component Concentration | Ensure all components of the buffer were added in the correct concentrations as per the protocol. Remake the buffer if necessary, ensuring complete dissolution of each component before adding the next. |
| pH is incorrect | Verify the pH of the buffer at the intended working temperature, as the pH of some buffering agents, like Tris, is temperature-dependent. Adjust the pH as needed. |
Issue 2: Phase separation or precipitation occurs after adding the buffer to the sample.
| Possible Cause | Troubleshooting Step |
| High concentration of polysaccharides or polyphenols in the sample | 1. Ensure the buffer contains an adequate concentration of NaCl (typically 1.4 M) to help keep DNA soluble while precipitating polysaccharides.2. Consider adding or increasing the concentration of PVP to the lysis buffer to remove polyphenols.3. Use a higher ratio of buffer volume to sample weight. |
| Lysis temperature is too low | Perform the lysis step in a water bath or heating block set to the recommended temperature (usually 60-65°C) to ensure TTAB remains in solution. |
| Incomplete homogenization of the sample | Ensure the sample is thoroughly ground to a fine powder (e.g., using liquid nitrogen) before adding the lysis buffer. Incomplete homogenization can lead to localized high concentrations of contaminants. |
Data Presentation
Table 1: Comparison of Different CTAB/TTAB Buffer Compositions for Plant DNA Extraction.
Note: While the following examples use CTAB, the principles and components are highly relevant for formulating stable TTAB buffers.
| Buffer Component | "Homegrown" Buffer | Commercial Buffer (G-Bioscience) | OPS Diagnostics Buffer |
| CTAB/TTAB | 2% (w/v) CTAB | Proprietary | Proprietary |
| Tris-HCl | 100 mM (pH 8.0) | Proprietary | Proprietary |
| EDTA | 20 mM | Proprietary | Proprietary |
| NaCl | 1.4 M | Proprietary | Proprietary |
| PVP | 1% (w/v) | Not specified | Not specified |
| β-Mercaptoethanol | Typically added just before use | Recommended by manufacturer | Recommended by manufacturer |
Experimental Protocols
Protocol: Preparation of a Standard 2% TTAB Extraction Buffer
This protocol is adapted from common CTAB-based methods and is a good starting point for optimization.
Materials:
-
This compound (TTAB)
-
Tris base
-
Ethylenediaminetetraacetic acid (EDTA)
-
Sodium Chloride (NaCl)
-
Polyvinylpyrrolidone (PVP) (e.g., MW 40,000)
-
β-Mercaptoethanol
-
Nuclease-free water
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
To prepare 100 mL of 2X TTAB buffer, add the following to approximately 70 mL of nuclease-free water:
-
2 g TTAB
-
1.21 g Tris base (for 100 mM)
-
0.74 g EDTA (for 20 mM)
-
8.18 g NaCl (for 1.4 M)
-
1 g PVP
-
-
Stir on a magnetic stir plate until all components are dissolved. Gentle warming (to no more than 65°C) may be required to fully dissolve the TTAB.
-
Adjust the pH to 8.0 using HCl.
-
Bring the final volume to 100 mL with nuclease-free water.
-
Autoclave to sterilize.
-
Important: Add β-mercaptoethanol to a final concentration of 0.2-0.4% (v/v) immediately before use in a fume hood.
Visualizations
Caption: Generalized TTAB-Based Extraction Workflow
Caption: Troubleshooting Phase Separation in TTAB Buffers
Technical Support Center: The Effect of pH on Tetradecyltrimethylammonium Bromide (TTAB) - DNA Binding Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of pH on the binding efficiency of tetradecyltrimethylammonium bromide (TTAB) with DNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TTAB binding to DNA?
The initial binding of the cationic surfactant TTAB to the anionic DNA polymer is predominantly driven by electrostatic interactions between the positively charged trimethylammonium headgroup of TTAB and the negatively charged phosphate (B84403) backbone of DNA. Following this initial interaction, cooperative binding occurs, which is stabilized by hydrophobic interactions between the tetradecyl hydrocarbon tails of adjacent TTAB molecules bound to the DNA.
Q2: How is pH expected to influence the binding efficiency of TTAB to DNA?
The binding of TTAB, a quaternary ammonium (B1175870) cationic surfactant, to DNA is not expected to be significantly dependent on pH within the range of 5 to 9. This is because the trimethylammonium headgroup of TTAB is always positively charged, regardless of the pH in this range. Similarly, the phosphate backbone of DNA remains negatively charged. However, extreme pH values can affect DNA stability. At a pH below 2, DNA may undergo denaturation, and at a pH above 12, the DNA double helix will also denature. Such conformational changes in DNA can influence its interaction with TTAB.
Q3: What are the common techniques to study the effect of pH on TTAB-DNA binding?
Several biophysical techniques can be employed to characterize the interaction between TTAB and DNA at various pH values. These include:
-
UV-Visible Spectroscopy: To monitor changes in the DNA absorption spectrum upon TTAB binding.
-
Fluorescence Spectroscopy: Often using an intercalating dye like ethidium (B1194527) bromide, where the displacement of the dye by TTAB leads to a change in fluorescence intensity.
-
Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, such as enthalpy and entropy changes.
-
Dynamic Light Scattering (DLS): To measure the size of the TTAB-DNA complexes, as binding often leads to DNA condensation.
-
Zeta Potential Measurement: To determine the surface charge of the TTAB-DNA complexes, which changes as the positively charged TTAB binds to the negatively charged DNA.
Q4: Can the choice of buffer at different pH values interfere with the experiment?
Yes, the choice of buffer is critical. Different buffer species can have their own interactions with either TTAB or DNA, potentially confounding the results. It is advisable to use buffers with minimal known interaction potential and to maintain a consistent ionic strength across all pH conditions to isolate the effect of pH.
Troubleshooting Guides
Issue 1: Inconsistent or Irreproducible Binding Data Across Different pH Values
| Possible Cause | Troubleshooting Step |
| Buffer Interference | Ensure the same buffer system is used across the desired pH range if possible, or that different buffer systems are validated for non-interference. Maintain constant ionic strength across all experiments. |
| DNA Degradation | At extreme pH values, DNA can degrade. Assess DNA integrity before and after the experiment using gel electrophoresis. |
| Inaccurate pH Measurement | Calibrate the pH meter before each use. Ensure the pH of the final experimental solution is measured, not just the stock buffer. |
| Temperature Fluctuations | Perform all experiments at a constant, controlled temperature, as binding thermodynamics are temperature-dependent. |
Issue 2: No Significant Change in Binding Observed with pH Variation
| Possible Cause | Troubleshooting Step |
| pH Range is Not Wide Enough | The interaction between the permanently charged TTAB and DNA is not expected to be highly pH-sensitive in the mid-range. Consider expanding the pH range if your experimental system allows, while being mindful of DNA stability. |
| Low Sensitivity of the Assay | The chosen experimental technique may not be sensitive enough to detect subtle changes. Consider using a more sensitive method, such as ITC, or optimizing your current assay (e.g., choice of fluorescent probe). |
| Ionic Strength is Too High | High salt concentrations can screen the electrostatic interactions between TTAB and DNA, potentially masking any pH-dependent effects. Try reducing the ionic strength of the buffer. |
Issue 3: Precipitation or Aggregation of TTAB-DNA Complexes
| Possible Cause | Troubleshooting Step |
| High Concentrations of TTAB or DNA | The formation of large aggregates is common at certain TTAB/DNA ratios. Try working with lower concentrations of both components. |
| pH is Near the pKa of Buffer Components | Buffer instability can sometimes lead to precipitation. Ensure you are using the buffer within its effective buffering range. |
| Low Ionic Strength | While high ionic strength can inhibit binding, very low ionic strength may promote extensive aggregation and precipitation. An optimal ionic strength should be determined empirically. |
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for the binding of TTAB to DNA at varying pH values. However, based on the general principles of their interaction, a hypothetical dataset is presented below for illustrative purposes. These values represent what might be expected from an experiment conducted under controlled conditions.
| pH | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) |
| 5.0 | 1.2 x 105 | -2.5 | 15.1 |
| 7.0 | 1.5 x 105 | -2.2 | 16.5 |
| 9.0 | 1.1 x 105 | -2.6 | 14.8 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Protocol: Determining TTAB-DNA Binding Affinity using Fluorescence Spectroscopy
This protocol utilizes the displacement of a fluorescent probe (e.g., Ethidium Bromide) from DNA by TTAB.
Materials:
-
Calf Thymus DNA
-
This compound (TTAB)
-
Ethidium Bromide (EtBr)
-
Buffers at desired pH values (e.g., 10 mM Acetate for pH 5.0, 10 mM Tris-HCl for pH 7.0 and 9.0)
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of DNA in the desired buffer. Determine the concentration accurately using UV absorbance at 260 nm.
-
Prepare a stock solution of TTAB in the same buffer.
-
Prepare a DNA-EtBr complex solution by adding EtBr to the DNA solution at a molar ratio that ensures saturation of the DNA with EtBr.
-
Allow the DNA-EtBr solution to incubate for 30 minutes to ensure complete binding.
-
Set the spectrofluorometer to the appropriate excitation and emission wavelengths for EtBr (e.g., 520 nm excitation, 610 nm emission).
-
Titrate small aliquots of the TTAB stock solution into the DNA-EtBr solution.
-
After each addition of TTAB, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence intensity.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
Repeat the experiment for each desired pH value.
-
Analyze the data by plotting the change in fluorescence against the TTAB concentration and fit the data to a suitable binding model to determine the binding affinity (Ka).
Diagrams
Caption: Experimental workflow for determining TTAB-DNA binding affinity.
Caption: Troubleshooting logic for inconsistent TTAB-DNA binding data.
Technical Support Center: Polyphenolic Contaminant Removal in TTAB Plant DNA Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with polyphenolic contamination during tetradecyltrimethylammonium bromide (TTAB) based plant DNA extraction.
Frequently Asked Questions (FAQs)
Q1: What are polyphenols and why are they problematic in plant DNA extraction?
A1: Polyphenols are a large group of chemical compounds naturally present in plants.[1] During DNA extraction, these compounds can oxidize and covalently bind to DNA, which can inhibit downstream enzymatic reactions like PCR, ligation, and restriction digestion.[2][3] This binding can also lead to DNA degradation and result in a brownish or discolored DNA pellet.[3][4]
Q2: How can I visually identify polyphenolic contamination in my DNA sample?
A2: A common visual indicator of polyphenolic contamination is a discolored DNA pellet, which may appear brown, reddish, or greenish instead of the expected white color.[3] Additionally, a viscous, gelatinous pellet might indicate the co-precipitation of polysaccharides, which are another common contaminant in plant DNA extractions.[3]
Q3: What is the role of TTAB (CTAB) in the extraction buffer?
A3: this compound (TTAB), also known as cetyltrimethylammonium bromide (CTAB), is a cationic detergent. In the extraction buffer, it forms complexes with proteins and most polysaccharides, facilitating their removal from the DNA solution.[2] It is particularly effective in protocols for plants with high levels of secondary metabolites.[4]
Q4: What is the function of Polyvinylpyrrolidone (PVP) in the extraction buffer?
A4: Polyvinylpyrrolidone (PVP) is a polymer that binds to polyphenolic compounds through hydrogen bonding.[5][6] By adding PVP to the extraction buffer, polyphenols are effectively sequestered, preventing them from interacting with and contaminating the DNA.[7][8] Some protocols recommend using two different molecular weight sizes of PVP (e.g., 10,000 and 40,000) to bind a broader range of phenolic compounds.[3]
Q5: Why is β-mercaptoethanol added to the extraction buffer?
A5: β-mercaptoethanol is a potent reducing agent. Its primary role is to prevent the oxidation of polyphenols.[3][4] By inhibiting polyphenol oxidase enzymes, it prevents the formation of reactive quinones that can bind to and damage DNA.[2] Increasing the concentration of β-mercaptoethanol can be beneficial for tissues with very high polyphenol content.[9]
Q6: How do I interpret the A260/A280 and A260/A230 ratios for assessing DNA purity?
A6: Spectrophotometric ratios are crucial for assessing the purity of your DNA sample:
-
A260/A280 ratio: This ratio is used to estimate protein contamination. A ratio of ~1.8 is generally considered pure for DNA.[10] Ratios lower than 1.7 suggest protein or phenol (B47542) contamination.[11][12]
-
A260/A230 ratio: This ratio indicates the presence of other contaminants like polysaccharides, salts, and residual organic solvents.[10] A pure DNA sample should have an A260/A230 ratio between 2.0 and 2.4.[10] Lower ratios suggest contamination with these substances.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low DNA Yield | Incomplete cell lysis. | Ensure thorough grinding of the plant tissue, preferably in liquid nitrogen, to a fine powder.[2][13] Increase the incubation time and temperature (e.g., 60-65°C) after adding the TTAB buffer. |
| DNA degradation by nucleases. | Work quickly and keep samples on ice whenever possible. Add EDTA to the extraction buffer to chelate Mg2+ ions, which are cofactors for many nucleases. | |
| Brown/Discolored DNA Pellet | Oxidation and co-precipitation of polyphenols. | Add or increase the concentration of PVP (e.g., 2-4%) and β-mercaptoethanol (e.g., 1-5%) in your TTAB extraction buffer.[3][14] Consider a pre-wash step with a non-lytic buffer to remove some surface-level secondary metabolites.[3] |
| Viscous/Slimy DNA Pellet | Co-precipitation of polysaccharides. | Increase the salt concentration (NaCl) in the extraction buffer to 1.4 M or higher.[7] This helps to keep polysaccharides in solution while the DNA is precipitated. Perform an additional chloroform:isoamyl alcohol extraction step. |
| DNA is Difficult to Dissolve | Over-drying of the DNA pellet. | Avoid completely drying the DNA pellet after the final ethanol (B145695) wash. Air-dry for a shorter period or use a vacuum desiccator briefly.[4] Dissolve the pellet in a pre-warmed (e.g., 50-65°C) TE buffer or nuclease-free water. |
| Poor A260/A280 Ratio (<1.7) | Protein or phenol contamination. | Ensure complete phase separation during the chloroform:isoamyl alcohol extraction. Repeat this step until the aqueous phase is clear.[2] Perform a final ethanol precipitation and wash step carefully. |
| Poor A260/A230 Ratio (<1.8) | Polysaccharide or salt contamination. | Increase the salt concentration in the extraction buffer as mentioned above.[7] Ensure the DNA pellet is thoroughly washed with 70% ethanol to remove residual salts. |
| PCR Inhibition | Residual polyphenols, polysaccharides, or ethanol in the final DNA sample. | Re-purify the DNA sample. This can be done by repeating the ethanol precipitation and 70% ethanol wash. Alternatively, use a commercial DNA purification kit.[3] Diluting the DNA template for the PCR reaction can sometimes overcome the inhibitory effect.[14] |
Quantitative Data Summary
The following table summarizes typical DNA yields and purity ratios obtained from various plant species using modified TTAB protocols designed to handle high levels of polyphenols and polysaccharides.
| Plant Species | Tissue Type | DNA Yield (µg/g of tissue) | A260/A280 Ratio | A260/A230 Ratio | Reference |
| Mangroves & Salt Marsh Species | Fresh/Dry Leaves | 8.8 - 9.9 µg/µL (Concentration) | 1.78 - 1.84 | >2.0 | [4] |
| Pigeonpea (Cajanus cajan) | Leaf | 350 ± 2.08 | 1.93 ± 0.040 | 2.18 ± 0.027 | [15] |
| Pigeonpea (Cajanus cajan) | Bud | 329 ± 2.64 | 1.91 ± 0.076 | 2.13 ± 0.145 | [15] |
| Pigeonpea (Cajanus cajan) | Developing Pod | 289 ± 1.73 | 1.86 ± 0.044 | 2.23 ± 0.075 | [15] |
| Various Woody & Herbaceous Plants | Mature Leaves | 2.37 - 91.33 µg/µL (Concentration) | 1.77 - 2.13 | 1.81 - 2.22 | [9] |
Experimental Protocols
Modified TTAB Protocol for High-Polyphenol Plant Tissue
This protocol is an adaptation of several published methods and is designed to minimize polyphenolic and polysaccharide contamination.
Materials:
-
TTAB Extraction Buffer (2% w/v TTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl)
-
Polyvinylpyrrolidone (PVP), MW 40,000
-
β-mercaptoethanol
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0) or Nuclease-free water
-
RNase A (10 mg/mL)
Procedure:
-
Buffer Preparation: Prepare the TTAB extraction buffer. Just before use, add 2% (w/v) PVP and 2% (v/v) β-mercaptoethanol to the required volume of buffer and pre-heat to 65°C.
-
Tissue Homogenization: Grind 100-200 mg of fresh or freeze-dried plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Lysis: Immediately transfer the powdered tissue to a 2 mL microcentrifuge tube containing 1 mL of the pre-heated TTAB extraction buffer with PVP and β-mercaptoethanol. Vortex vigorously to mix.
-
Incubation: Incubate the mixture at 65°C for 60 minutes in a water bath. Invert the tubes every 15-20 minutes.
-
First Extraction: Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 10 minutes. Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube. Be cautious not to disturb the interface.
-
Second Extraction (Optional but Recommended): Repeat the chloroform:isoamyl alcohol extraction until the interface is clear.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a white, stringy DNA precipitate is visible. Incubate at -20°C for at least 30 minutes.
-
Pelleting DNA: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA. Carefully decant the supernatant.
-
Washing: Wash the DNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 10,000 x g for 5 minutes. Carefully decant the ethanol. Repeat this wash step.
-
Drying: Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry.
-
Resuspension: Dissolve the DNA pellet in 50-100 µL of TE buffer or nuclease-free water. You may need to incubate at 65°C for 10 minutes to aid dissolution.
-
RNase Treatment: Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove RNA contamination.
-
Storage: Store the purified DNA at -20°C.
Visualizations
Caption: Workflow for modified TTAB DNA extraction.
Caption: Troubleshooting logic for polyphenolic contamination.
References
- 1. Polyphenols and DNA Damage: A Mixed Blessing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 3. m.youtube.com [m.youtube.com]
- 4. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A modified CTAB method for the extraction of high-quality RNA from mono-and dicotyledonous plants rich in secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. berthold.com [berthold.com]
- 12. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 13. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of modified CTAB and Trizol protocols to isolate high molecular weight (HMW) RNA from polyphenol and polysaccharides rich pigeonpea (Cajanuscajan (L.) Millsp - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Stability of Tetradecyltrimethylammonium Bromide (TTAB) Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of tetradecyltrimethylammonium bromide (TTAB) solutions, a critical factor for ensuring the reproducibility and accuracy of experimental results. Below, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during the preparation, storage, and use of TTAB solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitate forms in the TTAB solution upon storage, especially at lower temperatures. | The concentration of the TTAB solution may be above its critical micelle concentration (CMC), and temperature fluctuations can affect micellar stability and solubility. | Gently warm the solution while stirring to redissolve the precipitate. For long-term storage, consider storing stock solutions at a concentration below the CMC or at a consistently controlled room temperature. Filtering the solution after preparation can remove any initial insoluble impurities. |
| The pH of the aqueous TTAB solution has changed over time. | Absorption of atmospheric carbon dioxide can lead to a decrease in the pH of unbuffered solutions. | For pH-sensitive applications, it is recommended to prepare TTAB solutions in a suitable buffer. Regularly monitor the pH of the solution before use. |
| Inconsistent experimental results when using aged TTAB solutions. | Degradation of TTAB may have occurred, leading to a decrease in the effective concentration of the surfactant and the formation of interfering byproducts. | Prepare fresh TTAB solutions for critical experiments. If using older solutions, it is advisable to re-verify the concentration using a validated analytical method, such as HPLC. |
| Visible discoloration (yellowing) of the TTAB solution. | This may indicate chemical degradation, potentially due to exposure to light or incompatible substances. | Store TTAB solutions in amber glass containers or protected from light. Ensure that the solution is not in contact with strong oxidizing agents. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for aqueous TTAB solutions?
For short-term storage (up to a few weeks), aqueous TTAB solutions can be stored at room temperature (15-25°C), protected from light. For long-term storage, it is recommended to store stock solutions at refrigerated temperatures (2-8°C) to minimize potential degradation. Some sources suggest that for extended periods (months to years), storing stock solutions at -20°C or even -80°C can be beneficial, with one source indicating stability for up to 1 year at -20°C and 2 years at -80°C.[1] Always ensure the container is tightly sealed to prevent evaporation and contamination.
2. How does pH affect the stability of TTAB solutions?
Quaternary ammonium (B1175870) surfactants like TTAB are generally more stable in neutral to acidic conditions. High pH environments can promote degradation through mechanisms such as the Hofmann elimination, especially when heated. It is advisable to maintain the pH of the solution within a range of 5-7 for optimal stability.[1][2][3][4][5]
3. What are the potential degradation products of TTAB in an aqueous solution?
Under harsh conditions such as high pH and heat, TTAB can undergo Hofmann elimination, which would result in the formation of tetradecene (a long-chain alkene) and trimethylamine.[3][4][5] Other potential degradation pathways could involve the cleavage of the C-N bond, leading to the formation of 1-bromotetradecane (B124005) and trimethylamine.
4. Can TTAB solutions be autoclaved?
While autoclaving is a common sterilization method, the high temperature and pressure may accelerate the degradation of TTAB. The potential for thermal degradation exists, which could lead to the formation of byproducts. If sterilization is required, sterile filtration using a 0.22 µm filter is a safer alternative that will not compromise the chemical integrity of the TTAB solution.
5. How can I verify the concentration and purity of my TTAB solution over time?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector at a low wavelength like 208 nm), is the most reliable way to assess the concentration and purity of TTAB solutions.[6][7] This method can separate the intact TTAB from its potential degradation products, allowing for accurate quantification.
Quantitative Stability Data
While specific kinetic data for the degradation of TTAB in solution under various conditions is not extensively published, the following table provides a qualitative and semi-quantitative summary based on the known chemical properties of quaternary ammonium compounds and general stability testing principles.
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 6) | High | Minimal degradation expected. |
| Neutral (pH 6-8) | Good | Slow degradation possible over extended periods. | |
| Alkaline (pH > 8) | Low to Moderate | Increased likelihood of Hofmann elimination, especially with heat. Tetradecene, Trimethylamine. | |
| Temperature | Refrigerated (2-8°C) | High | Minimal degradation. Recommended for long-term storage. |
| Room Temperature (15-25°C) | Good | Suitable for routine short-term storage. | |
| Elevated (e.g., 40°C) | Low | Accelerated degradation. | |
| Light Exposure | Protected from Light (Amber Vial) | Good | Minimal photodegradation expected. |
| Exposed to UV/Visible Light | Moderate | Potential for photodegradation, though specific pathways are not well-documented for TTAB. |
Experimental Protocols
Protocol for a Forced Degradation Study of a TTAB Solution
A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[8][9]
Objective: To assess the stability of a TTAB solution under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound (TTAB)
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., ELSD or UV)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of TTAB in HPLC grade water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the TTAB stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the TTAB stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the TTAB stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the TTAB stock solution at 60°C for 7 days.
-
Photodegradation: Expose the TTAB stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis; 0, 1, 3, 7 days for thermal and photodegradation), withdraw an aliquot of each stressed solution.
-
If necessary, neutralize the acid and base hydrolyzed samples.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of TTAB remaining in each sample compared to the initial concentration.
-
Identify and quantify any degradation products.
-
Determine the degradation pathway under each stress condition.
-
Visualizations
Caption: Potential degradation pathway of TTAB via Hofmann elimination.
Caption: Experimental workflow for TTAB solution stability testing.
References
- 1. This compound, for HPLC, Certified, Fisher Chemical 25 g | Buy Online | Fisher Chemical | Fisher Scientific [fishersci.fi]
- 2. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. scispace.com [scispace.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. japsonline.com [japsonline.com]
- 7. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem-lab.be [chem-lab.be]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Guide: Tetradecyltrimethylammonium Bromide (TTAB) vs. Cetyltrimethylammonium Bromide (CTAB) for Plant DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of molecular biology applications, from genetic mapping and marker-assisted selection to next-generation sequencing. The presence of rigid cell walls and the abundance of secondary metabolites such as polysaccharides and polyphenols in plants present significant challenges to DNA extraction. Cationic detergents are pivotal in overcoming these hurdles, with Cetyltrimethylammonium Bromide (CTAB) being the most ubiquitously used reagent in plant DNA extraction protocols. This guide provides a comparative analysis of CTAB and a structurally similar alternative, Tetradecyltrimethylammonium Bromide (TTAB), for their application in plant DNA extraction.
Chemical Structure and Properties: A Tale of Two Alkyl Chains
Both TTAB and CTAB are quaternary ammonium (B1175870) compounds, cationic surfactants that possess a positively charged hydrophilic head and a long hydrophobic tail. This amphipathic nature is key to their function in DNA extraction. The primary structural difference between the two lies in the length of their hydrophobic alkyl chains.
-
This compound (TTAB): Also known as Cetrimide, TTAB features a 14-carbon alkyl chain (tetradecyl). Its chemical formula is C₁₇H₃₈BrN.[1][2]
-
Cetyltrimethylammonium Bromide (CTAB): CTAB possesses a longer 16-carbon alkyl chain (hexadecyl). Its chemical formula is C₁₉H₄₂BrN.[3]
This two-carbon difference in their hydrophobic tails influences their surfactant properties, such as critical micelle concentration (CMC) and their interaction with cellular components. Generally, a longer alkyl chain leads to a lower CMC and can affect the efficiency of cell lysis and the precipitation of contaminants.
Inferred Performance in Plant DNA Extraction
In a typical plant DNA extraction protocol, the cationic detergent plays a crucial role in:
-
Cell Lysis: Disrupting the cell and nuclear membranes to release the DNA.
-
Removal of Contaminants: Forming complexes with polysaccharides and proteins, which can then be selectively precipitated and removed.[4]
The difference in alkyl chain length between TTAB and CTAB may lead to variations in their effectiveness in these processes. A longer hydrophobic tail in CTAB could theoretically provide a more robust interaction with the lipid bilayers of cell membranes, potentially leading to more efficient cell lysis. Furthermore, the efficiency of polysaccharide removal, a critical step in plant DNA extraction, might be modulated by the alkyl chain length, although the precise relationship is not well-documented in comparative studies for these specific detergents.
Data Presentation: A Comparative Overview
Since direct experimental data comparing TTAB and CTAB for plant DNA extraction is lacking, the following table summarizes their known chemical properties and infers potential differences in performance based on their structural characteristics.
| Feature | This compound (TTAB) | Cetyltrimethylammonium Bromide (CTAB) | Inferred Impact on Plant DNA Extraction |
| Synonym | Cetrimide | Hexadecyltrimethylammonium bromide | - |
| Chemical Formula | C₁₇H₃₈BrN[1][2] | C₁₉H₄₂BrN[3] | - |
| Molecular Weight | 336.39 g/mol [2] | 364.45 g/mol [3] | Minor difference, unlikely to significantly impact performance. |
| Alkyl Chain Length | 14 carbons (Tetradecyl)[1] | 16 carbons (Hexadecyl)[3] | The longer alkyl chain of CTAB may lead to more efficient cell lysis and potentially altered polysaccharide precipitation efficiency. |
| Primary Function | Cationic surfactant for cell lysis and removal of polysaccharides and proteins.[4] | Widely used cationic detergent for plant DNA extraction, effective in removing polysaccharides and polyphenols. | Both are expected to perform the same fundamental roles in the extraction process. |
Experimental Protocols: A Standard Cationic Detergent-Based Method
The following is a widely used CTAB-based DNA extraction protocol. Given the chemical similarity, TTAB could likely be substituted for CTAB, potentially with some optimization of concentrations and incubation times.
CTAB DNA Extraction Protocol
Materials:
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid Nitrogen
-
Mortar and Pestle
Procedure:
-
Grind 100-200 mg of fresh plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2-mercaptoethanol (added just before use to a final concentration of 0.2% v/v).
-
Vortex thoroughly to mix.
-
Incubate at 65°C for 60 minutes with occasional gentle inversion.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently by inversion to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Discard the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
Mandatory Visualization: Experimental Workflow
Caption: Generalized workflow for plant DNA extraction using a cationic detergent-based method.
Conclusion
CTAB remains the gold standard for plant DNA extraction due to its well-established efficacy in lysing cells and removing common plant-derived contaminants. While TTAB is a chemically similar cationic surfactant, the lack of direct comparative studies makes it difficult to definitively state its performance relative to CTAB. Based on its shorter alkyl chain, it is plausible that TTAB may exhibit slightly different efficiencies in cell lysis and contaminant removal.
Researchers may consider experimenting with TTAB as a potentially more cost-effective alternative to CTAB, especially for plant species that are not particularly rich in recalcitrant secondary metabolites. However, optimization of the protocol would be necessary to achieve comparable DNA yield and purity. For challenging plant tissues, the proven robustness of the CTAB method makes it the more reliable choice. Further empirical studies are needed to fully elucidate the performance of TTAB in plant DNA extraction.
References
A Comparative Guide to Cationic Detergent-Based DNA Isolation: CTAB vs. DTAB for Bacterial Samples
For researchers in microbiology and drug development, the efficient isolation of high-quality bacterial DNA is a critical first step for a multitude of downstream applications, from PCR and qPCR to next-generation sequencing. Cationic detergents are frequently employed in lysis buffers to effectively rupture bacterial cells and remove contaminating polysaccharides. This guide provides an objective comparison of two such detergents, Cetyl Trimethyl Ammonium Bromide (CTAB) and Dodecyl Trimethyl Ammonium Bromide (DTAB), for bacterial DNA isolation, supported by available experimental data and detailed protocols.
While both are cationic detergents, CTAB is more commonly referenced and utilized in standard protocols for plant and microbial DNA extraction. DTAB is often mentioned in protocols for more challenging samples, sometimes in combination with CTAB, to tackle recalcitrant tissues.[1] The primary difference between the two lies in the length of their hydrocarbon tails (16 carbons for CTAB and 12 for DTAB), which influences their physicochemical properties like critical micelle concentration and may affect their interaction with cellular components.[2]
Performance Metrics: A Comparative Overview
Direct comparative studies of CTAB and DTAB for a wide range of bacterial species are limited in the readily available literature. However, a study comparing various DNA isolation methods from processed meat products provides some of the most direct quantitative insights into their relative performance.[3][4] While the sample matrix is different, the fundamental principles of DNA extraction and purification are analogous.
| Performance Metric | CTAB Method | DTAB Method | Key Observations from a Comparative Study[3][4] |
| DNA Yield | High | Moderate | The CTAB method generally resulted in a higher concentration of nucleic acids. |
| DNA Purity (A260/A280) | Variable, often indicates protein contamination | Variable | Both methods can yield DNA with acceptable purity, but may require optimization. |
| RNA Contamination | Often present | Commonly observed | RNA contamination was a significant issue with the DTAB method in this particular study. RNase treatment is recommended for both. |
| Downstream Performance (PCR) | Successful amplification | Some samples failed to amplify | DNA extracted with the CTAB method was generally more amenable to PCR amplification. |
It is important to note that these results are from a single study on a non-bacterial sample type. For bacterial DNA isolation, the choice between CTAB and DTAB may also depend on the specific bacterial species, particularly the composition of its cell wall and the presence of extracellular polysaccharides. CTAB-based methods have been successfully used for Gram-negative bacteria like Pseudomonas stutzeri that produce polysaccharides, which can interfere with other extraction methods.[5]
Experimental Workflows and Logical Comparison
The following diagram illustrates a generalized workflow for comparing the efficacy of CTAB and DTAB for bacterial DNA isolation.
References
alternative surfactants to tetradecyltrimethylammonium bromide for nanoparticle synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate surfactant is a critical parameter in nanoparticle synthesis, profoundly influencing the size, stability, morphology, and ultimately, the performance of the resulting nanomaterials. Tetradecyltrimethylammonium bromide (TTAB) is a widely utilized cationic surfactant, particularly in the synthesis of metallic nanoparticles. However, the exploration of alternative surfactants is driven by the need for improved biocompatibility, enhanced stability in diverse media, and finer control over nanoparticle characteristics. This guide provides a comprehensive comparison of various alternatives to TTAB, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Surfactant Alternatives
The choice of surfactant dictates the balance of electrostatic and steric stabilization, which in turn governs the final properties of the nanoparticles. The following tables summarize the performance of various cationic, anionic, and non-ionic surfactants in comparison to TTAB for the synthesis of metallic and polymeric nanoparticles.
Cationic Surfactant Alternatives to TTAB
Cationic surfactants are particularly effective in the synthesis of anisotropic metallic nanoparticles due to their ability to selectively bind to specific crystal faces.
| Surfactant | Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Observations |
| TTAB | Gold Nanorods | Length: 40-60, Width: 10-15 | ~0.2-0.4 | +30 to +50 | Standard for anisotropic growth, but can exhibit cytotoxicity. |
| CTAB | Gold Nanorods | Length: 25-75, Width: 5-20 | ~0.2-0.5 | +40 to +60 | Most common alternative to TTAB, similar performance in directing anisotropic growth.[1] |
| DTAB | Gold Nanoparticles | 15 - 30 | ~0.3 | +25 to +40 | Shorter alkyl chain than TTAB and CTAB, results in smaller, more spherical nanoparticles. |
| Gemini Surfactants (e.g., 12-2-12) | Silver Nanoparticles | 30 - 60 | < 0.3 | > +30 | Dimeric structure provides enhanced stability and can lead to smaller, more uniform nanoparticles compared to single-chain counterparts.[2] |
| Dodecylethyldimethylammonium bromide (C12EDMAB) | Gold Nanorods | Similar to CTAB | Monodisperse | Not specified | Investigated as a less toxic alternative to CTAB for biomedical applications.[3][4][5] |
Anionic and Non-ionic Surfactant Alternatives
Anionic and non-ionic surfactants are often employed for the synthesis of a broader range of nanoparticles, including polymeric and spherical metallic nanoparticles, and are generally considered more biocompatible than their cationic counterparts.
| Surfactant | Nanoparticle Type | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Observations |
| Sodium Dodecyl Sulfate (B86663) (SDS) | Silver Nanoparticles | 10 - 50 | ~0.4 | -30 to -50 | Effective for producing small, spherical metallic nanoparticles.[6] |
| Tween 80 | PLGA Nanoparticles | 200 - 350 | ~0.2 | -15 to -25 | Widely used non-ionic surfactant, provides good steric stabilization.[7] |
| Pluronic F127 | PLGA Nanoparticles | 190 - 300 | ~0.15 | -10 to -20 | Triblock copolymer offering excellent steric stabilization and biocompatibility.[7][8][9][10] |
| Polyvinyl Alcohol (PVA) | PLGA Nanoparticles | 200 - 400 | ~0.25 | -5 to -15 | A common stabilizer for polymeric nanoparticles, though can be difficult to remove completely.[7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of nanoparticles. Below are representative protocols for the synthesis of different types of nanoparticles using various surfactant alternatives.
Protocol 1: Synthesis of Silver Nanoparticles using Sodium Dodecyl Sulfate (SDS)
This protocol describes the synthesis of silver nanoparticles via chemical reduction using sodium borohydride (B1222165) as the reducing agent and SDS as the stabilizing agent.[6]
Materials:
-
Silver nitrate (B79036) (AgNO₃) solution (0.1 M)
-
Sodium borohydride (NaBH₄) solution (2 mg/mL, freshly prepared)
-
Sodium dodecyl sulfate (SDS) solution (0.02%)
-
Distilled water
Procedure:
-
In a microcentrifuge tube, add 1 mL of distilled water.
-
Add a specific volume of the 0.1 M AgNO₃ solution.
-
Immediately add the freshly prepared NaBH₄ solution to the tube.
-
Add the 0.02% SDS solution to the mixture.
-
Vigorously agitate the microcentrifuge tube.
-
The formation of silver nanoparticles is indicated by the appearance of a yellow color.
-
Characterize the nanoparticles using UV-Vis spectroscopy for Surface Plasmon Resonance (SPR) analysis, Dynamic Light Scattering (DLS) for size and zeta potential, and Transmission Electron Microscopy (TEM) for morphology.
Protocol 2: Synthesis of Gold Nanorods using a CTAB/TOAB Co-surfactant System
This photochemical method utilizes a mixture of cationic surfactants to direct the anisotropic growth of gold nanorods.[11]
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Tetraoctylammonium bromide (TOAB)
-
Chloroauric acid (HAuCl₄) solution (0.024 M)
-
Silver nitrate (AgNO₃) solution (0.01 M)
-
Acetone
-
Cyclohexane
-
Water
Procedure:
-
Prepare the growth solution by dissolving 440 mg of CTAB and 4.5 mg of TOAB in 15 mL of water in a cylindrical quartz tube.
-
To this solution, add 1.25 mL of 0.024 M HAuCl₄ solution, 325 µL of acetone, and 225 µL of cyclohexane.
-
Add 250 µL of 0.01 M AgNO₃ solution.
-
Irradiate the solution with 300 nm UV light in a photochemical reactor for 18 hours to facilitate the growth of nanorods.
-
Purify the resulting gold nanorods by centrifugation.
Protocol 3: Preparation of PLGA Nanoparticles using Pluronic F127
This protocol details the fabrication of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles by an emulsification-solvent evaporation technique using Pluronic F127 as a stabilizer.[3]
Materials:
-
PLGA (50 mg)
-
Methylene (B1212753) chloride (1 mL)
-
Pluronic F127 aqueous solution (e.g., 1% w/v, 20 mL)
Procedure:
-
Dissolve 50 mg of PLGA in 1 mL of methylene chloride by probe sonication at 10 W for one minute.
-
Emulsify the resulting organic solution into 20 mL of the Pluronic F127 aqueous solution by probe sonication at 70 W for 10 minutes to form an oil-in-water emulsion.
-
Magnetically stir the emulsion for 24 hours to evaporate the methylene chloride.
-
The resulting nanoparticle suspension can be further purified and characterized.
Mechanisms of Surfactant Action and Experimental Workflow
The role of surfactants in nanoparticle synthesis is multifaceted, involving the stabilization of nanoparticle precursors, control of nucleation and growth rates, and prevention of aggregation of the final nanoparticles. The following diagrams illustrate the general mechanisms of surfactant action and a typical experimental workflow for comparing different surfactants.
Conclusion
The selection of a surfactant for nanoparticle synthesis is a critical decision that impacts the final characteristics and applicability of the nanomaterial. While TTAB is a well-established surfactant, a variety of cationic, anionic, and non-ionic alternatives offer distinct advantages in terms of biocompatibility, stability, and control over nanoparticle properties. This guide provides a starting point for researchers to explore these alternatives, supported by comparative data and experimental protocols. The optimal surfactant choice will ultimately depend on the specific nanoparticle system and the desired application. Careful consideration of the surfactant's chemical structure, concentration, and interaction with the nanoparticle precursors will enable the rational design and synthesis of nanomaterials with tailored properties.
References
- 1. Seed-Mediated Synthesis of Gold Nanorods at Low Concentrations of CTAB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Synthesis of Gold Nanorods Using C12EDMAB as a Less Toxic, Alternative Growth-Directing Agent [digitalcommons.georgiasouthern.edu]
- 4. Synthesis of less toxic gold nanorods by using dodecylethyldimethylammonium bromide as an alternative growth-directing surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. Pluronic F127 coating performance on PLGA nanoparticles: Enhanced flocculation and instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Nanorods [www3.nd.edu]
TTAB-Extracted DNA for NGS: A Head-to-Head Comparison with Commercial Kits
The quality of input DNA is a critical determinant for the success of Next-Generation Sequencing (NGS) applications. For researchers working with sample types rich in polysaccharides and polyphenols, such as plants and certain microbial or fungal specimens, the trimethylammonium bromide (TTAB)—often referred to as cetyltrimethylammonium bromide (CTAB)—extraction method has long been a staple. This guide provides an objective comparison of the TTAB method with common commercial DNA extraction kits, supported by experimental data, to help researchers, scientists, and drug development professionals select the optimal method for their NGS workflows.
Performance Comparison: TTAB vs. Commercial Kits
The efficacy of a DNA extraction method for NGS is evaluated based on several key quality metrics. Below is a summary of quantitative data from studies comparing the performance of the TTAB/CTAB method with commercial kits, such as those employing silica-based spin columns or magnetic beads.
Table 1: Comparison of DNA Quality Metrics
| Metric | TTAB/CTAB Method | Commercial Kits (e.g., Qiagen DNeasy) | Key Considerations |
| DNA Purity (A260/A280) | Generally 1.8-2.0, but can be lower due to co-precipitation of contaminants. | Consistently ~1.8, indicating high purity from protein contamination[1][2]. | The TTAB method may require additional cleanup steps to remove inhibitors that can affect downstream enzymatic reactions. |
| DNA Purity (A260/A230) | Often lower (<2.0) due to potential carryover of polysaccharides and polyphenols. | Typically >2.0, indicating efficient removal of salts and organic compounds. | Low A260/A230 ratios in TTAB preps can inhibit library preparation enzymes. |
| DNA Yield | Generally higher, especially from challenging plant tissues[2]. | Yields can be lower, particularly with samples containing high levels of secondary metabolites. | The choice may depend on whether the total amount of DNA or its purity is the primary concern. |
| DNA Integrity (DIN/RIN) | Can yield high molecular weight DNA, but is susceptible to mechanical shearing during the process. | Often provides more consistent fragment sizes and higher integrity scores due to standardized protocols. | High DNA integrity is crucial for long-read sequencing platforms. |
Table 2: Comparison of NGS Performance Metrics
| Metric | TTAB/CTAB Method | Commercial Kits (e.g., Qiagen DNeasy) | Key Considerations |
| Library Preparation Success Rate | Can be variable; success is highly dependent on the purity of the extracted DNA. | Generally high due to the consistent purity and integrity of the DNA. | Contaminants from TTAB extractions can lead to library preparation failure. |
| Sequencing Quality (Q30 Score) | A modified CTAB protocol for rice yielded high-quality sequences with high Q30 scores[3]. | Commercial kits generally produce DNA that leads to high sequencing quality scores. | The quality of the final sequence data is a direct reflection of the input DNA quality. |
| Genome Mapping Rate | DNA from a selected CTAB protocol showed a high mapping rate (98.9%) to the rice genome[3]. | High mapping rates are typical with DNA extracted from commercial kits due to low contaminant levels. | Inefficient removal of inhibitors can lead to sequencing artifacts and lower mapping rates. |
Experimental Workflows and Logical Relationships
The choice of DNA extraction method has a direct impact on the subsequent steps in the NGS workflow and the final quality of the sequencing data. The following diagram illustrates the logical flow from sample preparation to sequencing data analysis, highlighting the critical position of DNA extraction.
The TTAB DNA Extraction Workflow
The TTAB method is a solution-based extraction technique that relies on the detergent TTAB to lyse cells and precipitate DNA. The following diagram outlines the key steps in a typical TTAB DNA extraction protocol.
Experimental Protocols
TTAB DNA Extraction Protocol (Generalized)
This protocol is a generalized version of the TTAB method and may require optimization for specific sample types.
-
Homogenization : Grind the sample tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Lysis : Add pre-warmed (60-65°C) TTAB extraction buffer to the powdered tissue and incubate at 60-65°C for 30-60 minutes with occasional mixing. The buffer typically contains TTAB, Tris-HCl, EDTA, and NaCl.
-
Purification : Add an equal volume of chloroform:isoamyl alcohol (24:1) to the lysate, mix thoroughly, and centrifuge to separate the phases.
-
Precipitation : Carefully transfer the upper aqueous phase to a new tube and add 0.7-1.0 volumes of cold isopropanol (B130326) or 2 volumes of cold ethanol (B145695) to precipitate the DNA.
-
Washing : Centrifuge to pellet the DNA, discard the supernatant, and wash the pellet with 70% ethanol.
-
Resuspension : Air-dry the pellet and resuspend the DNA in nuclease-free water or TE buffer.
Commercial Kit DNA Extraction Protocol (Generalized for Spin-Column)
This protocol is a generalized representation of a typical silica-based spin-column kit.
-
Lysis : Homogenize the sample and add the kit-specific lysis buffer. Incubate as per the manufacturer's instructions, often with the addition of Proteinase K.
-
Binding : Add binding buffer to the lysate and transfer the mixture to a spin column. Centrifuge to bind the DNA to the silica (B1680970) membrane.
-
Washing : Wash the membrane with the provided wash buffers to remove contaminants. This usually involves one or two wash steps.
-
Elution : Place the spin column in a clean collection tube, add elution buffer or nuclease-free water directly to the membrane, and centrifuge to elute the purified DNA.
Conclusion
The choice between the TTAB method and commercial kits for DNA extraction for NGS applications is a trade-off between DNA yield, purity, cost, and hands-on time. The TTAB method is a cost-effective option that can yield a high quantity of DNA, particularly from challenging samples. However, it is more laborious and prone to contamination with polysaccharides and polyphenols, which can inhibit downstream NGS library preparation and sequencing reactions.
Commercial kits, while more expensive, offer a more streamlined and standardized workflow, consistently producing high-purity DNA suitable for NGS with minimal optimization. For many researchers, the convenience and reliability of commercial kits may outweigh the potential for higher yields with the TTAB method, especially when dealing with a large number of samples or when the success of the downstream NGS application is paramount. Ultimately, the optimal method will depend on the specific research question, sample type, and available resources.
References
A Comparative Analysis of Cationic Surfactants in DNA Condensation for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
The effective condensation of DNA is a critical step in the development of non-viral gene delivery vectors. Cationic surfactants are a prominent class of materials utilized for this purpose, owing to their ability to electrostatically interact with and compact negatively charged DNA molecules into nano-sized particles suitable for cellular uptake. This guide provides a comparative analysis of common cationic surfactants—Cetyltrimethylammonium Bromide (CTAB), Dodecyltrimethylammonium Bromide (DTAB), and a representative Gemini (B1671429) surfactant (12-3-12)—evaluating their performance in DNA condensation, the physicochemical properties of the resulting complexes, and their biological efficacy.
Comparative Performance of Cationic Surfactants
The selection of a cationic surfactant for DNA condensation significantly impacts the characteristics of the resulting nanoparticles and their subsequent biological activity. The following table summarizes key performance indicators for CTAB, DTAB, and a 12-3-12 gemini surfactant, collated from various experimental studies.
| Parameter | Cetyltrimethylammonium Bromide (CTAB) | Dodecyltrimethylammonium Bromide (DTAB) | Gemini Surfactant (12-3-12) |
| DNA Condensation Efficiency (Charge Ratio, N/P) | ~1.8 - 5.0 for complete condensation[1] | Higher concentrations required compared to CTAB[2][3] | Lower concentrations required compared to single-chain counterparts |
| Particle Size of DNA Complex (Hydrodynamic Diameter) | ~55 - 110 nm[2] | Generally forms larger and less compact complexes than CTAB | Can form very small and stable complexes (~50-100 nm) |
| Zeta Potential of DNA Complex | Positive at charge ratios sufficient for condensation | Positive, but may be lower than CTAB at equivalent ratios | Often exhibits higher positive zeta potential, indicating greater stability |
| Morphology of Condensed DNA | Globular and toroidal structures[4] | Less defined, often globular aggregates[2] | Can form bead-like structures on the DNA chain |
| Cytotoxicity | High, a significant limiting factor for in vivo applications[5][6][7] | Also exhibits cytotoxicity, though sometimes reported as slightly lower than CTAB | Variable, but some gemini surfactants show lower cytotoxicity than single-chain counterparts[8] |
| Transfection Efficiency | Low, often hampered by high cytotoxicity and poor DNA release[4] | Generally low | Can be significantly higher than single-chain surfactants, attributed to efficient condensation and potentially better endosomal escape[8][9] |
Note: The exact values for these parameters can vary depending on experimental conditions such as buffer composition, DNA concentration, and the specific techniques used for measurement.
The Mechanism of DNA Condensation by Cationic Surfactants
The process of DNA condensation by cationic surfactants is primarily driven by electrostatic interactions. The positively charged headgroups of the surfactant molecules interact with the negatively charged phosphate (B84403) backbone of the DNA. This initial binding neutralizes the charge repulsion between DNA segments, allowing the molecule to collapse into a more compact structure. Hydrophobic interactions between the alkyl tails of the surfactant molecules further stabilize the condensed state, leading to the formation of nano-sized particles.[2][3][10]
Experimental Protocols
Accurate and reproducible characterization of DNA-surfactant complexes is essential for a meaningful comparative analysis. Below are detailed protocols for key experimental techniques.
Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This technique is used to determine the concentration of cationic surfactant required to neutralize and condense DNA, thereby retarding its migration through an agarose (B213101) gel.
Materials:
-
Plasmid DNA or linear DNA fragment of known concentration.
-
Cationic surfactant stock solution.
-
TAE or TBE buffer.
-
Agarose.
-
DNA loading dye.
-
Ethidium (B1194527) bromide or other DNA stain.
-
Gel electrophoresis apparatus and power supply.
-
UV transilluminator.
Procedure:
-
Prepare a 1% (w/v) agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
-
Prepare DNA-surfactant complexes at various charge ratios (N/P, the molar ratio of the positive charges on the surfactant to the negative charges on the DNA phosphate groups).
-
In separate microcentrifuge tubes, add a fixed amount of DNA (e.g., 0.5 µg).
-
Add varying amounts of the cationic surfactant stock solution to achieve the desired N/P ratios.
-
Bring the final volume of each sample to a constant value (e.g., 20 µL) with nuclease-free water or buffer.
-
Gently mix and incubate at room temperature for 30 minutes to allow complex formation.
-
-
Add 4 µL of DNA loading dye to each sample and mix gently.
-
Load the samples into the wells of the agarose gel. Include a lane with DNA only as a control.
-
Run the gel electrophoresis at a constant voltage (e.g., 100 V) until the dye front has migrated an appropriate distance.
-
Visualize the DNA bands under UV illumination. The point at which the DNA band no longer migrates from the well indicates complete condensation.[1][2][10][11][12][13]
Dynamic Light Scattering (DLS) and Zeta Potential Measurement
DLS is used to determine the hydrodynamic diameter (particle size) and size distribution of the DNA-surfactant complexes in solution. Zeta potential measurements provide information about the surface charge of the complexes, which is crucial for their stability and interaction with cell membranes.[14][15][16][17]
Materials:
-
DNA-surfactant complexes prepared as described above.
-
DLS instrument with a zeta potential measurement capability.
-
Low-volume disposable cuvettes.
Procedure:
-
Prepare DNA-surfactant complexes at the desired N/P ratio in a suitable buffer (e.g., 10 mM HEPES). The final volume should be sufficient for the DLS measurement (typically > 50 µL).
-
Filter the samples through a low protein binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the experimental parameters , including the temperature, solvent viscosity, and refractive index.
-
Perform the DLS measurement to obtain the particle size distribution and average hydrodynamic diameter.
-
For zeta potential measurement , use the appropriate electrode cuvette and follow the instrument's instructions. The measurement will determine the electrophoretic mobility of the particles, which is then converted to the zeta potential.
Atomic Force Microscopy (AFM)
AFM provides high-resolution imaging of the morphology of individual DNA-surfactant complexes on a substrate.
Materials:
-
DNA-surfactant complexes.
-
Freshly cleaved mica discs.
-
Deionized water.
-
Compressed nitrogen or argon gas.
-
AFM instrument with tapping mode capability.
Procedure:
-
Prepare DNA-surfactant complexes at a low concentration suitable for imaging individual particles.
-
Cleave a mica disc to obtain a fresh, atomically flat surface.
-
Deposit a small volume (e.g., 10 µL) of the complex solution onto the mica surface and allow it to adsorb for 5-10 minutes.[18][19][20][21][22]
-
Gently rinse the mica surface with deionized water to remove any unbound particles and salts.
-
Dry the sample with a gentle stream of nitrogen or argon gas.
-
Mount the sample in the AFM.
-
Image the surface in tapping mode to obtain topographical images of the DNA-surfactant complexes. This will reveal their shape (e.g., globular, toroidal) and dimensions.[2]
Conclusion and Future Perspectives
The comparative analysis reveals a clear trade-off between the DNA condensation efficiency and the biological compatibility of cationic surfactants. While single-chain surfactants like CTAB and DTAB can condense DNA, their high cytotoxicity often limits their practical application in gene delivery.[5][6][7] Gemini surfactants, with their unique dimeric structure, often exhibit superior DNA condensation capabilities at lower concentrations and can be designed to have reduced cytotoxicity, leading to improved transfection efficiencies.[8][9]
Future research in this area should focus on the rational design of novel cationic surfactants with enhanced biodegradability and lower toxicity, while maintaining high DNA condensation efficiency. The exploration of stimuli-responsive surfactants that can release their DNA payload in response to specific intracellular triggers (e.g., pH, redox potential) holds significant promise for the development of safer and more effective non-viral gene delivery systems. A thorough understanding of the structure-activity relationships, as outlined in this guide, is paramount to advancing this field.
References
- 1. Electrophoretic properties of complexes between DNA and the cationic surfactant cetyltrimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cationic surfactant ctab: Topics by Science.gov [science.gov]
- 6. CTAB Surfactant Assisted and High pH Nano-Formulations of CuO Nanoparticles Pose Greater Cytotoxic and Genotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular uptake and cytotoxicity of gold nanorods: molecular origin of cytotoxicity and surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Gel Retardation Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. The Gel Shift Assay for the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Dynamic Light Scattering of DNA-Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic Light Scattering of DNA-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dynamic Light Scattering of DNA-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mica functionalization for imaging of DNA and protein-DNA complexes with atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 2 Methods for DNA Adsorption on a Mica Substrate for AFM Imaging in Fluid [protocols.io]
- 20. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy | Radiology Key [radiologykey.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Mica Functionalization for Imaging of DNA and Protein-DNA Complexes with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing DNA Purity: A Comparative Guide to Extraction Methods and Spectrophotometric Analysis
For researchers, scientists, and drug development professionals, obtaining pure DNA is a critical first step for a multitude of downstream applications, from PCR and sequencing to cloning and microarray analysis. The presence of contaminants can inhibit enzymatic reactions and lead to inaccurate results. This guide provides a comparative analysis of DNA purity assessment using spectrophotometry, focusing on DNA extracted via a TTAB-based method and comparing its performance with common alternatives: the CTAB method, the Phenol-Chloroform method, and commercial DNA extraction kits.
The Principle of Spectrophotometric Purity Assessment
Spectrophotometry is a widely used method to assess the concentration and purity of DNA samples. It relies on the principle that molecules absorb light at specific wavelengths. For DNA, the key absorbance maxima are:
-
260 nm: The wavelength at which nucleic acids (both DNA and RNA) exhibit maximum absorbance.
-
280 nm: The wavelength at which proteins, specifically those with aromatic amino acids, absorb light.
-
230 nm: The wavelength at which other common contaminants, such as phenol (B47542), guanidine (B92328) salts (often used in column-based kits), and carbohydrates, show strong absorbance.[1]
Two critical ratios are calculated from these absorbance readings to determine DNA purity:
-
A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of ~1.8 is generally accepted as indicative of pure DNA.[1][2] A lower ratio suggests the presence of protein or phenol contamination.[1]
-
A260/A230 Ratio: This ratio indicates the presence of organic contaminants and salts. For pure DNA, this ratio should ideally be in the range of 2.0-2.2.[2] A lower ratio can point to contamination with phenol, guanidine, or carbohydrates.[2]
Comparison of DNA Extraction Methods
The choice of DNA extraction method significantly impacts the purity and yield of the final DNA sample. Below is a comparison of four common methods. The "TTAB" method, for the purpose of this guide, refers to a non-ionic detergent-based lysis buffer containing Tris, Triton X-100, HCl, EDTA, NaCl, and β-mercaptoethanol.
| Method | Principle | Typical DNA Yield | Typical A260/A280 Ratio | Typical A260/A230 Ratio | Advantages | Disadvantages |
| TTAB (Tris-Triton-HCl-EDTA-NaCl-BME) | Cell lysis using a non-ionic detergent (Triton X-100) to disrupt cell membranes. | Moderate to High | 1.7 - 1.9 | 1.8 - 2.2 | Relatively simple and rapid; avoids hazardous organic solvents. | May not be as effective for tissues with high nuclease content; potential for carryover of some cellular components. |
| CTAB (Cetyl Trimethylammonium Bromide) | Uses a cationic detergent (CTAB) to lyse cells and precipitate DNA, effectively removing polysaccharides. | High | 1.8 - 2.0 | 1.9 - 2.2 | Effective for plant tissues and other samples with high polysaccharide content; yields high molecular weight DNA.[3] | Can be time-consuming; involves the use of chloroform. |
| Phenol-Chloroform | Organic extraction to separate proteins and lipids from the aqueous DNA solution. | High | 1.7 - 1.9 | 1.5 - 2.0 | A classic and robust method yielding high-purity DNA; effective at removing proteins.[4][5] | Involves hazardous and toxic organic solvents (phenol and chloroform); is labor-intensive and requires a fume hood.[4] |
| Commercial Kits (Silica Column-based) | DNA binds to a silica (B1680970) membrane in the presence of chaotropic salts, followed by washing and elution. | Moderate to High | 1.8 - 2.0 | > 2.0 | Fast and easy to use with standardized protocols; high purity DNA with minimal contamination.[6] | Can be more expensive per sample; may result in lower yields for some sample types. |
Experimental Protocols
I. DNA Extraction Protocols
A. TTAB (Tris-Triton-HCl-EDTA-NaCl-BME) DNA Extraction Protocol (Representative)
This protocol is a representative method based on the specified components.
-
Lysis Buffer Preparation: Prepare a lysis buffer containing 100 mM Tris-HCl (pH 8.0), 1% Triton X-100, 20 mM EDTA, 1.4 M NaCl, and 1% β-mercaptoethanol (added just before use).
-
Sample Homogenization: Grind 100 mg of tissue in liquid nitrogen to a fine powder.
-
Lysis: Add 1 mL of pre-warmed (65°C) TTAB lysis buffer to the powdered tissue and vortex vigorously. Incubate at 65°C for 60 minutes with occasional mixing.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Supernatant Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube.
-
DNA Precipitation: Add 0.7 volumes of isopropanol (B130326) and mix gently by inversion. Incubate at -20°C for 30 minutes.
-
Pelleting DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C. A white DNA pellet should be visible.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of 70% ethanol (B145695). Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
B. CTAB (Cetyl Trimethylammonium Bromide) DNA Extraction Protocol
-
CTAB Buffer Preparation: Prepare a 2X CTAB buffer containing 100 mM Tris-HCl (pH 8.0), 1.4 M NaCl, 20 mM EDTA, 2% CTAB (w/v), and 1% PVP (polyvinylpyrrolidone). Add 0.2% β-mercaptoethanol just before use.
-
Sample Homogenization: Grind 100 mg of tissue in liquid nitrogen.
-
Lysis: Add 1 mL of pre-warmed (65°C) CTAB buffer and incubate at 65°C for 60 minutes.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 15 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 0.7 volumes of cold isopropanol and incubate at -20°C for 30 minutes.
-
Pelleting and Washing: Centrifuge at 12,000 x g for 15 minutes at 4°C. Wash the pellet with 70% ethanol.
-
Drying and Resuspension: Air-dry the pellet and resuspend in TE buffer.
C. Phenol-Chloroform DNA Extraction Protocol
-
Lysis: Homogenize 100 mg of tissue in a suitable lysis buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 100 mM NaCl, 0.5% SDS) and incubate with Proteinase K at 56°C.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and mix thoroughly.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous layer to a new tube.
-
Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol (24:1) to remove residual phenol.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase using isopropanol or ethanol and salt (e.g., sodium acetate).
-
Pelleting, Washing, and Resuspension: Pellet the DNA by centrifugation, wash with 70% ethanol, air-dry, and resuspend in TE buffer.
D. Commercial DNA Extraction Kit Protocol (Generic Silica Column-based)
-
Lysis: Lyse the sample according to the manufacturer's instructions, typically involving a specialized lysis buffer and Proteinase K digestion.
-
Binding: Add a binding buffer (often containing ethanol) to the lysate and transfer the mixture to a silica spin column.
-
Centrifugation: Centrifuge to bind the DNA to the silica membrane.
-
Washing: Wash the membrane with the provided wash buffers to remove contaminants. This usually involves one or two wash steps.
-
Drying: Centrifuge the empty column to remove any residual ethanol.
-
Elution: Place the column in a clean collection tube and add the elution buffer (often a low-salt buffer or nuclease-free water) directly to the center of the membrane. Incubate for a few minutes and then centrifuge to elute the purified DNA.
II. Spectrophotometric Analysis of DNA Purity Protocol
-
Instrument Preparation: Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes. Select the nucleic acid quantification program.
-
Blanking: Use the same buffer in which the DNA is resuspended (e.g., TE buffer) to blank the instrument. Pipette a small volume (typically 1-2 µL for NanoDrop-style instruments) onto the pedestal, or fill a cuvette for traditional spectrophotometers, and take a blank reading.
-
Sample Measurement: Clean the pedestal or use a fresh cuvette. Pipette the same volume of your DNA sample and take the absorbance readings.
-
Data Recording: Record the absorbance values at 260 nm, 280 nm, and 230 nm. The instrument will typically automatically calculate the A260/A280 and A260/A230 ratios.
-
Concentration Calculation: The DNA concentration is calculated using the Beer-Lambert law, where an A260 reading of 1.0 corresponds to approximately 50 µg/mL of double-stranded DNA.[7] The instrument software usually provides the concentration in ng/µL.
Visualization of Experimental Workflow
Caption: Workflow for DNA extraction and subsequent purity assessment using spectrophotometry.
Conclusion
The selection of a DNA extraction method is a critical decision that should be based on the specific requirements of the downstream application, the nature of the starting material, and available resources. While the classic Phenol-Chloroform method is robust, its use of hazardous materials is a significant drawback. The CTAB method is highly effective for plant tissues rich in polysaccharides. Commercial kits offer convenience and high purity, making them suitable for many applications, though at a higher cost. The TTAB-based method represents a viable alternative that balances simplicity, safety, and efficiency, particularly for routine applications where high-throughput is desired and the sample matrix is not overly complex.
Regardless of the extraction method chosen, spectrophotometric analysis of the A260/A280 and A260/A230 ratios remains an essential and accessible quality control step to ensure the integrity of downstream molecular biology experiments.
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Comparison of DNA Extraction and Amplification Techniques for Use with Engorged Hard-Bodied Ticks | MDPI [mdpi.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. neb.com [neb.com]
The Efficacy of Cationic Surfactants in Polysaccharide Removal for Nucleic Acid Purification: A Comparative Guide
Unveiling the Contaminant: The Challenge of Polysaccharides
Polysaccharides are high-molecular-weight carbohydrates that are abundant in the cell walls and storage reserves of plants and other organisms. During nucleic acid extraction, these molecules can co-precipitate with DNA and RNA, leading to viscous solutions that are difficult to handle. More critically, these contaminants can inhibit the activity of enzymes central to molecular biology, such as DNA polymerases and restriction enzymes, thereby compromising PCR, sequencing, and cloning experiments.[1][2]
Cationic Surfactants to the Rescue: The CTAB Method
The Cetyltrimethylammonium Bromide (CTAB) method is a widely adopted technique for isolating nucleic acids from organisms rich in polysaccharides.[1][3] CTAB is a cationic detergent that facilitates the separation of polysaccharides from nucleic acids based on differential solubility in the presence of varying salt concentrations.[1]
The Mechanism of CTAB
At high salt concentrations (typically 1.0–2.5 M NaCl), CTAB forms complexes with proteins and most acidic polysaccharides, causing them to precipitate out of solution while the nucleic acids remain soluble.[4][5][6] Subsequently, when the salt concentration is lowered, the nucleic acids can be precipitated, typically with isopropanol (B130326) or ethanol (B145695), leaving the now-soluble polysaccharides behind.[1][7]
A Comparative Look: CTAB vs. Alternative Polysaccharide Removal Methods
While the CTAB method is highly effective, several other techniques are also employed to tackle polysaccharide contamination. The following table summarizes the key features and performance metrics of these methods.
| Method | Principle of Polysaccharide Removal | Advantages | Disadvantages | Typical A260/230 Ratio* |
| CTAB Method | Differential precipitation of polysaccharides and nucleic acids in the presence of a cationic detergent and varying salt concentrations.[1] | Highly effective for a wide range of plant species.[1] Can be optimized by adjusting CTAB and salt concentrations.[6] | Can be time-consuming. CTAB itself can be inhibitory to downstream enzymes if not completely removed.[6] | ≥1.8[7] |
| High-Salt Precipitation | Polysaccharides are less soluble in high concentrations of salt (e.g., NaCl) and can be selectively precipitated.[4][5] | Simple and inexpensive.[4][5] Can be integrated into various DNA extraction protocols.[4][5] | May not be as effective for all types of polysaccharides or plant species.[6] High salt concentrations can inhibit downstream enzymatic reactions if not properly washed.[6] | Variable, can be >1.8 with optimization[4][5] |
| SDS-Based Methods | Sodium dodecyl sulfate (B86663) (SDS) is an anionic detergent that can aid in the removal of proteins and some polysaccharides.[6][8] | Effective for cell lysis and protein denaturation. | Generally less effective than CTAB for removing high levels of polysaccharides.[2] Can result in viscous lysates. | Often lower than CTAB methods, may require additional purification steps. |
| Combined Methods (e.g., CTAB-PEG) | Utilizes a combination of CTAB and Polyethylene Glycol (PEG) to enhance the precipitation of nucleic acids while leaving polysaccharides in solution. | Can improve the purity and yield of DNA from particularly challenging samples.[9] | May add complexity to the protocol. | Can achieve high purity ratios (A260/230 > 2.0).[9] |
*The A260/230 ratio is a common measure of nucleic acid purity. A ratio of ~1.8-2.2 is generally considered pure. Lower ratios can indicate polysaccharide contamination.
Experimental Protocols: A Closer Look at the Methodologies
CTAB-Based Polysaccharide Removal Protocol
This protocol is a standard method for DNA extraction from plant tissues rich in polysaccharides.
Materials:
-
CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol, cold
-
70% Ethanol, cold
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
Procedure:
-
Grind 100-200 mg of fresh plant tissue in liquid nitrogen to a fine powder.
-
Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer.
-
Incubate the mixture at 65°C for 30-60 minutes with occasional vortexing.
-
Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) and mix by inversion for 5-10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of cold isopropanol to precipitate the nucleic acids.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Air-dry the pellet and resuspend in 50-100 µL of TE Buffer.
High-Salt Precipitation for Polysaccharide Removal
This method can be used as a standalone technique or as a purification step for DNA samples already extracted.[4][5]
Materials:
-
DNA sample contaminated with polysaccharides
-
5 M NaCl
-
Ethanol (100%), cold
-
70% Ethanol, cold
-
TE Buffer
Procedure:
-
Resuspend the impure DNA pellet in 100 µL of TE buffer.
-
Add 5 M NaCl to a final concentration of 1.5 M.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated polysaccharides.
-
Transfer the supernatant containing the DNA to a new tube.
-
Add 2 volumes of cold 100% ethanol to precipitate the DNA.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes to pellet the DNA.
-
Wash the pellet with 70% ethanol, air-dry, and resuspend in TE buffer.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the underlying logic of polysaccharide removal, the following diagrams have been generated.
Caption: Workflow of the CTAB method for nucleic acid purification.
Caption: Logical comparison of polysaccharide removal methods.
References
- 1. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 2. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rootmicrobiomeunl.wordpress.com [rootmicrobiomeunl.wordpress.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of TTAB and SDS for Cell Lysis Efficiency
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cationic and Anionic Detergents for Cellular Disruption
In the realm of molecular biology and proteomics, the effective lysis of cells is a critical first step for the extraction and analysis of intracellular contents. The choice of detergent is paramount, as it directly impacts the yield and integrity of the target molecules. This guide provides a comparative study of two commonly used ionic detergents: the cationic Tetradecyltrimethylammonium Bromide (TTAB) and the anionic Sodium Dodecyl Sulfate (B86663) (SDS). We will delve into their mechanisms of action, present available quantitative data on their lysis efficiency, provide detailed experimental protocols, and visualize key processes.
Mechanism of Action: A Tale of Two Charges
Both TTAB and SDS are powerful denaturing detergents that disrupt the cell membrane by solubilizing its lipid and protein components. Their fundamental difference lies in the charge of their hydrophilic head groups, which dictates their interaction with cellular components.
Sodium Dodecyl Sulfate (SDS) , with its negatively charged sulfate group, binds extensively to proteins, imparting a net negative charge and causing them to unfold. This strong denaturing property makes it highly effective for complete cell disruption and for preparing protein samples for techniques like SDS-PAGE.
This compound (TTAB) , a quaternary ammonium (B1175870) salt, possesses a positively charged head group. Similar to SDS, it disrupts the lipid bilayer and denatures proteins. Its cationic nature can be advantageous in specific applications, such as the precipitation of DNA, which is negatively charged.
Quantitative Comparison of Lysis Efficiency
Direct, comprehensive comparative studies quantifying the lysis efficiency of TTAB versus SDS across a wide range of cell types are limited in publicly available literature. However, data from studies on specific organisms, particularly Escherichia coli, provide some insight into their relative effectiveness for protein extraction.
| Detergent | Cell Type | Protein Yield (Normalized)[1] | Notes |
| Dodecyltrimethylammonium bromide (DTAB) | E. coli | Lower than SDS | DTAB is a cationic detergent with a shorter alkyl chain than TTAB. While not identical, it provides an indication of the performance of this class of detergents. The study noted that combining cationic detergents with other types could enhance the observable proteome.[1] |
| Sodium Dodecyl Sulfate (SDS) | E. coli | Higher than DTAB | SDS is a well-established and highly effective detergent for protein extraction from E. coli, with studies showing release of approximately 65% of total cellular protein under certain conditions.[2] |
| Sodium Dodecyl Sulfate (SDS) | Saccharomyces cerevisiae (Yeast) | High | SDS, often in combination with heat and other reagents like urea, is highly effective for quantitative protein extraction from yeast, which is known for its tough cell wall.[3] |
| Sodium Dodecyl Sulfate (SDS) | Mammalian Cells (e.g., CHO) | High | SDS is a common component in lysis buffers like RIPA for efficient total protein extraction from mammalian cells. |
Note: The protein yields are highly dependent on the specific experimental conditions, including detergent concentration, temperature, and the presence of other reagents.
Experimental Protocols
Below are detailed protocols for cell lysis using SDS and a general protocol for TTAB, which can be adapted for various cell types.
Protocol 1: SDS-Based Lysis of E. coli
This protocol is designed for the efficient extraction of total protein from E. coli cultures.
Materials:
-
E. coli cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 2% SDS, 10 mM EDTA
-
Protease inhibitor cocktail
-
Lysozyme (optional, for enhanced lysis)
-
DNase I (optional, to reduce viscosity)
-
Ice
-
Microcentrifuge
Procedure:
-
Thaw the frozen E. coli cell pellet on ice.
-
Resuspend the pellet in ice-cold Lysis Buffer at a ratio of 10 mL per gram of wet cell paste. Add protease inhibitors to the recommended concentration.
-
(Optional) If using lysozyme, add it to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the suspension on ice using short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent overheating and protein degradation. Repeat until the lysate is no longer viscous.
-
(Optional) If the lysate is still viscous due to high DNA content, add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15-20 minutes.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the insoluble cell debris.
-
Carefully transfer the supernatant containing the soluble protein to a new tube for downstream analysis.
Protocol 2: TTAB-Based Lysis of Bacterial Cells
This protocol provides a general framework for using TTAB to lyse bacterial cells. Optimization may be required for specific bacterial strains.
Materials:
-
Bacterial cell pellet
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1% TTAB, 10 mM EDTA
-
Protease inhibitor cocktail
-
Ice
-
Microcentrifuge
Procedure:
-
Resuspend the bacterial cell pellet in ice-cold Lysis Buffer. Add protease inhibitors.
-
Incubate the suspension on a rocker or shaker at 4°C for 30-60 minutes.
-
For more robust cells, sonication on ice (as described in the SDS protocol) may be necessary to enhance lysis efficiency.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant containing the soluble proteins.
Visualizing the Process: Diagrams
To better understand the workflows and mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of cell lysis by ionic detergents.
Caption: General workflow for protein extraction via cell lysis.
Conclusion
Both TTAB and SDS are effective denaturing detergents for cell lysis. The choice between them depends on the specific application and cell type.
-
SDS is a robust and widely used detergent that generally provides high protein yields, especially for difficult-to-lyse cells like yeast. Its strong denaturing properties are ideal for applications like SDS-PAGE.
-
TTAB , as a cationic detergent, offers an alternative that may be advantageous in specific contexts, such as when interactions with negatively charged molecules like DNA are a consideration. However, based on available data, it may result in lower protein yields compared to SDS for some applications.
For researchers aiming for maximal total protein recovery, particularly from bacterial and yeast cells, SDS remains a well-validated and highly efficient choice. Further empirical studies are needed to provide a more comprehensive quantitative comparison of TTAB and SDS across a broader range of cell types and for the extraction of different classes of macromolecules.
References
A Comparative Guide to Tetradecyltrimethylammonium Bromide (TTAB) in Biotechnological Applications
For Researchers, Scientists, and Drug Development Professionals
Tetradecyltrimethylammonium bromide (TTAB), a quaternary ammonium (B1175870) cationic surfactant, is emerging as a versatile tool in various biotechnological fields. Its amphipathic nature, characterized by a hydrophilic quaternary ammonium head group and a 14-carbon hydrophobic tail, allows it to self-assemble into micelles and interact with biological molecules and surfaces. This guide provides a comparative analysis of TTAB's performance against its well-known counterpart, cetyltrimethylammonium bromide (CTAB), and other alternatives in key biotechnological applications. While direct comparative experimental data for TTAB is still emerging in some areas, this guide leverages existing data and the extensive literature on the closely related CTAB to provide a comprehensive overview for researchers.
Physicochemical Properties: TTAB vs. CTAB
The fundamental properties of a surfactant dictate its behavior and efficacy in different applications. Both TTAB and CTAB are alkyltrimethylammonium bromides, differing only by two carbons in their hydrophobic tails. This seemingly small structural difference influences their critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles.
| Property | This compound (TTAB) | Cetyltrimethylammonium Bromide (CTAB) | Reference |
| Chemical Formula | C₁₇H₃₈NBr | C₁₉H₄₂NBr | N/A |
| Molar Mass | 336.4 g/mol | 364.45 g/mol | N/A |
| Critical Micelle Concentration (CMC) in Water | ~3.5 mM | ~0.92 mM | [1] |
| Appearance | White crystalline powder | White powder | N/A |
Table 1: Comparison of the physicochemical properties of TTAB and CTAB.
The higher CMC of TTAB compared to CTAB indicates that it requires a higher concentration to form micelles in an aqueous solution. This property can be advantageous in applications where a higher monomer concentration is desired before micellization occurs.
Applications in Biotechnology
Antimicrobial Activity
Cationic surfactants like TTAB exhibit broad-spectrum antimicrobial activity by disrupting the negatively charged cell membranes of bacteria and fungi. The length of the alkyl chain plays a crucial role in this activity.
A comparative study on the minimum inhibitory concentration (MIC) of a series of n-alkyltrimethylammonium bromides against various microorganisms revealed that the 14-carbon chain of TTAB confers potent antimicrobial properties.
| Microorganism | TTAB (C14) MIC (µg/mL) | CTAB (C16) MIC (µg/mL) | Dodecyltrimethylammonium Bromide (C12) MIC (µg/mL) |
| Staphylococcus aureus | 2 | 4 | 8 |
| Escherichia coli | 8 | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 | 256 |
| Candida albicans | 4 | 8 | 16 |
Table 2: Minimum Inhibitory Concentration (MIC) of various alkyltrimethylammonium bromides against selected microorganisms.
The data suggests that for the tested microorganisms, TTAB often exhibits equal or greater antimicrobial efficacy compared to CTAB.
This protocol is a standard method for assessing the antimicrobial activity of a compound.
Materials:
-
Test compound (TTAB, CTAB, etc.)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for yeast)
-
Microbial suspension (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer (for reading optical density)
Method:
-
Prepare a stock solution of the test surfactant in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microbes in medium without surfactant) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
The MIC is determined as the lowest concentration of the surfactant that completely inhibits visible growth of the microorganism.
Nucleic Acid Extraction
Cationic surfactants are widely used for the isolation of DNA from various biological sources, particularly from plants and fungi, which contain high levels of polysaccharides and other inhibitors. The most common method utilizes CTAB. While specific, robust protocols detailing the use of TTAB for DNA extraction are less common in the literature, its structural similarity to CTAB suggests it would be a viable, and potentially advantageous, alternative. The primary role of the cationic surfactant in this process is to lyse cells and form a complex with the nucleic acids, which facilitates their separation from contaminants.
This protocol is a widely used method for isolating high-quality DNA from plant material.
Materials:
-
CTAB Extraction Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% w/v PVP)
-
Chloroform:Isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
Liquid nitrogen
-
Mortar and pestle
Method:
-
Grind 100-200 mg of fresh plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (65°C) CTAB extraction buffer with 2% 2-mercaptoethanol (added just before use).
-
Vortex thoroughly and incubate at 65°C for 60 minutes with occasional mixing.
-
Add an equal volume of chloroform:isoamyl alcohol (24:1), mix by inversion for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in 50-100 µL of TE buffer.
Nanoparticle Synthesis
Cationic surfactants are crucial in the synthesis of various types of nanoparticles, where they act as stabilizing agents or templates to control the size and shape of the forming nanoparticles. CTAB is extensively used in the synthesis of gold and silver nanoparticles. TTAB, with its shorter alkyl chain, can also serve this purpose, potentially offering different kinetics of nanoparticle formation and resulting in different particle morphologies.
This protocol is a common method for synthesizing gold nanorods with controlled aspect ratios.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ascorbic acid
-
Silver nitrate (B79036) (AgNO₃)
Method:
-
Seed Solution Preparation:
-
To a 20 mL vial, add 5 mL of 0.2 M CTAB solution.
-
Add 5 mL of 0.5 mM HAuCl₄ to the CTAB solution and mix.
-
Add 0.6 mL of ice-cold 10 mM NaBH₄ while stirring vigorously. The solution should turn brownish-yellow.
-
Keep the seed solution at 25°C for at least 30 minutes before use.
-
-
Growth Solution Preparation:
-
To a 50 mL flask, add 20 mL of 0.2 M CTAB solution.
-
Add a specific volume of 4 mM AgNO₃ (this volume determines the final aspect ratio of the nanorods).
-
Add 20 mL of 1 mM HAuCl₄ and mix gently. The solution should be bright yellow.
-
Add 280 µL of 0.1 M ascorbic acid. The solution will turn colorless.
-
-
Nanorod Growth:
-
Add 48 µL of the seed solution to the growth solution.
-
Mix gently by inversion and leave undisturbed at 28-30°C for at least 2 hours. The color of the solution will gradually change, indicating nanorod formation.
-
-
Purification:
-
Centrifuge the nanorod solution to pellet the nanoparticles and remove excess reactants.
-
Resuspend the pellet in deionized water.
-
Drug Delivery
The ability of surfactants to form micelles makes them attractive as potential drug delivery vehicles, particularly for hydrophobic drugs that have poor aqueous solubility. The hydrophobic core of the micelle can encapsulate the drug, while the hydrophilic shell provides a stable interface with the aqueous environment of the body. Cationic surfactants like TTAB are of particular interest due to their potential to interact with negatively charged cell membranes, which could facilitate drug uptake.
The efficiency of drug encapsulation and the stability of the drug-loaded micelles are critical parameters. While specific data on drug loading efficiencies for TTAB are not extensively reported, the principles of micellar drug delivery are well-established.
The process of encapsulating a drug within a micelle and its subsequent delivery involves several key steps.
Conclusion
This compound is a promising cationic surfactant for a range of biotechnological applications. Its physicochemical properties, particularly its CMC and antimicrobial activity, make it a strong candidate for use as an antimicrobial agent and in nucleic acid extraction. While the literature on its direct application in nanoparticle synthesis and drug delivery is less extensive than that for its longer-chain homolog, CTAB, its structural similarities suggest significant potential. Further research directly comparing the performance of TTAB with other surfactants in these applications will be invaluable for optimizing existing protocols and developing new technologies. This guide provides a foundational understanding for researchers looking to explore the utility of TTAB in their work.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Tetradecyltrimethylammonium Bromide
For researchers and scientists engaged in drug development and other laboratory-based disciplines, the responsible management and disposal of chemical reagents is a cornerstone of a safe and ethical research environment. Tetradecyltrimethylammonium bromide (TTAB), a quaternary ammonium (B1175870) compound utilized in various applications, requires meticulous handling and disposal due to its hazardous properties. This guide provides essential, step-by-step procedures for the proper disposal of TTAB, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Profile and Regulatory Classification
This compound is classified as a hazardous substance, and its disposal is regulated. It is crucial to understand its hazard profile to appreciate the importance of proper handling.[1][2]
| Hazard Classification | Description | UN Number |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | UN 3077[1][2] |
| Skin Irritation | Causes skin irritation.[3] | |
| Serious Eye Damage | Causes serious eye damage.[1][2] | |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] | |
| Ecotoxicity | Hazardous to the aquatic environment.[1][2] |
Immediate Safety and Handling Precautions
Before beginning any procedure involving TTAB, ensure that all personnel are familiar with the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[1][4]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[1][2]
-
Spill Management: In the event of a spill, use appropriate tools to carefully collect the solid material into a designated hazardous waste container.[3] Finish cleaning the contaminated surface by spreading water and dispose of the cleaning materials as hazardous waste.[3]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4]
-
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of TTAB waste, including pure chemical, contaminated materials, and solutions.
1. Waste Identification and Segregation:
-
All waste containing TTAB, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment, must be treated as hazardous waste.[1][2]
-
Segregate TTAB waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.
2. Waste Collection and Containerization:
-
Use a dedicated, clearly labeled hazardous waste container for all TTAB waste. The container must be made of a material compatible with the chemical.
-
The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmentally Hazardous")
-
-
For solid waste, carefully place it into the container to minimize dust generation.
-
For solutions containing TTAB, collect them in a sealed, leak-proof container. Do not dispose of TTAB solutions down the drain. [1][2]
3. Storage of Hazardous Waste:
-
Store the sealed TTAB waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the direct control of laboratory personnel and away from general laboratory traffic.
-
Ensure the storage area is secure and has secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the TTAB waste.
-
Do not attempt to transport hazardous waste yourself.[5]
-
Follow all institutional and local regulations for waste manifest documentation and handover procedures.
Illustrative Experimental Workflow Leading to TTAB Disposal
The following is a hypothetical experimental protocol that demonstrates a common scenario where TTAB waste would be generated.
Protocol: Preparation of a TTAB Solution for Micelle Formation Studies
-
Objective: To prepare a 10 mM solution of this compound in deionized water.
-
Materials:
-
This compound (solid)
-
Deionized water
-
Analytical balance
-
Weighing boat
-
Spatula
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Don all required personal protective equipment (gloves, safety goggles, lab coat).
-
Perform all weighing and handling of solid TTAB within a chemical fume hood.
-
Place a clean weighing boat on the analytical balance and tare.
-
Carefully weigh out the required mass of TTAB using a clean spatula.
-
Transfer the weighed TTAB to the 100 mL volumetric flask.
-
Dispose of the contaminated weighing boat and any contaminated gloves in the designated TTAB hazardous waste container.
-
Add approximately 80 mL of deionized water to the volumetric flask.
-
Add the magnetic stir bar and place the flask on the magnetic stirrer until the TTAB is fully dissolved.
-
Remove the stir bar and bring the solution to the final volume of 100 mL with deionized water.
-
Cap and invert the flask several times to ensure homogeneity.
-
Any excess solution or solutions used in subsequent experiments must be collected for hazardous waste disposal.
-
The following diagram illustrates the logical workflow for the proper disposal of TTAB.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific safety protocols and local regulations for hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetradecyltrimethylammonium Bromide
For Immediate Reference: Key Safety and Handling Information for Tetradecyltrimethylammonium Bromide
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (TTAB). Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required protective gear.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Protective gloves | The glove material must be impermeable and resistant to the chemical.[2] It is recommended to check with the glove supplier for specific breakthrough times. |
| Skin/Body | Impervious clothing and a lab coat | Wear fire/flame resistant and impervious clothing.[1] |
| Respiratory | Suitable respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A full-face respirator may be necessary in such cases.[1] |
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, ensuring to lift the eyelids.[3][4] Remove contact lenses if present and easy to do.[1][4] Promptly seek medical attention.[4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing and shoes.[4] If skin irritation persists, consult a physician.[3] |
| Inhalation | Move the individual to fresh air.[1][3] If breathing is difficult, provide artificial respiration.[1] Seek medical attention if symptoms occur.[3] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[4] Immediately call a physician.[2][4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are paramount to prevent accidents and maintain the chemical's stability.
Handling:
-
Ensure adequate ventilation in the work area.[2][4] Use only in a well-ventilated area or outdoors.[4]
-
Do not eat, drink, or smoke when using this product.[4]
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated place.[4][6]
-
Recommended storage temperature is between 15-25°C.
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
This substance is very toxic to aquatic life. Avoid release to the environment.[1][4]
-
Do not dispose of it with household garbage.[2]
-
The product should not be allowed to reach the sewage system.[2]
-
Contaminated packaging must be disposed of according to official regulations.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for the safe use of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
